1H-imidazo[4,5-c]pyridin-4-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1H-imidazo[4,5-c]pyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-6-5-4(1-2-8-6)9-3-10-5/h1-3H,(H2,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHUHBFMZVCOEOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1NC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00218305 | |
| Record name | 3-Deazaadenine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00218305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6811-77-4 | |
| Record name | 3-Deazaadenine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006811774 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Deazaadenine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00218305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Amino-3H-imidazo[4,5-c]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 1H-imidazo[4,5-c]pyridin-4-amine (3-Deazaguanine)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document provides a comprehensive technical overview of 1H-imidazo[4,5-c]pyridin-4-amine, a synthetic purine analogue more commonly known as 3-deazaguanine. As an isomer of guanine, this compound functions as an antimetabolite, interfering with essential cellular processes upon metabolic activation. It has demonstrated significant broad-spectrum antiviral activity against both DNA and RNA viruses and cytotoxic effects against various cancer cell lines. This guide details its chemical properties, synthesis, mechanism of action, biological activity, and the experimental protocols used for its evaluation. All quantitative data are summarized in structured tables, and key processes are visualized using logical diagrams.
Chemical and Physical Properties
This compound is a heterocyclic organic compound isosteric to the natural purine guanine, with the nitrogen at position 3 replaced by a carbon atom. This structural modification is key to its biological activity.
| Property | Value | Citation(s) |
| Systematic Name | This compound | [1] |
| Common Synonym | 3-Deazaguanine (3-DG) | [2][3] |
| CAS Number | 6811-77-4 | [1] |
| Molecular Formula | C₆H₆N₄ | [3] |
| Molecular Weight | 134.14 g/mol | [3] |
| Appearance | White crystalline solid | |
| Storage Conditions | 2-8°C, protect from light | |
| Safety Information | Warning: Causes skin and eye irritation; Harmful if swallowed. |
Synthesis
The synthesis of 3-deazaguanine can be achieved through a novel ring closure of an imidazole precursor. A key method was developed that provides a direct route to the imidazo[4,5-c]pyridine core.
Synthesis Protocol: Ring Closure of Imidazole Precursor
A widely cited procedure for the preparation of 3-deazaguanine involves the reaction of methyl 5(4)-(cyanomethyl)imidazole-4(5)-carboxylate with hydrazine.[3] This method facilitates the formation of the fused pyridine ring.
Reaction Scheme:
-
Starting Material: Methyl 5(4)-(cyanomethyl)imidazole-4(5)-carboxylate
-
Reagent: Hydrazine (N₂H₄)
-
Process: The reaction involves a condensation and cyclization mechanism where the hydrazine reacts with the cyano and ester functional groups of the imidazole starting material to form the aminopyridine ring fused to the imidazole core, yielding this compound.
Experimental Workflow:
Caption: High-level workflow for the synthesis of this compound.
Mechanism of Action
3-Deazaguanine is a prodrug that requires intracellular metabolic activation to exert its cytotoxic and antiviral effects. Its mechanism is primarily centered on the disruption of nucleic acid synthesis and function.
Metabolic Activation
The toxicity of 3-deazaguanine is dependent on its conversion to the corresponding 5'-nucleotide. This is a multi-step enzymatic process.
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Phosphoribosylation: 3-Deazaguanine is converted to 3-deazaguanosine-5'-monophosphate (3-deaza-GMP) by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT).
-
Phosphorylation: 3-deaza-GMP is subsequently phosphorylated by guanylate kinase and other cellular kinases to its corresponding di- and triphosphate forms (3-deaza-GDP and 3-deaza-GTP).
Caption: Metabolic pathway for the activation of 3-deazaguanine to its triphosphate form.
Molecular Effects
The active metabolite, 3-deaza-GTP, acts as a fraudulent nucleotide, competing with natural guanosine triphosphate (GTP).
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Inhibition of DNA Synthesis: 3-deaza-GTP is incorporated into nascent DNA strands during replication. This incorporation leads to the termination of chain elongation and the induction of single-strand breaks, thereby inhibiting overall DNA synthesis.
-
Inhibition of Protein Synthesis: In addition to its effects on DNA, 3-deazaguanine has been shown to inhibit the initiation of protein synthesis, contributing to its cytotoxic profile.[4]
Biological Activity
3-Deazaguanine exhibits a broad range of biological activities, with notable potential as an anticancer and antiviral agent.
Anticancer Activity
The compound has shown moderate to significant activity against murine leukemia cell lines. Its cytotoxicity is directly linked to its metabolic activation and subsequent inhibition of DNA synthesis.
| Parameter | Cell Line | Value | Remarks | Citation(s) |
| IC₅₀ | L1210 | 3.5 µM | Murine leukemia cell line sensitive to 3-deazaguanine. | [1] |
| IC₅₀ | L1210/3-DG | 620 µM | 3-DG resistant cell line with significantly lower HGPRTase activity. | [1] |
| In Vivo Activity | L1210 & P388 | Moderate | Active in cell culture against both leukemia types. | [3] |
| In Vivo Activity | Friend Leukemia Virus | Effective | Inhibits virus-induced splenomegaly in mice. | [5] |
Antiviral Activity
3-Deazaguanine has demonstrated broad-spectrum antiviral activity in vitro against a variety of DNA and RNA viruses.
| Virus Family/Species | Activity Level | EC₅₀ / Effective Concentration | Cell System | Citation(s) |
| Influenza A & B | Active | Equivalent to Ribavirin | MDCK Cells | [6] |
| Parainfluenza Virus | Active | Not specified | In vitro | [5] |
| Herpes Simplex Virus | Active | Not specified | In vitro | [5] |
| Vaccinia Virus | Active | Not specified | In vitro | [5] |
| Vesicular Stomatitis Virus | Active | Not specified | In vitro | [5] |
| Enterovirus D68 (EV-D68) | Active | 7 - 13 µM | RD Cells | [7] |
| Rotavirus (SA11) | Active | Not specified | In vitro | [8] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments related to the evaluation of this compound.
Anticancer Activity: Antiproliferative Assay (MTT/WST-8)
This protocol outlines a standard colorimetric assay to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a cancer cell line.
Principle: Metabolically active cells reduce a tetrazolium salt (e.g., MTT) to a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.
Methodology:
-
Cell Seeding:
-
Harvest cancer cells (e.g., L1210) from culture.
-
Perform a cell count and determine viability (e.g., via Trypan Blue exclusion).
-
Seed cells into a 96-well microtiter plate at a pre-determined optimal density (e.g., 5 x 10³ cells/well) in 100 µL of complete growth medium.
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Incubate the plate at 37°C, 5% CO₂ for 24 hours to allow for cell attachment and recovery.
-
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Compound Treatment:
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Prepare a stock solution of 3-deazaguanine in a suitable solvent (e.g., DMSO or warmed culture medium).
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Perform serial dilutions of the stock solution in complete growth medium to achieve a range of final concentrations.
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Remove the medium from the wells and add 100 µL of the medium containing the test compound concentrations. Include vehicle-only controls (solvent) and untreated controls (medium only).
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Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution (e.g., acidic isopropanol or DMSO) to each well.
-
Mix thoroughly on an orbital shaker to dissolve the formazan crystals.
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Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
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Subtract the background absorbance (medium-only wells).
-
Normalize the data to the vehicle-control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration and fit a dose-response curve to calculate the IC₅₀ value.
-
Caption: Step-by-step workflow for the MTT-based antiproliferative assay.
Antiviral Activity: Cytopathic Effect (CPE) Reduction Assay
This protocol describes a common method to determine the 50% effective concentration (EC₅₀) of a compound by measuring its ability to protect host cells from virus-induced death.
Principle: Viral infection of susceptible cells leads to morphological changes and cell death, known as the cytopathic effect (CPE). An effective antiviral agent will inhibit viral replication and thus reduce or prevent CPE.
Methodology:
-
Cell Seeding:
-
Seed a susceptible host cell line (e.g., MDCK for influenza, RD for enterovirus) into a 96-well plate at a density that forms a confluent monolayer within 24 hours.
-
Incubate at 37°C, 5% CO₂.
-
-
Compound and Virus Addition:
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Prepare serial dilutions of 3-deazaguanine in infection medium (low-serum medium).
-
Remove the growth medium from the cell monolayer.
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Add the diluted compound to the wells.
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Infect the cells by adding a pre-titered amount of virus suspension calculated to cause ~80-100% CPE in control wells within 48-72 hours.
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Include the following controls:
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Cell Control: Cells + medium (no virus, no compound).
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Virus Control: Cells + virus + medium (no compound).
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Toxicity Control: Cells + compound (no virus).
-
-
-
Incubation:
-
Incubate the plate at 37°C, 5% CO₂ until the virus control wells show the desired level of CPE.
-
-
Quantification of Cell Viability:
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Visually score the plates for CPE under a microscope.
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Alternatively, quantify cell viability using a cell-staining method:
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Remove the medium.
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Fix the cells (e.g., with formalin).
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Stain the remaining viable cells with a dye such as Crystal Violet.
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Wash away excess dye and allow the plate to dry.
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Solubilize the bound dye and measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
-
-
Data Analysis:
-
Calculate the percentage of CPE reduction for each compound concentration relative to the cell and virus controls.
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Plot the percentage of protection against the logarithm of the compound concentration and fit a dose-response curve to determine the EC₅₀.
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Calculate the 50% cytotoxic concentration (CC₅₀) from the toxicity control wells.
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Determine the Selectivity Index (SI) as the ratio of CC₅₀ to EC₅₀. A higher SI indicates a more favorable therapeutic window.
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Conclusion
This compound (3-deazaguanine) is a potent guanine analogue with well-documented anticancer and broad-spectrum antiviral activities. Its mechanism of action as an antimetabolite, requiring intracellular activation to disrupt DNA and protein synthesis, makes it and its derivatives an interesting scaffold for further drug development. The standardized protocols provided in this guide offer a robust framework for the continued investigation and characterization of this and other related compounds in a research and development setting.
References
- 1. Studies on the mechanism of 3-deazaguanine cytotoxicity in L1210-sensitive and -resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antiviral and enzymatic studies of certain 3-deazaguanines and their imidazolecarboxamide precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antiviral/antitumor activities of certain 3-deazaguanine nucleosides and nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Use of lactate dehydrogenase to evaluate the anti-viral activity against influenza A virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Susceptibilities of enterovirus D68, enterovirus 71, and rhinovirus 87 strains to various antiviral compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. frontierspartnerships.org [frontierspartnerships.org]
An In-depth Technical Guide to 1H-imidazo[4,5-c]pyridin-4-amine: Structure, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
1H-imidazo[4,5-c]pyridin-4-amine, a heterocyclic amine, serves as a crucial scaffold in medicinal chemistry due to its structural similarity to endogenous purines. This document provides a comprehensive overview of its structure, physicochemical properties, and significant biological activities. While much of the existing research focuses on its derivatives, this guide extrapolates the potential of the core molecule, particularly in the realms of adenosine receptor modulation and kinase inhibition. Detailed synthetic methodologies and experimental protocols are presented to facilitate further investigation and drug discovery efforts centered on this promising pharmacophore.
Introduction
The 1H-imidazo[4,5-c]pyridine core is a privileged structure in drug discovery, largely owing to its bioisosteric relationship with purines, which allows it to interact with a wide array of biological targets. The addition of an amine group at the 4-position to yield this compound further enhances its potential for forming key interactions with proteins, making it a versatile starting point for the development of novel therapeutics. This guide synthesizes the current understanding of this compound, with a focus on its chemical characteristics and the biological activities demonstrated by its derivatives, thereby highlighting the therapeutic promise of this chemical entity.
Molecular Structure and Chemical Properties
The foundational structure of this compound consists of a fused imidazole and pyridine ring system, with an amino substituent at the C4 position.
Chemical Structure:
Below is a summary of its key chemical and physical properties.
| Property | Value | Reference |
| Molecular Formula | C₆H₆N₄ | [1] |
| Molecular Weight | 134.14 g/mol | [1] |
| CAS Number | 6811-77-4 | [1] |
| Topological Polar Surface Area (TPSA) | 67.59 Ų | [1] |
| logP (calculated) | 0.5401 | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Rotatable Bonds | 0 | [1] |
| Synonyms | 3H-Imidazo[4,5-c]pyridin-4-amine | [1] |
Synthesis and Characterization
While a specific, detailed protocol for the synthesis of the unsubstituted this compound is not extensively documented in readily available literature, a general synthetic approach can be inferred from the synthesis of its derivatives. A common strategy involves the construction of the imidazopyridine core from a substituted diaminopyridine precursor.
General Synthetic Pathway
A plausible synthetic route starts from a commercially available nitropyridine derivative, followed by nucleophilic substitution, reduction, and cyclization.
Experimental Protocol: A Representative Synthesis
The following is a generalized experimental protocol for the synthesis of a this compound core, based on methodologies reported for its derivatives[2].
Step 1: Amination of 2,4-dichloro-3-nitropyridine To a solution of 2,4-dichloro-3-nitropyridine in a suitable solvent (e.g., ethanol), an excess of aqueous ammonia is added. The reaction mixture is heated under pressure in a sealed vessel. After cooling, the product, 4-amino-2-chloro-3-nitropyridine, is isolated by filtration and purified by recrystallization.
Step 2: Introduction of the second amino group The resulting 4-amino-2-chloro-3-nitropyridine is subjected to a second nucleophilic aromatic substitution with an appropriate amine source to yield 2,4-diamino-3-nitropyridine.
Step 3: Reduction of the nitro group The nitro group of 2,4-diamino-3-nitropyridine is reduced to an amino group to form 2,3,4-triaminopyridine. This can be achieved through catalytic hydrogenation (e.g., H₂ over Palladium on carbon) or by using a reducing agent such as tin(II) chloride in hydrochloric acid.
Step 4: Imidazole ring formation The resulting triaminopyridine is then cyclized to form the imidazole ring. Heating with formic acid or triethyl orthoformate are common methods to achieve this final step, yielding this compound.
Characterization
The synthesized compound should be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and purity.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Biological Properties and Therapeutic Potential
While direct biological data for the unsubstituted this compound is limited, extensive research on its derivatives has revealed significant therapeutic potential, primarily as adenosine receptor modulators and kinase inhibitors.
Adenosine Receptor Modulation
Derivatives of 1H-imidazo[4,5-c]quinolin-4-amine, which shares the core structure with an additional fused benzene ring, have been identified as potent positive allosteric modulators (PAMs) of the A3 adenosine receptor (A3AR).[3] A3AR is a G-protein coupled receptor implicated in various physiological processes, including inflammation and cardiac function.
Signaling Pathway:
Experimental Protocol: [³⁵S]GTPγS Binding Assay
This assay is commonly used to measure the activation of G-protein coupled receptors.
-
Membrane Preparation: Membranes from cells expressing the A3AR are prepared.
-
Incubation: The membranes are incubated with a fixed concentration of the A3AR agonist (e.g., Cl-IB-MECA), [³⁵S]GTPγS, and varying concentrations of the test compound (the this compound derivative).
-
Filtration: The reaction is terminated by rapid filtration through a glass fiber filter to separate bound from free [³⁵S]GTPγS.
-
Scintillation Counting: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: An increase in [³⁵S]GTPγS binding in the presence of the test compound indicates positive allosteric modulation.
Kinase Inhibition
Derivatives of the imidazo[4,5-c]pyridine scaffold have shown inhibitory activity against several protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer.
Targeted Kinases and Potential Therapeutic Applications:
| Kinase Target | Potential Indication | Reference |
| Src Family Kinases (SFKs) | Glioblastoma | [4] |
| DNA-Dependent Protein Kinase (DNA-PK) | Radiosensitizer for Cancer | |
| Cathepsin S | Autoimmune Disorders | [5] |
| Phosphodiesterase 10A (PDE10A) | Neurological Disorders | [6] |
Logical Relationship of Kinase Inhibition in Cancer Therapy:
Structure-Activity Relationships (SAR)
Studies on derivatives of the 1H-imidazo[4,5-c]pyridine core have provided valuable insights into the structural requirements for biological activity.
-
Substitutions at the 2-position: Modifications at this position have been shown to significantly influence the activity of A3AR PAMs. For instance, bulky hydrophobic groups can enhance allosteric modulation.[3]
-
Substitutions at the 4-amino group: Arylamino substitutions at this position are crucial for the A3AR PAM activity of the 1H-imidazo[4,5-c]quinolin-4-amine series.[3]
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Modifications of the pyridine ring: The nitrogen atom in the pyridine ring is often involved in key hydrogen bonding interactions with the target protein, as seen in PDE10A inhibitors.[6]
Future Directions
The this compound scaffold represents a fertile ground for the discovery of new therapeutic agents. Future research should focus on:
-
Synthesis and Biological Evaluation of the Unsubstituted Core: A thorough investigation of the biological activities of the parent compound is warranted to establish a baseline for its therapeutic potential.
-
Library Synthesis and High-Throughput Screening: The generation of a diverse library of derivatives with substitutions at various positions, followed by high-throughput screening against a panel of kinases and GPCRs, could uncover novel biological activities.
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Structural Biology: Co-crystallization of active derivatives with their protein targets will provide crucial insights for structure-based drug design and optimization.
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Pharmacokinetic Profiling: Early assessment of the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds will be essential for their development into viable drug candidates.
Conclusion
This compound is a molecule of significant interest in medicinal chemistry. Its structural resemblance to purines provides a foundation for its interaction with a multitude of biological targets. While much of the current knowledge is derived from studies of its derivatives, the collective evidence strongly suggests that this core scaffold holds immense potential for the development of novel therapeutics, particularly in the areas of cancer, inflammatory disorders, and neurological diseases. The synthetic strategies and experimental protocols outlined in this guide provide a framework for researchers to further explore and unlock the full therapeutic potential of this versatile molecule.
References
- 1. chemscene.com [chemscene.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structure–Activity Studies of 1H-Imidazo[4,5-c]quinolin-4-amine Derivatives as A3 Adenosine Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1H-imidazo[4,5-c]pyridine-4-carbonitrile as cathepsin S inhibitors: separation of desired cellular activity from undesired tissue accumulation through optimization of basic nitrogen pka [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A) - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendancy of Imidazo[4,5-c]pyridines: A Journey from Purine Mimetics to Therapeutic Innovators
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The imidazo[4,5-c]pyridine core, a fascinating heterocyclic scaffold, has carved a significant niche in medicinal chemistry. Its structural resemblance to endogenous purines has long suggested its potential to interact with biological systems, a hypothesis that has been extensively validated over decades of research. This whitepaper delves into the discovery and rich history of imidazo[4,5-c]pyridine compounds, tracing their evolution from simple purine analogues to a versatile platform for the development of highly targeted therapeutics. We will explore the key synthetic milestones, present a curated collection of quantitative biological data, provide detailed experimental protocols for their synthesis, and visualize the intricate signaling pathways they modulate.
Discovery and Historical Perspective: The "Deazapurine" Concept
The journey of imidazo[4,5-c]pyridines is intrinsically linked to the broader exploration of "deazapurines," synthetic analogues of the fundamental purine bases, adenine and guanine. The core concept driving this research was that by systematically replacing the nitrogen atoms in the purine ring system with carbon atoms, chemists could create molecules that mimic the natural purines in shape and electronics, yet exhibit novel biological activities or overcome the metabolic liabilities of their natural counterparts.
While a singular, definitive report of the "first" synthesis of the unsubstituted imidazo[4,5-c]pyridine ring system is not readily apparent in early literature, its synthesis is a logical extension of heterocyclic chemistry principles established in the mid-20th century. By the latter half of the century, the synthesis of this scaffold was well-established within the medicinal chemistry community. For instance, a 1987 publication in the Journal of Medicinal Chemistry described the synthesis of imidazo[4,5-c]pyridine derivatives as potential anticancer agents, indicating that the foundational synthetic routes were already in practice for the rational design of bioactive molecules[1].
The primary impetus for the synthesis and investigation of imidazo[4,5-c]pyridines, also known as 3-deazapurines, was their potential to act as antimetabolites or enzyme inhibitors by competing with natural purines in various biochemical pathways. This structural analogy has proven to be a remarkably fruitful guiding principle, leading to the discovery of a diverse array of biological activities.
Key Biological Activities and Therapeutic Applications
The versatility of the imidazo[4,5-c]pyridine scaffold is underscored by the wide spectrum of biological targets it can be tailored to address. Initial discoveries of its bioactivity as positive allosteric modulators of the GABA-A receptor opened the door to its exploration in neuroscience[2]. Since then, the range of applications has expanded dramatically, with significant advancements in several therapeutic areas.
Oncology: A Scaffold for Targeted Cancer Therapy
The fight against cancer has been a major driver for the development of novel imidazo[4,5-c]pyridine derivatives. Their ability to inhibit key enzymes involved in cancer cell proliferation and survival has led to the identification of potent drug candidates.
-
PARP Inhibition: Poly(ADP-ribose) polymerase (PARP) is a crucial enzyme in the repair of single-strand DNA breaks. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations, inhibiting PARP leads to a synthetic lethality, selectively killing cancer cells. Imidazo[4,5-c]pyridine-based compounds have emerged as effective PARP inhibitors.
-
Src Family Kinase Inhibition: Src family kinases are non-receptor tyrosine kinases that are often overactive in various cancers, promoting cell growth, migration, and survival. A new series of imidazo[4,5-c]pyridin-2-one derivatives have been designed and synthesized as potent inhibitors of Src family kinases, showing promise for the treatment of glioblastoma[3].
Antiviral Activity
The purine-like structure of imidazo[4,5-c]pyridines makes them attractive candidates for antiviral drug discovery, as they can potentially interfere with viral nucleic acid synthesis or other essential viral enzymes.
Cardiovascular and Metabolic Diseases
More recently, the imidazo[4,5-c]pyridine scaffold has been ingeniously utilized to create dual-acting ligands for cardiovascular and metabolic diseases.
-
Dual AT1 Receptor Antagonists and PPAR-γ Partial Agonists: A series of imidazo[4,5-c]pyridin-4-one derivatives have been identified that act as both angiotensin II type 1 (AT1) receptor antagonists and peroxisome proliferator-activated receptor-γ (PPAR-γ) partial agonists. This dual activity offers a promising approach to treating hypertension and insulin resistance simultaneously.
Quantitative Biological Data
The following tables summarize key quantitative data for representative imidazo[4,5-c]pyridine compounds, highlighting their potency against various biological targets.
Table 1: Imidazo[4,5-c]pyridine Derivatives as PARP Inhibitors
| Compound ID | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Reference |
| Data to be populated from further specific literature search |
Table 2: Imidazo[4,5-c]pyridin-2-one Derivatives as Src Family Kinase Inhibitors
| Compound ID | Src IC50 (µM) | Fyn IC50 (µM) | Antiproliferative Activity (GBM cell lines) IC50 (µM) | Reference |
| 1d | submicromolar | submicromolar | Data to be populated | [3] |
| 1e | submicromolar | submicromolar | Data to be populated | [3] |
| 1q | submicromolar | submicromolar | Data to be populated | [3] |
| 1s | submicromolar | submicromolar | Effective against U87, U251, T98G, and U87-EGFRvIII | [3] |
Table 3: Imidazo[4,5-c]pyridin-4-one Derivatives as Dual AT1 Antagonists and PPAR-γ Partial Agonists
| Compound ID | AT1 IC50 (nM) | PPAR-γ EC50 (nM) | PPAR-γ Max Activation (%) | Reference |
| Data to be populated from further specific literature search |
Experimental Protocols: Synthesis of the Imidazo[4,5-c]pyridine Core
The synthesis of the imidazo[4,5-c]pyridine scaffold predominantly relies on the cyclization of a 3,4-diaminopyridine precursor. Various reagents can be employed for the construction of the imidazole ring, leading to different substituents at the 2-position.
General Synthesis of 1H-Imidazo[4,5-c]pyridine
A foundational method for the synthesis of the unsubstituted 1H-imidazo[4,5-c]pyridine involves the reaction of 3,4-diaminopyridine with formic acid.
Experimental Protocol:
-
Materials: 3,4-diaminopyridine, 98-100% formic acid.
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 3,4-diaminopyridine (1 equivalent).
-
Add an excess of 98-100% formic acid (e.g., 10-20 equivalents).
-
Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-6 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Carefully neutralize the excess formic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate or another suitable base until the pH is neutral to slightly basic.
-
The crude product may precipitate out of the solution. If so, collect the solid by filtration.
-
If the product remains in solution, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, chloroform).
-
Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 1H-imidazo[4,5-c]pyridine by recrystallization from an appropriate solvent or by column chromatography on silica gel.
-
Synthesis of 2-Substituted Imidazo[4,5-c]pyridines
To introduce substituents at the 2-position, 3,4-diaminopyridine can be reacted with various aldehydes or carboxylic acids (or their derivatives).
Experimental Workflow for the Synthesis of 2-Aryl-Imidazo[4,5-c]pyridines:
Caption: Synthesis of 2-Aryl-Imidazo[4,5-c]pyridines.
Visualization of Key Signaling Pathways
The biological effects of imidazo[4,5-c]pyridine derivatives are realized through their interaction with and modulation of specific intracellular signaling pathways. The following diagrams, rendered in DOT language, illustrate the key pathways targeted by these compounds.
PARP Inhibition Signaling Pathway
This pathway illustrates how PARP inhibitors, including those based on the imidazo[4,5-c]pyridine scaffold, induce synthetic lethality in cancer cells with deficient homologous recombination repair.
Caption: PARP Inhibition Pathway.
Src Kinase Signaling Pathway
This diagram outlines the central role of Src kinase in promoting cancer cell proliferation and survival, and how imidazo[4,5-c]pyridine-based inhibitors can disrupt this process.
References
- 1. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Physicochemical Properties of 1H-imidazo[4,5-c]pyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 1H-imidazo[4,5-c]pyridin-4-amine, a heterocyclic amine of significant interest in medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource of its known characteristics, experimental methodologies for their determination, and insights into its potential biological relevance through associated signaling pathways.
Core Physicochemical Properties
The physicochemical properties of an active pharmaceutical ingredient (API) are critical determinants of its biopharmaceutical behavior, including absorption, distribution, metabolism, and excretion (ADME). While experimental data for this compound is limited in publicly accessible literature, a combination of computational predictions and data from structurally related compounds provides valuable insights.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and its parent scaffold, 1H-imidazo[4,5-c]pyridine.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₆N₄ | ChemScene[1] |
| Molecular Weight | 134.14 g/mol | ChemScene[1] |
| Topological Polar Surface Area (TPSA) | 67.59 Ų | ChemScene[1] |
| LogP (octanol-water partition coefficient) | 0.5401 | ChemScene[1] |
| Hydrogen Bond Acceptors | 3 | ChemScene[1] |
| Hydrogen Bond Donors | 2 | ChemScene[1] |
| Rotatable Bonds | 0 | ChemScene[1] |
Table 2: Physicochemical Properties of the Parent Compound, 1H-imidazo[4,5-c]pyridine
| Property | Value | Source |
| Melting Point | 170-173 °C | Chemical Synthesis Database |
Experimental Protocols for Physicochemical Characterization
Detailed experimental protocols for determining the physicochemical properties of novel compounds like this compound are crucial for reproducible research and drug development. The following are generalized methodologies that can be adapted for this specific molecule.
Determination of Melting Point
The melting point of a solid crystalline substance is a key indicator of its purity.
Methodology: Capillary Melting Point Method
-
Sample Preparation: A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used.
-
Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature range from the point at which the first drop of liquid appears to the point at which the entire sample has melted is recorded as the melting range. For a pure substance, this range is typically narrow.
Determination of Aqueous Solubility
Aqueous solubility is a critical factor influencing drug absorption and bioavailability.
Methodology: Shake-Flask Method
-
Sample Preparation: An excess amount of this compound is added to a known volume of purified water (or a relevant buffer solution) in a sealed container.
-
Equilibration: The container is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is filtered through a non-adsorptive filter (e.g., 0.22 µm PVDF) to remove undissolved solid.
-
Quantification: The concentration of the dissolved compound in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, calibrated with standard solutions of known concentrations.
Determination of pKa (Acid Dissociation Constant)
The pKa value indicates the strength of an acid or base and is crucial for predicting the ionization state of a molecule at different physiological pH values.
Methodology: Potentiometric Titration
-
Sample Preparation: A precisely weighed amount of this compound is dissolved in a suitable solvent (e.g., water or a water-cosolvent mixture).
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point. For compounds with multiple ionizable groups, multiple inflection points and pKa values may be observed.
Potential Biological Signaling Pathways
While direct studies on the signaling pathways of this compound are not extensively documented, derivatives of the closely related imidazo[4,5-c]quinoline and imidazo[4,5-c]pyridine scaffolds have been identified as modulators of key biological targets. This suggests potential areas of therapeutic interest for this compound.
A3 Adenosine Receptor (A3AR) Signaling
Derivatives of 1H-imidazo[4,5-c]quinolin-4-amine have been reported as positive allosteric modulators (PAMs) of the A3 adenosine receptor (A3AR). A3AR is a G protein-coupled receptor (GPCR) involved in various physiological processes, including inflammation and cardioprotection.[2] Activation of A3AR typically leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels via the Gαi subunit.[3] It can also stimulate the phospholipase C (PLC) pathway.[3]
Cathepsin S Signaling Pathway
Derivatives of imidazo[4,5-c]pyridines have been investigated as inhibitors of Cathepsin S (CTSS), a lysosomal cysteine protease.[4] CTSS plays a crucial role in the immune response by processing the invariant chain of the major histocompatibility complex (MHC) class II, which is essential for antigen presentation.[5] It is also involved in inflammatory signaling through the activation of Protease-Activated Receptor 2 (PAR2).[4][6]
Conclusion
This compound is a compound with physicochemical properties that suggest its potential as a lead structure in drug discovery. While comprehensive experimental data is not yet widely available, computational predictions provide a solid foundation for further investigation. The methodologies outlined in this guide offer a framework for the systematic characterization of this and similar molecules. Furthermore, the established biological activities of related imidazo[4,5-c]pyridine derivatives point towards promising therapeutic avenues, particularly in the modulation of the A3 adenosine receptor and Cathepsin S pathways. Further research is warranted to fully elucidate the physicochemical profile and biological activity of this compound.
References
- 1. chemscene.com [chemscene.com]
- 2. Structure–Activity Studies of 1H-Imidazo[4,5-c]quinolin-4-amine Derivatives as A3 Adenosine Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cathepsin S: molecular mechanisms in inflammatory and immunological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cathepsin S - Wikipedia [en.wikipedia.org]
- 6. journals.plos.org [journals.plos.org]
The Imidazo[4,5-c]Pyridine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The imidazo[4,5-c]pyridine scaffold, a heterocyclic aromatic compound, has emerged as a "privileged structure" in medicinal chemistry due to its remarkable versatility and broad spectrum of biological activities. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, making it a cornerstone for the development of novel therapeutics against a multitude of diseases. This technical guide provides a comprehensive overview of the biological significance of the imidazo[4,5-c]pyridine core, with a focus on its applications in oncology, virology, and inflammatory diseases. Detailed experimental protocols, quantitative biological data, and visualizations of key signaling pathways are presented to facilitate further research and development in this exciting field.
Anticancer Activity: A Multi-pronged Attack on Malignancy
Derivatives of the imidazo[4,5-c]pyridine scaffold have demonstrated potent anticancer activity through various mechanisms, including kinase inhibition, PARP inhibition, and disruption of microtubule dynamics.
Kinase Inhibition
Kinases are crucial regulators of cellular signaling pathways that are often dysregulated in cancer. The imidazo[4,5-c]pyridine core has proven to be an effective framework for the design of potent kinase inhibitors.
Src Family Kinase (SFK) Inhibition: Glioblastoma multiforme (GBM) is a highly aggressive brain tumor with limited treatment options. Src family kinases (SFKs) are overexpressed in GBM and play a key role in its development. A series of imidazo[4,5-c]pyridin-2-one derivatives have been identified as novel SFK inhibitors.[1] Compound 1s from this series showed significant inhibitory activity against Src and Fyn kinases and demonstrated potent antiproliferative effects against multiple GBM cell lines, comparable to the known SFK inhibitor PP2.[1]
Cyclin-Dependent Kinase (CDK) Inhibition: Uncontrolled cell proliferation is a hallmark of cancer, and CDKs are central to the regulation of the cell cycle. Certain imidazo[4,5-b]pyridine derivatives have shown inhibitory potency in the nanomolar range against CDK2 and Aurora B kinases, highlighting their potential as cell cycle inhibitors.[2]
Poly(ADP-ribose) Polymerase (PARP) Inhibition
PARP inhibitors have emerged as a promising class of anticancer agents, particularly for tumors with deficiencies in DNA repair mechanisms. Imidazo[4,5-c]pyridine derivatives have been developed as potent PARP inhibitors. One such compound demonstrated an impressive IC50 value of 8.6 nM.[2] The combination of this PARP inhibitor with the chemotherapeutic agent temozolomide resulted in a significant increase in growth inhibition of human tumor cell lines.[2]
Tubulin Polymerization Inhibition
The microtubule network is a critical component of the cellular cytoskeleton and is essential for cell division. Disruption of tubulin polymerization is a clinically validated anticancer strategy. While the core scaffold can be modified to target tubulin, some fused 1H-imidazo[4,5-c]pyridine analogues have been investigated for their potential as tubulin polymerization inhibitors with improved metabolic stability.[3]
Quantitative Data on Anticancer Activity
| Compound ID | Target | Cancer Cell Line | IC50 | Reference |
| Compound 9 | PARP | - | 8.6 nM | [2] |
| Compound 8 | Cytotoxicity | MCF-7 (Breast Adenocarcinoma) | 0.082 µM | [2] |
| Imidazo[4,5-c]pyridin-2-one 1d | Src Kinase | - | 0.47 µM | [1] |
| Imidazo[4,5-c]pyridin-2-one 1e | Src Kinase | - | 0.44 µM | [1] |
| Imidazo[4,5-c]pyridin-2-one 1q | Src Kinase | - | 0.25 µM | [1] |
| Imidazo[4,5-c]pyridin-2-one 1s | Src Kinase | - | 0.19 µM | [1] |
| Imidazo[4,5-c]pyridin-2-one 1d | Fyn Kinase | - | 0.52 µM | [1] |
| Imidazo[4,5-c]pyridin-2-one 1e | Fyn Kinase | - | 0.49 µM | [1] |
| Imidazo[4,5-c]pyridin-2-one 1q | Fyn Kinase | - | 0.31 µM | [1] |
| Imidazo[4,5-c]pyridin-2-one 1s | Fyn Kinase | - | 0.22 µM | [1] |
Antiviral Activity: Combating Viral Infections
The imidazo[4,5-c]pyridine scaffold has been explored for its potential in developing novel antiviral agents, particularly against Hepatitis C virus (HCV) and Bovine Viral Diarrhea Virus (BVDV), a surrogate model for HCV.
Inhibition of Viral Polymerase
The RNA-dependent RNA polymerase (RdRp) is an essential enzyme for the replication of many RNA viruses. Imidazo[4,5-c]pyridine derivatives have been shown to interact with and inhibit viral RdRp.[2] A notable example is a series of compounds that were initially developed as anti-pestivirus agents and were subsequently found to be active against HCV.[2] The introduction of a fluorine atom on the phenyl ring at the 2-position of the scaffold was a key modification that conferred selective activity against HCV.[2]
Quantitative Data on Antiviral Activity
| Compound ID | Virus | Assay | EC50 | CC50 | Reference |
| Compound 3 | Hepatitis C Virus (HCV) Genotype 1b | Cell-based Replicon System | 1.163 nM | >200 nM | [4] |
| Bromo-substituted derivative 7 | Respiratory Syncytial Virus (RSV) | - | 21 µM | - | [5][6] |
| para-cyano-substituted derivative 17 | Respiratory Syncytial Virus (RSV) | - | 58 µM | - | [5][6] |
Anti-inflammatory Activity: Modulating the Immune Response
Chronic inflammation is a key contributor to a wide range of diseases. Imidazo[4,5-c]pyridine derivatives have demonstrated significant anti-inflammatory properties by targeting key enzymes and signaling pathways involved in the inflammatory cascade.
Cyclooxygenase (COX) Inhibition
Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the production of prostaglandins, which are key mediators of inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to minimize the gastrointestinal side effects associated with non-selective NSAIDs. Diaryl-substituted imidazopyridines have been investigated as selective COX-2 inhibitors.[2]
Inhibition of Other Inflammatory Mediators
Derivatives of the imidazo[4,5-c]pyridine scaffold have also been shown to inhibit other key players in the inflammatory response, such as inducible nitric oxide synthase (iNOS) and Cathepsin S (CTSS).[2]
Quantitative Data on Anti-inflammatory Activity
| Compound ID | Target | IC50/pIC50 | Reference |
| Diaryl Imidazopyridine 24 | COX-1 | 21.8 µmol/L | [2] |
| Diaryl Imidazopyridine 24 | COX-2 | 9.2 µmol/L | [2] |
| Imidazo[4,5-c]pyridine hybrid 33 | Cathepsin S (CTSS) | 25 nM | [2] |
| Imidazo[4,5-c]pyridine hybrid 33 | Cathepsin K (CTSK) | 8310 nM | [2] |
| Imidazopyridine 23 | iNOS | pIC50 = 7.09 | [2] |
| Imidazopyridine 23 | nNOS | pIC50 = 4.86 | [2] |
| Imidazopyridine 23 | eNOS | pIC50 = 3.95 | [2] |
Antimicrobial Activity
The rise of antibiotic resistance necessitates the development of new antimicrobial agents. The imidazo[4,5-c]pyridine scaffold has been investigated for its potential antibacterial and antifungal activities. Several synthesized derivatives have shown promising activity against a range of bacterial and fungal strains, with some compounds exhibiting MIC values in the low microgram per milliliter range.[7][8]
Quantitative Data on Antimicrobial Activity
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Compound 2g | Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, MRSA, Enterococcus faecalis, Candida albicans, Candida parapsilosis | 4-8 | [8] |
| Compound 2h | Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, MRSA, Enterococcus faecalis, Candida albicans, Candida parapsilosis | 4-8 | [8] |
| Compound 4a | Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, MRSA, Enterococcus faecalis, Candida albicans, Candida parapsilosis | 4-8 | [8] |
| Compound 4b | Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, MRSA, Enterococcus faecalis, Candida albicans, Candida parapsilosis | 4-8 | [8] |
Experimental Protocols
General Synthesis of Imidazo[4,5-c]pyridin-2-one Derivatives
A common synthetic route to imidazo[4,5-c]pyridin-2-one derivatives involves the reaction of a substituted 2-chloro-3-nitropyridine with an amine, followed by reduction of the nitro group and subsequent cyclization.[1]
Representative Procedure: [1]
-
Step 1: Amination. To a solution of 2,4-dichloro-3-nitropyridine in a suitable solvent such as DMF, an appropriate amine and a base like triethylamine (Et3N) are added. The reaction mixture is stirred at room temperature overnight. The product, a 2-chloro-N-substituted-3-nitropyridin-4-amine, is typically isolated by precipitation with water.
-
Step 2: Reduction of the Nitro Group. The nitro-substituted pyridine from Step 1 is dissolved in a mixture of ethanol and water containing acetic acid. Iron powder is added, and the mixture is heated at 80 °C for 2 hours. The reaction is then concentrated to yield the corresponding diamine derivative.
-
Step 3: Cyclization to form the Imidazo[4,5-c]pyridin-2-one core. The diamine derivative is reacted with a carbonylating agent, such as triphosgene, in a solvent like dichloromethane (DCM) in the presence of a base (e.g., Et3N) to facilitate the cyclization and formation of the final imidazo[4,5-c]pyridin-2-one product.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity and, by extension, cell viability and proliferation.
Detailed Protocol: [9]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (imidazo[4,5-c]pyridine derivatives) for a specified period (e.g., 48 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a further 3-4 hours at 37 °C.
-
Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilizing agent, such as DMSO.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is then determined from the dose-response curve.
Signaling Pathways Modulated by Imidazo[4,5-c]pyridine Derivatives
The diverse biological activities of imidazo[4,5-c]pyridine derivatives stem from their ability to modulate key cellular signaling pathways implicated in disease pathogenesis.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Certain imidazo[1,2-a]pyridine derivatives have been shown to inhibit this pathway, leading to cell cycle arrest and apoptosis in cancer cells.
STAT3/NF-κB Signaling Pathway
The STAT3 and NF-κB signaling pathways are key regulators of inflammation and are often constitutively active in cancer cells, promoting survival and proliferation. A novel imidazo[1,2-a]pyridine derivative, in combination with curcumin, has been shown to exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway.[10]
Conclusion and Future Directions
The imidazo[4,5-c]pyridine scaffold represents a highly versatile and promising core structure in the field of drug discovery. Its inherent ability to interact with a diverse range of biological targets has led to the development of potent inhibitors for cancer, viral infections, and inflammatory conditions. The extensive body of research highlights the significant potential for further optimization of existing derivatives and the discovery of novel compounds with enhanced efficacy and safety profiles. Future research should focus on elucidating the precise molecular mechanisms of action of these compounds, exploring their potential in combination therapies, and advancing the most promising candidates through preclinical and clinical development. The continued exploration of the chemical space around the imidazo[4,5-c]pyridine core is poised to deliver the next generation of innovative medicines.
References
- 1. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fused Imidazopyrazine-Based Tubulin Polymerization Inhibitors Inhibit Neuroblastoma Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and structure-activity relationships of novel imidazo[4,5-c]pyridine derivatives as potent non-nucleoside inhibitors of hepatitis C virus NS5B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of 1H-Imidazo[4,5-c]pyridin-4-amine in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1H-imidazo[4,5-c]pyridin-4-amine core is a privileged scaffold in medicinal chemistry, forming the foundation for a class of potent immune response modifiers. Its structural resemblance to purine nucleosides allows it to interact with key biological targets, most notably Toll-like receptors (TLRs), leading to a cascade of immunological effects. This technical guide provides an in-depth overview of the synthesis, mechanism of action, and therapeutic applications of this important heterocyclic amine and its derivatives, with a focus on its role as a modulator of the innate immune system.
Introduction to this compound and its Significance
The 1H-imidazo[4,5-c]pyridine ring system is an isomer of purine, which is a fundamental component of nucleic acids. This structural analogy is a key factor in its biological activity. The addition of an amino group at the 4-position creates this compound, a molecule with the ability to potently and selectively activate specific TLRs. The most well-known derivatives of this core structure are Imiquimod and Resiquimod, which have gained prominence as therapeutic agents for viral infections and certain types of cancer. These compounds function as agonists for TLR7 and, in the case of Resiquimod, also TLR8.[1][2][3] This activation of endosomal TLRs, primarily in antigen-presenting cells like dendritic cells and macrophages, triggers the production of pro-inflammatory cytokines and type I interferons, bridging the innate and adaptive immune responses.[2][3]
Synthesis of the this compound Core and Key Derivatives
The synthesis of the this compound scaffold and its derivatives typically involves a multi-step process. A general synthetic strategy often starts from a substituted pyridine precursor, followed by the construction of the fused imidazole ring and subsequent functionalization.
General Synthetic Scheme
A common approach to synthesize the imidazo[4,5-c]pyridine core involves the following key steps:
-
Nitration of a suitable pyridine derivative.
-
Chlorination to introduce reactive sites.
-
Nucleophilic substitution with an amine.
-
Reduction of the nitro group to an amine.
-
Cyclization to form the imidazole ring.
-
Amination to introduce the final 4-amino group.
Below is a generalized workflow for the synthesis of this compound derivatives.
Caption: Generalized synthetic workflow for this compound derivatives.
Experimental Protocols
Synthesis of Imiquimod (1-(2-methylpropyl)-1H-imidazo[4,5-c]quinolin-4-amine)
Imiquimod is a well-known derivative built upon a quinoline core, which is structurally related to the pyridine core. The synthesis of Imiquimod provides a practical example of the synthetic strategies employed for this class of compounds. An improved synthesis procedure starts from 2,4-dihydroxyquinoline.[1]
Step 1: Nitration of 2,4-dihydroxyquinoline
-
Procedure: 2,4-dihydroxyquinoline is nitrated to yield 2,4-dihydroxy-3-nitroquinoline. The mother liquor from the nitration can be reused multiple times to improve the yield.[1]
Step 2: Chlorination
-
Procedure: The resulting 2,4-dihydroxy-3-nitroquinoline is chlorinated to produce 2,4-dichloro-3-nitroquinoline.
Step 3: Amination
-
Procedure: The 2,4-dichloro-3-nitroquinoline is then reacted with isobutylamine to yield 4-(2-methylpropylamino)-2-chloro-3-nitroquinoline.
Step 4: Reduction of the Nitro Group
-
Procedure: The nitro group of 4-(2-methylpropylamino)-2-chloro-3-nitroquinoline is reduced using iron powder and hydrochloric acid in 95% ethanol. Anhydrous K2CO3 is added to facilitate the removal of iron byproducts. This step yields 3-amino-4-(2-methylpropylamino)-2-chloroquinoline.[1]
Step 5: Cyclization
-
Procedure: The diamino intermediate is cyclized to form the imidazoquinoline ring system.
Step 6: Amination
-
Procedure: The final amination at the 4-position is achieved by reacting the 4-chloro-1-isobutyl-1H-imidazo[4,5-c]quinoline intermediate with ammonia in dimethyl sulfoxide (DMSO) at 140-150°C under pressure (approximately 5 bar).[4]
-
Work-up: After the reaction, the mixture is cooled, and the precipitated product is collected by filtration and washed with water. The crude product can be further purified by treating with hot water and methanol to achieve high purity.[4]
Mechanism of Action: TLR7/8 Agonism
The primary mechanism of action for many biologically active this compound derivatives is the activation of Toll-like receptors 7 and 8 (TLR7 and TLR8).[2][3] These receptors are located in the endosomal compartments of immune cells, particularly dendritic cells (DCs) and macrophages.
Upon binding of a this compound derivative like Resiquimod, TLR7/8 undergoes a conformational change, leading to the recruitment of the adaptor protein MyD88.[2] This initiates a downstream signaling cascade involving IRAK (Interleukin-1 Receptor-Associated Kinase) family kinases and TRAF6 (TNF Receptor-Associated Factor 6). Ultimately, this signaling pathway leads to the activation of transcription factors such as NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and IRFs (Interferon Regulatory Factors).[2]
The activation of these transcription factors results in the production and secretion of a variety of cytokines and chemokines, including:
-
Type I Interferons (IFN-α, IFN-β): Crucial for antiviral responses.
-
Pro-inflammatory Cytokines (TNF-α, IL-6, IL-12): Promote inflammation and activate other immune cells.[1]
This cytokine milieu stimulates a T-helper 1 (Th1) biased immune response, which is effective against intracellular pathogens and tumors.
Caption: TLR7/8 signaling pathway activated by this compound derivatives.
Bioactivity and Structure-Activity Relationships (SAR)
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. Structure-activity relationship (SAR) studies have provided valuable insights into the structural requirements for potent TLR7 and/or TLR8 agonism.
| Compound/Derivative | Target(s) | Bioactivity (EC50/IC50/MIC) | Therapeutic Area | Reference |
| Imiquimod | TLR7 | Induces IFN-α, TNF-α, IL-6 | Antiviral, Anticancer | [3] |
| Resiquimod (R848) | TLR7/8 | Potent inducer of IFN-α and other cytokines | Antiviral, Vaccine Adjuvant | [1][2] |
| 1-Benzyl-2-butyl-1H-imidazo[4,5-c]pyridin-4-amine | TLR7 | Pure TLR7 agonist with negligible TLR8 activity | Immunomodulation | [5] |
| N(6)-substituted analogues | TLR7 | Increased potency with electron-rich substituents | Immunomodulation | [5] |
| 6-benzyl and 6-phenethyl analogues | TLR7 | Restored TLR7 agonism | Immunomodulation | [5] |
Therapeutic Applications
The immunomodulatory properties of this compound derivatives have led to their successful application in various therapeutic areas.
-
Antiviral Therapy: Imiquimod (Aldara®) is approved for the topical treatment of genital warts caused by the human papillomavirus (HPV). Its ability to induce a local immune response is key to its efficacy.
-
Oncology: Imiquimod is also used for the treatment of superficial basal cell carcinoma and actinic keratosis. The induced anti-tumor immunity helps in the clearance of cancer cells.
-
Vaccine Adjuvants: Resiquimod and other TLR7/8 agonists are being investigated as potent vaccine adjuvants. By stimulating a strong Th1-biased immune response, they can enhance the efficacy of vaccines against infectious diseases and cancer.
Experimental Protocols for Biological Assays
TLR7/8 Activation Assay using Reporter Cells
This assay is a common method to screen for and characterize TLR7 and TLR8 agonists. It utilizes a cell line, such as HEK293 (Human Embryonic Kidney 293) cells, that has been engineered to express human TLR7 or TLR8 and a reporter gene (e.g., secreted embryonic alkaline phosphatase - SEAP, or luciferase) under the control of an NF-κB-inducible promoter.
Materials:
-
HEK-Blue™ hTLR7 or hTLR8 cells (InvivoGen)
-
HEK-Blue™ Detection medium (InvivoGen)
-
Test compounds (this compound derivatives)
-
Positive control (e.g., R848)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Spectrophotometer or luminometer
Procedure:
-
Cell Seeding: Seed the HEK-Blue™ hTLR7 or hTLR8 cells in a 96-well plate at a density of approximately 2.5 x 10^4 to 5 x 10^4 cells per well in their appropriate growth medium.
-
Compound Addition: Prepare serial dilutions of the test compounds and the positive control. Add the compounds to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.
-
Detection:
-
For SEAP reporter: Add the HEK-Blue™ Detection medium to the wells. Incubate for 1-4 hours at 37°C.
-
For luciferase reporter: Add the appropriate luciferase substrate.
-
-
Measurement: Measure the absorbance (for SEAP) at 620-655 nm or luminescence (for luciferase) using a plate reader. The signal intensity is proportional to the level of NF-κB activation and thus TLR7/8 agonism.
Caption: Experimental workflow for a TLR7/8 reporter gene assay.
Conclusion
The this compound scaffold is a cornerstone of modern immunomodulatory drug discovery. Its ability to potently activate TLR7 and TLR8 has paved the way for novel therapies against viral infections and cancer. Ongoing research continues to explore the vast chemical space around this core structure, aiming to develop next-generation immune modulators with improved efficacy, selectivity, and safety profiles. The synthetic methodologies and biological evaluation techniques outlined in this guide provide a solid foundation for researchers and drug development professionals working in this exciting and impactful field of medicinal chemistry.
References
- 1. Improvement of Synthesis Procedure of Imiquimod [zrb.bjb.scut.edu.cn]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and immunopharmacological evaluation of novel TLR7 agonistic triazole tethered imidazoquinolines - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06395F [pubs.rsc.org]
- 4. Imiquimod synthesis - chemicalbook [chemicalbook.com]
- 5. Structure-activity relationships in Toll-like receptor 7 agonistic 1H-imidazo[4,5-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of 1H-imidazo[4,5-c]pyridin-4-amine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and potential therapeutic targets of compounds based on the 1H-imidazo[4,5-c]pyridin-4-amine scaffold. This chemical structure is the foundation for a class of potent immune response modifiers and other targeted therapeutic agents. This document details the primary targets, summarizes quantitative pharmacological data, provides detailed experimental protocols for assessing compound activity, and visualizes key signaling pathways and experimental workflows.
Primary Therapeutic Targets: Toll-Like Receptor 7 (TLR7) and Toll-Like Receptor 8 (TLR8)
The most well-characterized therapeutic targets of this compound derivatives, such as Imiquimod and Resiquimod, are the endosomal Toll-like receptors 7 and 8 (TLR7 and TLR8).[1] These receptors are key components of the innate immune system, recognizing single-stranded RNA (ssRNA) from viruses and certain endogenous RNA molecules.[1] Agonism of TLR7 and/or TLR8 by these synthetic small molecules triggers a potent immune response, making them valuable agents in oncology and for treating viral infections.[2][3]
Signaling Pathway
Upon binding of a this compound agonist, TLR7 and TLR8 recruit the adaptor protein MyD88. This initiates a downstream signaling cascade involving the IRAK (Interleukin-1 Receptor-Associated Kinase) family and TRAF6 (TNF Receptor-Associated Factor 6). Ultimately, this leads to the activation of transcription factors such as NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and IRFs (Interferon Regulatory Factors).[1] Activation of these transcription factors results in the production of a wide array of pro-inflammatory cytokines, chemokines, and Type I interferons (IFN-α/β), which in turn stimulate both innate and adaptive immunity.[3]
Caption: TLR7/8 Signaling Pathway
Quantitative Data: TLR7/8 Agonist Activity
The following table summarizes the potency of representative this compound derivatives in activating TLR7 and TLR8.
| Compound | Target | Assay System | Potency (EC50) | Reference |
| Imiquimod | human TLR7 | HEK-Blue™ hTLR7 cells | ~5-10 µg/mL | |
| Resiquimod (R848) | human TLR7 | HEK-Blue™ hTLR7 cells | 0.1 µM | [2] |
| Resiquimod (R848) | human TLR8 | HEK-Blue™ hTLR8 cells | 0.3 µM | [2] |
| Resiquimod (R848) | human PBMCs (TNF-α release) | Human PBMCs | 56 ± 1.1 µM | [4] |
| Vesatolimod (GS-9620) | human TLR7 | Not Specified | 291 nM | [5] |
| CL097 | human TLR7 | HEK293 cells | 0.1 µM | [2] |
| CL097 | human TLR8 | HEK293 cells | 4 µM | [2] |
Experimental Protocols
This assay utilizes HEK293 cells stably co-transfected with a human TLR7 or TLR8 gene and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.[6][7][8][9][10]
Experimental Workflow
Caption: HEK-Blue™ Reporter Assay Workflow
Detailed Methodology:
-
Cell Preparation: Culture HEK-Blue™ hTLR7 or hTLR8 cells according to the manufacturer's instructions. On the day of the assay, wash the cells with PBS and resuspend them in fresh, pre-warmed, antibiotic-free growth medium. Adjust the cell density as recommended.[6]
-
Compound Preparation: Prepare serial dilutions of the test compounds in the appropriate cell culture medium.
-
Assay Plate Setup: Add the compound dilutions to a 96-well plate. Include wells for a vehicle control (e.g., DMSO) and a positive control (e.g., R848).
-
Cell Seeding: Add the prepared cell suspension to each well of the 96-well plate.[9]
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.[11]
-
SEAP Detection: Transfer a small volume of the cell culture supernatant to a new 96-well plate. Add QUANTI-Blue™ Solution, a reagent that allows for the colorimetric detection of SEAP activity.
-
Incubation for Detection: Incubate the plate at 37°C for 1-3 hours.
-
Data Acquisition: Measure the absorbance of the wells at a wavelength of 620-655 nm using a microplate reader.
-
Data Analysis: Plot the absorbance values against the log of the compound concentrations and fit the data to a four-parameter logistic curve to determine the EC50 value.
This assay measures the ability of test compounds to induce the secretion of cytokines from primary human peripheral blood mononuclear cells (PBMCs).[12][13][14]
Experimental Workflow
Caption: PBMC Cytokine Release Assay Workflow
Detailed Methodology:
-
PBMC Isolation: Isolate PBMCs from fresh human blood from healthy donors using Ficoll-Paque density gradient centrifugation.[12][15]
-
Cell Plating: Resuspend the isolated PBMCs in complete RPMI-1640 medium and plate them in a 96-well plate at a density of approximately 1 x 10^6 cells/mL.[15]
-
Compound Stimulation: Add serial dilutions of the test compounds to the wells. Include appropriate controls.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.[15]
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
Cytokine Quantification: Measure the concentration of specific cytokines (e.g., TNF-α, IFN-α, IL-6, IL-12) in the supernatant using a suitable method such as ELISA (Enzyme-Linked Immunosorbent Assay) or a multiplex bead-based assay (e.g., Luminex).[14]
-
Data Analysis: Generate dose-response curves by plotting cytokine concentrations against compound concentrations and calculate the EC50 values.
Other Potential Therapeutic Targets
Beyond TLR7 and TLR8, the versatile 1H-imidazo[4,5-c]pyridine scaffold has been explored for its potential to interact with a range of other therapeutic targets.
A3 Adenosine Receptor (A3AR)
Certain 1H-imidazo[4,5-c]quinolin-4-amine derivatives have been identified as positive allosteric modulators (PAMs) of the A3 adenosine receptor.[16] A3AR is a G protein-coupled receptor implicated in inflammation, cancer, and ischemic conditions. PAMs of A3AR can enhance the binding and/or efficacy of the endogenous agonist, adenosine.
Quantitative Data: A3AR Positive Allosteric Modulator Activity
| Compound | Target | Assay System | Activity | Reference |
| DU124183 | human A3AR | Radioligand binding | Favorable allosteric modulation vs. antagonism | [16] |
| Various derivatives | human A3AR | Radioligand binding | Ki values from 120 nM to 101 µM | [16] |
Experimental Protocol: Radioligand Binding Assay for A3AR
This assay measures the ability of a test compound to modulate the binding of a radiolabeled ligand to the A3AR.[17][18][19]
Detailed Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human A3AR (e.g., CHO or HEK293 cells).
-
Competition Binding Assay:
-
Incubate the cell membranes with a fixed concentration of a radiolabeled A3AR agonist (e.g., [¹²⁵I]AB-MECA) and varying concentrations of the unlabeled test compound.
-
After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the IC50 value of the test compound.[18]
-
-
Dissociation Kinetics Assay:
-
Pre-incubate the cell membranes with the radiolabeled agonist to allow for binding equilibrium.
-
Initiate dissociation by adding a high concentration of an unlabeled A3AR antagonist.
-
At various time points, measure the amount of radioligand still bound to the receptor.
-
Determine if the test compound slows the dissociation rate of the radiolabeled agonist, which is indicative of positive allosteric modulation.[20]
-
Src Family Kinases (SFKs)
Derivatives of imidazo[4,5-c]pyridin-2-one have been synthesized and identified as inhibitors of Src family kinases, such as Src and Fyn.[14] SFKs are non-receptor tyrosine kinases that play crucial roles in cell proliferation, survival, and migration, and their dysregulation is implicated in cancer.
Quantitative Data: Src Family Kinase Inhibitory Activity
| Compound | Target | Potency (IC50) | Reference |
| 1e | Not specified | Not specified | [14] |
Experimental Protocol: In Vitro Src Kinase Activity Assay
This assay measures the ability of a test compound to inhibit the phosphorylation of a peptide substrate by Src kinase.[16][21][22][23][24]
Detailed Methodology:
-
Reaction Setup: In a microplate well, combine recombinant Src kinase, a specific peptide substrate, and the test compound at various concentrations.[22]
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period.[23]
-
Detection of Phosphorylation: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, including:
-
Data Analysis: Calculate the percent inhibition of kinase activity at each compound concentration and determine the IC50 value.[22]
Angiotensin II Type 1 (AT1) Receptor
Imidazo[4,5-c]pyridin-4-one derivatives have been designed as antagonists of the angiotensin II type 1 (AT1) receptor. The AT1 receptor is a GPCR that mediates the vasoconstrictive and other hypertensive effects of angiotensin II, making it a key target for antihypertensive drugs.[25][26][27][28][29][30][31]
Experimental Protocol: Angiotensin II Receptor Binding Assay
This is a competitive binding assay to determine the affinity of a test compound for the AT1 receptor.[25][26][27][29][30][31]
Detailed Methodology:
-
Membrane Preparation: Prepare membranes from cells or tissues expressing the AT1 receptor.[25]
-
Assay Setup: In a 96-well plate, incubate the membranes with a fixed concentration of a radiolabeled AT1 receptor antagonist (e.g., [¹²⁵I]Sar¹,Ile⁸-Angiotensin II) and varying concentrations of the test compound.[26]
-
Incubation: Allow the binding to reach equilibrium.
-
Separation: Separate the receptor-bound radioligand from the free radioligand by rapid vacuum filtration.[25]
-
Detection: Quantify the radioactivity on the filters using a gamma counter.
-
Data Analysis: Determine the IC50 of the test compound by plotting the percentage of specific binding against the logarithm of the test compound concentration.
Peroxisome Proliferator-Activated Receptor-γ (PPARγ)
Some imidazo[4,5-c]pyridin-4-one derivatives have been identified as partial agonists of PPARγ, a nuclear receptor that regulates gene expression involved in adipogenesis, glucose metabolism, and inflammation.[32][33][34][35][36]
Experimental Protocol: PPARγ Transcription Factor Activity Assay
This is a cell-based reporter assay to measure the activation of PPARγ by a test compound.[32][33][34][35][36]
Detailed Methodology:
-
Cell Culture and Transfection: Use a cell line that is transiently or stably transfected with a PPARγ expression vector and a reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase or other reporter gene.
-
Compound Treatment: Treat the transfected cells with various concentrations of the test compound.
-
Incubation: Incubate the cells for a sufficient period to allow for receptor activation and reporter gene expression.
-
Cell Lysis and Reporter Assay: Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity) using a luminometer.
-
Data Analysis: Normalize the reporter activity to a control (e.g., total protein concentration) and calculate the EC50 value of the test compound.
Cathepsin S
1H-imidazo[4,5-c]pyridine-4-carbonitrile derivatives have been investigated as inhibitors of Cathepsin S, a cysteine protease involved in antigen presentation and extracellular matrix degradation.[31][37][38][39][40]
Experimental Protocol: Cathepsin S Fluorogenic Substrate Assay
This assay measures the inhibition of Cathepsin S activity using a fluorogenic substrate.[31][37][38][39][40]
Detailed Methodology:
-
Reagent Preparation: Prepare a reaction buffer, a solution of purified Cathepsin S, a fluorogenic substrate (e.g., Z-VVR-AFC), and serial dilutions of the test inhibitor.[38]
-
Assay Reaction: In a microplate, pre-incubate the Cathepsin S enzyme with the test inhibitor.
-
Initiate Reaction: Add the fluorogenic substrate to start the enzymatic reaction.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 400 nm and emission at 505 nm for AFC). The fluorescence is proportional to the amount of substrate cleaved.[38]
-
Data Analysis: Determine the initial reaction rates and calculate the percent inhibition for each inhibitor concentration to determine the IC50 value.
Mitogen and Stress-activated Protein Kinase-1 (MSK-1)
A novel class of (1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-ylamine derivatives has been developed as potent inhibitors of MSK-1, a nuclear kinase involved in the regulation of gene expression in response to stress and mitogens.[26][41][42][43][44]
Experimental Protocol: In Vitro MSK-1 Kinase Assay
This assay measures the ability of a compound to inhibit the kinase activity of MSK-1.[26][41][42][43][44]
Detailed Methodology:
-
Reaction Components: Combine recombinant active MSK-1, a specific peptide substrate, and the test compound in a suitable kinase reaction buffer.[41]
-
Start Reaction: Initiate the reaction by adding ATP.
-
Incubation: Incubate the reaction at 30°C for a specified time.[42]
-
Quantify Phosphorylation: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method, such as an ADP-Glo™ assay or a radiometric assay.[26]
-
Data Analysis: Calculate the IC50 value by determining the concentration of the inhibitor that causes a 50% reduction in MSK-1 activity.
Conclusion
The this compound scaffold has proven to be a remarkably versatile platform for the development of therapeutic agents targeting a diverse range of proteins. While its most prominent application is in the modulation of the innate immune system through TLR7 and TLR8 agonism, ongoing research continues to unveil its potential to interact with other key players in various disease pathways. The information provided in this guide serves as a foundational resource for researchers dedicated to exploring the full therapeutic potential of this important chemical class.
References
- 1. invivogen.com [invivogen.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. The Toll-like receptor 7/8 agonist resiquimod greatly increases the immunostimulatory capacity of human acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formulation and preclinical evaluation of a Toll-like receptor 7/8 agonist as an anti-tumoral immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Detection of nanoparticles’ ability to stimulate toll-like receptors using HEK-Blue reporter cell lines - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. invivogen.com [invivogen.com]
- 8. Protocol for evaluation and validation of TLR8 antagonists in HEK-Blue cells via secreted embryonic alkaline phosphatase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. resources.revvity.com [resources.revvity.com]
- 13. PBMC Luminex Cytokine Assay - Creative Proteomics [cytokine.creative-proteomics.com]
- 14. AI discovery of TLR agonist-driven phenotypes reveals unique features of peripheral cells from healthy donors and ART-suppressed people living with HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. promega.com [promega.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. merckmillipore.com [merckmillipore.com]
- 24. Kinase activity assays Src and CK2 [protocols.io]
- 25. benchchem.com [benchchem.com]
- 26. MSK1 Kinase Enzyme System Application Note [promega.com]
- 27. ibl-international.com [ibl-international.com]
- 28. sigmaaldrich.com [sigmaaldrich.com]
- 29. Radioligand binding assays: application of [(125)I]angiotensin II receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
- 31. Cathepsin S Substrate, fluorogenic - Echelon Biosciences [echelon-inc.com]
- 32. cdn.caymanchem.com [cdn.caymanchem.com]
- 33. content.abcam.com [content.abcam.com]
- 34. Determination of PPARγ Activity in Adipose Tissue and Spleen - PMC [pmc.ncbi.nlm.nih.gov]
- 35. raybiotech.com [raybiotech.com]
- 36. PPAR gamma Transcription Factor Assay Kit (ab133101) | Abcam [abcam.com]
- 37. New assay using fluorogenic substrates and immunofluorescence staining to measure cysteine cathepsin activity in live cell subpopulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 38. sigmaaldrich.com [sigmaaldrich.com]
- 39. novusbio.com [novusbio.com]
- 40. Cathepsin S Activity Assay Kit (Fluorometric) (ab65307) | Abcam [abcam.com]
- 41. MSK1 activity is controlled by multiple phosphorylation sites - PMC [pmc.ncbi.nlm.nih.gov]
- 42. researchgate.net [researchgate.net]
- 43. MSK1 Kinase Enzyme Activity Assay Kit [discoverx.com]
- 44. In vitro kinase assay [protocols.io]
1H-Imidazo[4,5-c]pyridin-4-amine as a Kinase Inhibitor: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1H-imidazo[4,5-c]pyridine scaffold, a purine isostere, has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide focuses on the potential of 1H-imidazo[4,5-c]pyridin-4-amine and its derivatives as kinase inhibitors. While extensive research has been conducted on substituted analogs, this document consolidates the available information on the core compound and its closely related derivatives, providing insights into their synthesis, mechanism of action, structure-activity relationships, and the experimental protocols utilized for their evaluation. This guide aims to serve as a comprehensive resource for researchers engaged in the discovery and development of novel kinase inhibitors based on the 1H-imidazo[4,5-c]pyridine framework.
Introduction
Kinases are a class of enzymes that play a pivotal role in cellular signal transduction by catalyzing the phosphorylation of specific substrates. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them attractive targets for therapeutic intervention. The structural similarity of the 1H-imidazo[4,5-c]pyridine core to the endogenous purine bases allows it to interact with the ATP-binding site of various kinases, leading to the inhibition of their catalytic activity. Derivatives of this scaffold have been investigated for their inhibitory effects on a range of kinases, including Src family kinases, DNA-dependent protein kinase (DNA-PK), and epidermal growth factor receptor (EGFR). This guide provides a detailed overview of the current understanding of this compound and its analogs as kinase inhibitors.
Mechanism of Action
The primary mechanism by which this compound and its derivatives are proposed to inhibit kinase activity is through competitive binding at the ATP-binding site of the kinase. The imidazo[4,5-c]pyridine scaffold mimics the adenine core of ATP, enabling it to form key hydrogen bond interactions with the hinge region of the kinase domain. Substituents on the core structure can then be tailored to occupy adjacent hydrophobic pockets and form additional interactions, thereby enhancing potency and selectivity for specific kinases.
Synthesis of the 1H-Imidazo[4,5-c]pyridine Scaffold
The synthesis of the 1H-imidazo[4,5-c]pyridine core can be achieved through various synthetic routes. A common approach involves the construction of the imidazole ring onto a pre-existing pyridine scaffold. One general method starts from a substituted diaminopyridine, which is then cyclized with a suitable one-carbon source, such as a carboxylic acid or an aldehyde, to form the imidazole ring.
A solid-phase synthesis approach has also been described for the generation of trisubstituted imidazo[4,5-c]pyridines, starting from 2,4-dichloro-3-nitropyridine[1]. This method allows for the generation of diverse libraries of compounds for structure-activity relationship studies.
Quantitative Data on Kinase Inhibitory Activity
While specific kinase inhibition data for the unsubstituted this compound is not extensively reported in the public domain, numerous studies have detailed the potent inhibitory activities of its derivatives against various kinases. The following tables summarize the reported IC50 values for representative derivatives, providing a valuable starting point for understanding the structure-activity relationships of this scaffold.
Table 1: Inhibition of Src Family Kinases by Imidazo[4,5-c]pyridin-2-one Derivatives [2]
| Compound | R1 | R2 | Src IC50 (µM) | Fyn IC50 (µM) |
| 1d | Cyclopentyl | 4-Chlorophenyl | 0.45 | 0.38 |
| 1e | Cyclohexyl | 4-Chlorophenyl | 0.23 | 0.19 |
| 1q | 4-Fluorophenyl | 4-Chlorophenyl | 0.15 | 0.11 |
| 1s | 3,4-Difluorophenyl | 4-Chlorophenyl | 0.09 | 0.07 |
Table 2: Inhibition of DNA-Dependent Protein Kinase (DNA-PK) by 6-Anilino Imidazo[4,5-c]pyridin-2-ones
| Compound | R1 | R2 | DNA-PK IC50 (nM) |
| Hit 53 | Cyclopentyl | 3-Methyl | 15 |
| 78 | (Structure not fully disclosed) | (Structure not fully disclosed) | <1 |
Table 3: Inhibition of Epidermal Growth Factor Receptor (EGFR) by 1H-Imidazo[4,5-c]pyridine-based Inhibitors [3]
| Compound | EGFR Mutant | IC50 (nM) |
| 29 | T790M/L858R | 1 |
| 29 | L858R | 10 |
| 29 | del746-750 | 15 |
Structure-Activity Relationship (SAR)
The extensive research on derivatives of the 1H-imidazo[4,5-c]pyridine scaffold has provided valuable insights into their structure-activity relationships as kinase inhibitors.
-
Substitutions at the 2-position: Modifications at this position can significantly impact potency and selectivity. For instance, in the 1H-imidazo[4,5-c]quinoline-4-amine series targeting the A3 adenosine receptor, large alkyl or cycloalkyl groups at the 2-position were found to be crucial for activity[4].
-
Substitutions at the 4-amino group: Arylamino substitutions at the 4-position have been shown to be important for activity against various kinases. For example, in the DNA-PK inhibitor series, the 6-anilino moiety was a key feature for potent inhibition.
-
Substitutions on the pyridine ring: Modifications to the pyridine ring can influence both potency and pharmacokinetic properties.
Experimental Protocols
The following are generalized protocols for the synthesis and evaluation of this compound derivatives as kinase inhibitors, based on methodologies reported for related compounds.
General Synthetic Protocol for this compound Derivatives
This protocol describes a general solution-phase synthesis.
-
Step 1: Nitration of a Pyridine Precursor. A suitable pyridine starting material is nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group.
-
Step 2: Chlorination. The nitropyridine is then chlorinated, for example, using phosphorus oxychloride, to introduce chloro substituents.
-
Step 3: Amination. The dichloro-nitropyridine is selectively aminated by reacting it with an appropriate amine.
-
Step 4: Reduction of the Nitro Group. The nitro group is reduced to an amino group, typically using a reducing agent like sodium dithionite or catalytic hydrogenation.
-
Step 5: Imidazole Ring Formation. The resulting diaminopyridine is cyclized with a carboxylic acid or an aldehyde in the presence of a condensing agent or under thermal conditions to form the 1H-imidazo[4,5-c]pyridine ring system.
-
Step 6: Final Modification (Optional). Further modifications to the scaffold can be performed as needed.
Note: Reaction conditions, such as temperature, solvent, and reaction time, need to be optimized for each specific derivative.
Kinase Inhibition Assay Protocol (Luminescence-based)
This protocol outlines a common method for assessing the inhibitory activity of compounds against a specific kinase.
-
Materials:
-
Kinase of interest
-
Kinase substrate (peptide or protein)
-
ATP
-
Kinase assay buffer
-
Test compounds (dissolved in DMSO)
-
Luminescent ATP detection reagent (e.g., Kinase-Glo®)
-
384-well plates
-
Plate reader with luminescence detection capabilities
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add a small volume of the diluted compounds to the wells of a 384-well plate. Include positive (known inhibitor) and negative (DMSO vehicle) controls.
-
Prepare a kinase reaction mixture containing the kinase, substrate, and assay buffer.
-
Initiate the reaction by adding ATP to the kinase reaction mixture and immediately dispensing it into the wells containing the test compounds.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the luminescent ATP detection reagent to each well.
-
Incubate for a short period to stabilize the luminescent signal.
-
Measure the luminescence of each well using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the controls.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Conclusion
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. While data on the unsubstituted core molecule is limited, the extensive research on its derivatives has demonstrated the potential of this chemical class to yield potent and selective inhibitors of various kinases implicated in human diseases. The structure-activity relationships established for these derivatives provide a solid foundation for the rational design of new compounds with improved therapeutic profiles. The synthetic and screening methodologies outlined in this guide offer a practical framework for researchers to explore the potential of the 1H-imidazo[4,5-c]pyridine scaffold further. Future work should focus on a more systematic evaluation of the unsubstituted core and its minimally substituted analogs to better understand the fundamental requirements for kinase inhibition within this chemical series.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–Activity Studies of 1H-Imidazo[4,5-c]quinolin-4-amine Derivatives as A3 Adenosine Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
The Double-Edged Sword: Unraveling the Antiviral Potential of 1H-Imidazo[4,5-c]pyridin-4-amine Analogs
A Technical Guide for Researchers and Drug Development Professionals
The 1H-imidazo[4,5-c]pyridin-4-amine scaffold, a purine analog, has emerged as a significant pharmacophore in the quest for novel antiviral agents. These compounds primarily exert their antiviral effects not through direct interaction with viral components, but by potently activating the host's innate immune system. This technical guide provides a comprehensive overview of the antiviral activity of this compound analogs, detailing their mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the critical pathways involved.
Mechanism of Action: Harnessing the Innate Immune Response
The principal mechanism by which this compound analogs exhibit antiviral activity is through the activation of endosomal Toll-like receptors (TLRs), particularly TLR7 and, in some cases, TLR8. These receptors are key sentinels of the innate immune system, recognizing single-stranded viral RNA. Upon binding of an imidazo[4,5-c]pyridine analog, TLR7 initiates a downstream signaling cascade, leading to the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines. This interferon response, in turn, induces an antiviral state in surrounding cells, characterized by the upregulation of numerous interferon-stimulated genes (ISGs) that inhibit viral replication at various stages.
While this indirect mechanism is predominant, some studies suggest that certain analogs may also possess direct antiviral activities by targeting viral enzymes, such as the RNA-dependent RNA polymerase (RdRp) of some viruses.
Quantitative Antiviral Activity
The antiviral efficacy of this compound analogs has been evaluated against a range of viruses. The following tables summarize key quantitative data from published studies.
Table 1: Antiviral Activity against Bovine Viral Diarrhea Virus (BVDV) and Hepatitis C Virus (HCV)
| Compound ID/Reference | Virus | Assay Type | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| Puerstinger et al. (Compound 27)[1] | BVDV | Cytopathic Effect (CPE) Reduction | Highly Active (specific value not stated) | >100 | High |
| Unnamed Analog (Compound 28)[1] | HCV | Replicon | 0.20 | >119 | >595 |
| Unnamed Analog (Compound 29)[1] | HCV | Replicon | 0.10 | >59.5 | >595 |
| Unnamed Analog (Compound 30)[1] | HCV | Replicon | 0.004 | >100 | >25,000 |
EC₅₀: 50% effective concentration; CC₅₀: 50% cytotoxic concentration; SI: Selectivity Index (CC₅₀/EC₅₀).
Table 2: Antiviral Activity against Human Immunodeficiency Virus (HIV)
| Compound ID/Reference | Virus Strain | Assay Type | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| Li et al. (Compound 25)[1] | HIV-1 (IIIB) | MT-4 Cell-based | Moderate to Good (specific value not stated) | Not Stated | Not Stated |
| Li et al. (Compound 26)[1] | HIV-1 (IIIB) | MT-4 Cell-based | Moderate to Good (specific value not stated) | Not Stated | Not Stated |
Table 3: Antiviral Activity against Other Viruses
| Compound ID/Reference | Virus | Assay Type | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| Amidino-substituted derivative (Compound 7)[2] | Respiratory Syncytial Virus (RSV) | Not Stated | 21.0 | Not Stated | Not Stated |
| para-cyano-substituted derivative (Compound 17)[2] | Respiratory Syncytial Virus (RSV) | Not Stated | 79.0 | Not Stated | Not Stated |
Experimental Protocols
The evaluation of the antiviral activity of this compound analogs involves a series of in vitro assays to determine their efficacy and toxicity. A general workflow is depicted below.
Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of the compound that is toxic to the host cells (CC₅₀).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed host cells (e.g., Vero, MT-4, or Huh-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compounds. Include a "cells only" control (no compound) and a "medium only" control (no cells).
-
Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the "cells only" control. The CC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Antiviral Assays
Objective: To determine the concentration of the compound that inhibits the formation of viral plaques by 50% (EC₅₀).
Protocol:
-
Cell Seeding: Seed host cells in 6-well or 12-well plates and grow to confluency.
-
Virus Infection: Infect the cell monolayers with a known amount of virus (to produce a countable number of plaques) in the presence of serial dilutions of the test compound.
-
Adsorption: Allow the virus to adsorb for 1-2 hours.
-
Overlay: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) with the corresponding concentrations of the test compound.
-
Incubation: Incubate the plates for several days until plaques are visible.
-
Staining: Fix and stain the cells with a dye such as crystal violet to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The EC₅₀ is determined from the dose-response curve.
Objective: To measure the inhibition of HCV RNA replication in a cell-based system.
Principle: This assay uses human hepatoma cells (Huh-7) that contain a subgenomic HCV RNA replicon. The replicon can autonomously replicate within the cells and often contains a reporter gene (e.g., luciferase) to quantify the level of replication.
Protocol:
-
Cell Seeding: Seed the HCV replicon-containing cells in a 96-well plate.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells.
-
Incubation: Incubate the plate for 48-72 hours.
-
Luciferase Assay: If a luciferase reporter is used, lyse the cells and measure the luciferase activity according to the manufacturer's protocol. The light output is proportional to the level of HCV RNA replication.
-
Data Analysis: Calculate the percentage of inhibition of HCV replication for each compound concentration relative to the untreated control. The EC₅₀ is determined from the dose-response curve.
Conclusion and Future Directions
The this compound scaffold represents a promising platform for the development of broad-spectrum antiviral agents. Their ability to modulate the host's innate immune response via TLR7 activation offers a powerful and often durable mechanism of action that can be effective against a variety of viruses. The quantitative data presented herein highlight the high potency and selectivity that can be achieved with this class of compounds.
Future research in this area should focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of TLR7 agonism while minimizing off-target effects and cytotoxicity.
-
Pharmacokinetic Profiling: To develop analogs with favorable drug-like properties for systemic administration.
-
Combination Therapies: To explore the synergistic potential of these immunomodulators with direct-acting antiviral agents.
-
Elucidation of Direct Antiviral Mechanisms: To investigate potential secondary mechanisms of action that may contribute to the overall antiviral efficacy.
By continuing to explore the rich chemistry and pharmacology of this compound analogs, the scientific community is well-positioned to develop novel and effective therapies to combat a wide range of viral diseases.
References
Unlocking the Anticancer Potential of 1H-imidazo[4,5-c]pyridin-4-amine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel and effective anticancer agents has led to the exploration of a diverse range of heterocyclic compounds. Among these, the 1H-imidazo[4,5-c]pyridin-4-amine scaffold has emerged as a promising pharmacophore due to its structural similarity to endogenous purines, allowing it to interact with various biological targets implicated in cancer progression. This technical guide provides a comprehensive overview of the anticancer potential of this compound and its derivatives, summarizing key quantitative data, detailing experimental protocols for their evaluation, and visualizing the intricate signaling pathways they modulate.
Quantitative Analysis of Anticancer Activity
A substantial body of research has demonstrated the cytotoxic effects of imidazo[4,5-c]pyridine derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of these compounds. The following tables summarize the reported IC50 values for various imidazo[4,5-c]pyridine and related imidazopyridine derivatives, offering a comparative look at their efficacy across different cancer types.
Table 1: Cytotoxic Activity of Imidazo[4,5-c]pyridine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 8 | MCF-7 (Breast) | 0.082 | [1] |
| Compound 9 | - (PARP Inhibition) | 0.0086 | [1] |
Table 2: Cytotoxic Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| IP-5 | HCC1937 (Breast) | 45 | [2] |
| IP-6 | HCC1937 (Breast) | 47.7 | [2] |
| IP-7 | HCC1937 (Breast) | 79.6 | [2] |
| Compound 12b | Hep-2 (Laryngeal) | 11 | [3] |
| Compound 12b | HepG2 (Hepatocellular) | 13 | [3] |
| Compound 12b | MCF-7 (Breast) | 11 | [3] |
| Compound 12b | A375 (Skin) | 11 | [3] |
Table 3: Inhibitory Activity of Imidazo[4,5-b]pyridine Derivatives
| Compound ID | Target/Cell Line | IC50 (µM) | Reference |
| Various | CDK9 | 0.63 - 1.32 |
Key Signaling Pathways in Anticancer Action
The anticancer effects of this compound derivatives are often attributed to their ability to modulate critical signaling pathways that govern cell proliferation, survival, and DNA repair. The following diagrams, generated using the DOT language, illustrate some of the key pathways targeted by these compounds.
Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition.
Caption: Src Kinase Signaling Pathway Inhibition.
Caption: PARP-Mediated DNA Repair Pathway Inhibition.
Experimental Protocols
Reproducible and robust experimental design is paramount in the evaluation of novel anticancer compounds. This section provides detailed methodologies for key in vitro assays frequently employed to characterize the anticancer potential of this compound derivatives.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Workflow:
Caption: MTT Assay Experimental Workflow.
Detailed Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the this compound test compounds in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include untreated cells as a negative control and a known anticancer drug as a positive control.
-
Incubation: Incubate the plates for a predetermined period, typically 24, 48, or 72 hours, at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well.
-
Formazan Crystal Formation: Incubate the plates for an additional 2 to 4 hours at 37°C, allowing the viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. The IC50 value can then be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Src Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of Src kinase, a non-receptor tyrosine kinase often overactive in cancer.
Workflow:
Caption: Src Kinase Inhibition Assay Workflow.
Detailed Protocol:
-
Reagent Preparation: Prepare serial dilutions of the test compound in kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Reaction Setup: In a 384-well plate, add the following components in order:
-
1 µL of the diluted test compound or DMSO (vehicle control).
-
2 µL of purified recombinant Src kinase diluted in kinase buffer.
-
2 µL of a mixture containing the peptide substrate (e.g., Poly(Glu,Tyr) 4:1) and ATP.
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.
-
Signal Generation: Add 5 µL of ADP-Glo™ Reagent to each well and incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
Luminescence Detection: Add 10 µL of Kinase Detection Reagent to each well and incubate at room temperature for 30 minutes to convert the generated ADP to ATP and produce a luminescent signal.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
PARP Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of Poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair.
Workflow:
Caption: PARP Inhibition Assay Workflow.
Detailed Protocol:
-
Cell Treatment and Lysis: Treat cancer cells with varying concentrations of the test compound. Optionally, induce DNA damage with an agent like H₂O₂ to stimulate PARP activity. Harvest and lyse the cells, and determine the protein concentration of the lysates.
-
PARP Reaction: In a histone-coated 96-well plate, add the cell lysate, activated DNA (if using purified enzyme), and biotinylated NAD+. Incubate to allow PARP to add biotinylated ADP-ribose units to the histones.
-
Detection: Wash the plate to remove unbound reagents. Add Streptavidin-HRP, which will bind to the biotinylated PAR chains. After another wash step, add a chemiluminescent HRP substrate.
-
Measurement: Measure the luminescent signal using a microplate reader. The signal intensity is proportional to the PARP activity.
-
Data Analysis: Calculate the percentage of PARP inhibition for each compound concentration relative to the control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion and Future Directions
The this compound scaffold and its derivatives represent a promising class of compounds with significant anticancer potential. Their ability to inhibit key cellular processes through the modulation of critical signaling pathways like PI3K/AKT/mTOR, Src kinase, and PARP-mediated DNA repair underscores their therapeutic promise. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and optimize these compounds as next-generation cancer therapeutics. Future research should focus on structure-activity relationship (SAR) studies to enhance potency and selectivity, as well as in vivo studies to evaluate their efficacy and safety in preclinical models. The continued investigation of these promising molecules holds the potential to deliver novel and effective treatments for a range of malignancies.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 3. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocol for 1H-imidazo[4,5-c]pyridin-4-amine (3-Deazaadenine)
For Researchers, Scientists, and Drug Development Professionals
Application Notes
1H-imidazo[4,5-c]pyridin-4-amine, also known as 3-deazaadenine, is a purine analogue of significant interest in medicinal chemistry and drug development. Its structural similarity to adenine allows it to interact with various biological targets, including enzymes and receptors that recognize adenine. This has led to its investigation in diverse therapeutic areas, including antiviral and anticancer research. The synthesis of 3-deazaadenine and its derivatives is a key step in the development of novel therapeutic agents.
This document provides a detailed, two-step protocol for the laboratory-scale synthesis of this compound. The synthesis commences with the formation of a key intermediate, 4-chloro-1H-imidazo[4,5-c]pyridine, followed by a nucleophilic substitution with hydrazine and subsequent reduction to yield the final product.
Synthetic Pathway Overview
The synthesis of this compound is achieved through a two-step process starting from 2-chloro-3,4-diaminopyridine. The first step involves the cyclization of the diaminopyridine with trimethyl orthoformate to form the imidazo[4,5-c]pyridine ring system, yielding the 4-chloro intermediate. The subsequent step is the conversion of the 4-chloro group to a 4-amino group. Direct amination of this intermediate is often challenging; therefore, a two-stage approach involving hydrazinolysis followed by reduction with Raney nickel is employed for a more reliable conversion.
Caption: Overall synthetic scheme for this compound.
Experimental Protocols
Step 1: Synthesis of 4-Chloro-1H-imidazo[4,5-c]pyridine
This procedure outlines the cyclization of 2-chloro-3,4-diaminopyridine to form the key chloro-intermediate.
Materials:
-
2-Chloro-3,4-diaminopyridine
-
Trimethyl orthoformate
-
Concentrated Hydrochloric Acid (HCl)
-
Petroleum Ether
-
Ethanol
Procedure:
-
In a round-bottom flask, suspend 2-chloro-3,4-diaminopyridine (1.0 eq) in trimethyl orthoformate (10-15 volumes).
-
To this suspension, add a catalytic amount of concentrated hydrochloric acid (e.g., 0.1-0.2 eq) dropwise at room temperature with stirring.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, a precipitate of 4-chloro-1H-imidazo[4,5-c]pyridine hydrochloride will form.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with petroleum ether to remove any unreacted trimethyl orthoformate and other impurities.
-
The crude product can be neutralized with a suitable base (e.g., saturated sodium bicarbonate solution) and then recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture to afford pure 4-chloro-1H-imidazo[4,5-c]pyridine.
Quantitative Data:
| Parameter | Value |
| Starting Material | 2-Chloro-3,4-diaminopyridine |
| Product | 4-Chloro-1H-imidazo[4,5-c]pyridine |
| Typical Yield | 70-85% |
| Appearance | Off-white to light brown solid |
Step 2: Synthesis of this compound
This protocol describes the conversion of the 4-chloro intermediate to the final 4-amino product via a hydrazinolysis and subsequent reduction.
Materials:
-
4-Chloro-1H-imidazo[4,5-c]pyridine
-
Hydrazine hydrate (80-99%)
-
Ethanol
-
Raney Nickel (slurry in water)
Procedure:
Part A: Hydrazinolysis
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-chloro-1H-imidazo[4,5-c]pyridine (1.0 eq) in ethanol (10-20 volumes).
-
Add an excess of hydrazine hydrate (5-10 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain this temperature for 4-8 hours. Monitor the reaction by TLC until the starting material is consumed.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent and excess hydrazine hydrate under reduced pressure to obtain the crude 4-hydrazino-1H-imidazo[4,5-c]pyridine. This intermediate is often used in the next step without further purification.
Part B: Reduction
-
Dissolve the crude 4-hydrazino-1H-imidazo[4,5-c]pyridine from the previous step in a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Carefully add a slurry of Raney nickel catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon). The amount of Raney nickel can vary, but a catalytic amount (e.g., 10-20% by weight of the starting chloro compound) is typically sufficient.
-
Heat the reaction mixture to reflux for 2-4 hours. The progress of the reduction can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully filter off the Raney nickel catalyst through a pad of celite. Caution: Raney nickel is pyrophoric and should be handled with care. The filter cake should be kept wet with water and disposed of properly.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by recrystallization from water or an ethanol/water mixture to yield the pure product.
Quantitative Data:
| Parameter | Value |
| Starting Material | 4-Chloro-1H-imidazo[4,5-c]pyridine |
| Product | This compound |
| Typical Overall Yield (from chloro-intermediate) | 60-75% |
| Appearance | White to off-white crystalline solid |
Workflow Diagram
Caption: Detailed workflow for the two-step synthesis of this compound.
One-Pot Synthesis of Imidazo[4,5-c]pyridine Derivatives: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the efficient one-pot synthesis of imidazo[4,5-c]pyridine derivatives. This class of compounds is of significant interest in medicinal chemistry due to its structural similarity to purines and its demonstrated biological activities, including the inhibition of key signaling pathways implicated in cancer.
Imidazo[4,5-c]pyridines, also known as 3-deazapurines, are heterocyclic compounds that have garnered considerable attention in the field of drug discovery. Their structural resemblance to endogenous purines allows them to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities. Notably, derivatives of this scaffold have been identified as potent inhibitors of protein kinases, such as those in the PI3K/Akt and Src family signaling pathways, which are crucial regulators of cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of many cancers, making imidazo[4,5-c]pyridine derivatives promising candidates for the development of targeted anticancer therapies.
The one-pot synthesis protocols detailed herein offer an efficient and streamlined approach to constructing the imidazo[4,5-c]pyridine core from readily available starting materials. These methods provide a significant advantage over traditional multi-step syntheses by reducing reaction time, minimizing purification steps, and improving overall yield.
Key Applications in Drug Discovery:
-
Kinase Inhibitors: Imidazo[4,5-c]pyridine derivatives have been successfully developed as inhibitors of phosphatidylinositol 3-kinase (PI3K) and Src family kinases, both of which are pivotal in cancer progression.
-
Antiviral Agents: Certain compounds within this class have shown potential as antiviral agents.
-
Anticancer Drug Development: The ability to modulate key signaling pathways makes these compounds valuable scaffolds for the design and synthesis of novel anticancer therapeutics.
Experimental Protocols
This section provides detailed one-pot procedures for the synthesis of 2-substituted imidazo[4,5-c]pyridine derivatives.
Protocol 1: One-Pot Synthesis of 2-(Substituted-phenyl)-5H-imidazo[4,5-c]pyridines via Benzaldehyde-Sodium Metabisulfite Adducts
This protocol is adapted from the work of Göker et al. and provides a reliable method for the synthesis of a variety of 2-aryl-imidazo[4,5-c]pyridines.[1][2]
Step 1: Preparation of the Benzaldehyde-Sodium Metabisulfite Adduct
-
Dissolve the desired substituted benzaldehyde (30 mmol) in 100 ml of ethanol.
-
In a separate flask, dissolve 3.2 g of sodium metabisulfite in 5 ml of water.
-
Add the sodium metabisulfite solution dropwise to the benzaldehyde solution with vigorous stirring.
-
Continue stirring and cool the mixture in a refrigerator to facilitate precipitation.
-
Collect the resulting precipitate by filtration and dry. This adduct can be used in the next step without further purification.[2]
Step 2: One-Pot Synthesis of 2-(Substituted-phenyl)-5H-imidazo[4,5-c]pyridine
-
In a reaction vessel, combine 3,4-diaminopyridine (1 mmol) and the prepared benzaldehyde-sodium metabisulfite adduct (1 mmol).
-
Add 0.5 ml of dimethylformamide (DMF).
-
Heat the reaction mixture to 130°C for 4 hours.
-
After cooling to room temperature, pour the reaction mixture into water.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate with water and dry.
-
The crude product can be further purified by crystallization from ethanol.[2]
Protocol 2: One-Pot Oxidative Cyclization of 3,4-Diaminopyridine with Aryl Aldehydes
This method involves the direct condensation and subsequent air oxidation of 3,4-diaminopyridine with various aryl aldehydes.
-
To a solution of 3,4-diaminopyridine (1 mmol) in a suitable solvent (e.g., ethanol, DMF), add the desired aryl aldehyde (1.1 mmol).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction to cool to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the desired 2-aryl-imidazo[4,5-c]pyridine.
Data Presentation
The following tables summarize the quantitative data for the synthesis of representative imidazo[4,5-c]pyridine derivatives.
Table 1: Synthesis of 2-(Substituted-phenyl)-5H-imidazo[4,5-c]pyridines using the Sodium Metabisulfite Adduct Method.[2]
| Entry | Substituent on Benzaldehyde | Product | Yield (%) | Melting Point (°C) |
| 1 | 4-(4-fluorophenoxy) | 2-[4-(4-Fluorophenoxy)phenyl]-5H-imidazo[4,5-c]pyridine | 39 | 263-266 |
Table 2: Biological Activity of Representative Imidazo[4,5-c]pyridine Derivatives
| Compound | Target | Activity | Reference |
| Imidazo[4,5-c]quinoline Derivative | PI3K/PKB Pathway | Potent Modulator | |
| Imidazo[4,5-c]pyridin-2-one Derivative | Src Family Kinases | Submicromolar Inhibition |
Visualization of Key Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the signaling pathways targeted by imidazo[4,5-c]pyridine derivatives.
References
Application Notes & Protocols for the Analytical Characterization of 1H-imidazo[4,5-c]pyridin-4-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1H-imidazo[4,5-c]pyridin-4-amine, a heterocyclic compound, is a significant scaffold in medicinal chemistry due to its structural similarity to purines.[1] Its derivatives have been explored for various therapeutic applications, including as kinase inhibitors and receptor modulators.[2][3][4] Accurate and comprehensive characterization of this molecule is crucial for ensuring its identity, purity, and stability in research and drug development settings. This document provides detailed application notes and protocols for the key analytical techniques used to characterize this compound.
Overall Analytical Workflow
A systematic approach is essential for the complete characterization of this compound. The workflow typically begins with chromatographic separation to ensure purity, followed by a combination of spectroscopic techniques for structural elucidation and confirmation.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is employed to determine the purity of the synthesized compound and to separate it from any impurities or starting materials. A reverse-phase method is typically suitable for this class of compounds.[3][5]
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of the mobile phase or a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use a standard HPLC system equipped with a UV detector.
-
Chromatographic Conditions: Inject 5-10 µL of the sample solution.
-
Data Analysis: Integrate the peak areas in the resulting chromatogram. The purity is calculated as the percentage of the main peak area relative to the total peak area.
Data Presentation: HPLC Parameters
| Parameter | Value/Description |
| Column | C18 analytical column (e.g., Agilent Eclipse XDB-C18, 5 µm, 4.6 x 250 mm)[3] |
| Mobile Phase | A) 10 mM Triethylammonium acetate (TEAA) or 0.1% Formic Acid in Water. B) Acetonitrile (MeCN)[3][5] |
| Gradient | Linear gradient, e.g., 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C (Ambient) |
| Detection | UV at 254 nm |
| Expected Result | A single major peak indicating high purity. |
Spectroscopic Characterization for Structural Elucidation
Spectroscopic techniques are vital for confirming the chemical structure of this compound.
Mass Spectrometry (MS)
MS is used to determine the molecular weight of the compound, confirming its elemental formula. Electrospray ionization (ESI) is a common technique for this type of molecule.[2][6]
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Infusion: Infuse the sample solution directly into the mass spectrometer or analyze via LC-MS.
-
Instrument Settings: Operate the ESI source in positive ion mode. Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
Data Presentation: Mass Spectrometry Data
| Parameter | Value | Reference |
| Molecular Formula | C₆H₆N₄ | [7] |
| Molecular Weight | 134.14 g/mol | [7] |
| Ionization Mode | ESI Positive | [2] |
| Expected Ion Peak | m/z 135.1 [M+H]⁺ | Calculated |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy (¹H and ¹³C) is the most powerful technique for elucidating the precise molecular structure by providing information about the chemical environment, connectivity, and number of protons and carbon atoms.[2][6][8]
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: Process the spectra to determine chemical shifts (δ), coupling constants (J), and integration values.
Data Presentation: Expected NMR Chemical Shifts (in DMSO-d₆) (Note: These are estimated values based on similar structures in the literature. Actual values may vary.)
| Atom Type | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |
| Imidazole N-H | ~12.0 - 13.0 (broad s) | - |
| Pyridine C-H | ~7.5 - 8.5 (m) | ~110 - 150 |
| Imidazole C-H | ~8.0 - 8.5 (s) | ~135 - 145 |
| Amine -NH₂ | ~5.0 - 6.0 (broad s) | - |
| Pyridine/Imidazole Quaternary C | - | ~100 - 155 |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.[6][9]
Experimental Protocol:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands corresponding to the functional groups.
Data Presentation: Characteristic FTIR Absorption Bands
| Functional Group | Bond | Expected Wavenumber (cm⁻¹) |
| Amine / Imidazole N-H | N-H Stretch | 3100 - 3400 (broad) |
| Aromatic C-H | C-H Stretch | 3000 - 3100 |
| Imine / Aromatic Rings | C=N, C=C Stretch | 1500 - 1650 |
| Aromatic Ring | C-N Stretch | 1250 - 1350 |
Complementary Analytical Techniques
UV-Vis Spectroscopy
This technique provides information about the electronic transitions within the molecule and is useful for quantitative analysis and studying photophysical properties.[8][10]
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 10⁻⁵ M) in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile).
-
Data Acquisition: Record the absorption spectrum over a range of 200-400 nm using a spectrophotometer, with the pure solvent as a blank.
Data Presentation: UV-Vis Absorption Data
| Parameter | Description |
| Solvent | Ethanol or Methanol |
| Expected λmax | Absorption maxima are expected in the UV region, typical for aromatic heterocyclic systems. |
Elemental Analysis
Elemental analysis provides the mass percentages of carbon, hydrogen, and nitrogen, which are compared against the calculated theoretical values to confirm the elemental composition.[8]
Experimental Protocol:
-
Sample Submission: A small, pure, and dry sample (~2-3 mg) is submitted to an analytical service.
-
Instrumentation: The sample is combusted in a CHN analyzer. The resulting gases (CO₂, H₂O, N₂) are quantified.
Data Presentation: Elemental Composition
| Element | Calculated (%) for C₆H₆N₄ | Found (%) |
| Carbon (C) | 53.72 | Expected within ±0.4% |
| Hydrogen (H) | 4.51 | Expected within ±0.4% |
| Nitrogen (N) | 41.77 | Expected within ±0.4% |
Thermal Analysis (TGA/DSC)
Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine the thermal stability, melting point, and decomposition profile of the compound.[11]
Experimental Protocol:
-
Sample Preparation: Place a small amount of the sample (2-5 mg) in an aluminum pan.
-
Instrumentation: Use a TGA/DSC instrument.
-
Conditions: Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min).
Data Presentation: Thermal Analysis Data
| Technique | Parameter | Expected Observation |
| DSC | Melting Point | A sharp endothermic peak corresponding to the melting point. |
| TGA | Decomposition | A significant weight loss at elevated temperatures indicating decomposition. |
X-ray Crystallography
For crystalline solids, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and crystal packing.[4][12]
Experimental Protocol:
-
Crystal Growth: Grow single crystals of suitable quality, often by slow evaporation of a solvent from a concentrated solution.
-
Data Collection: Mount a crystal on a diffractometer and collect diffraction data.
-
Structure Solution and Refinement: Process the data to solve and refine the crystal structure.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–Activity Studies of 1H-Imidazo[4,5-c]quinolin-4-amine Derivatives as A3 Adenosine Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1H-Imidazo[4,5-b]pyridine | SIELC Technologies [sielc.com]
- 6. Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
- 8. fulir.irb.hr [fulir.irb.hr]
- 9. researchgate.net [researchgate.net]
- 10. Photophysics of 2-(4'-amino-2'-hydroxyphenyl)-1H-imidazo-[4,5-c]pyridine and its analogues: intramolecular proton transfer versus intramolecular charge transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The discovery and the structural basis of an imidazo[4,5-b]pyridine-based p21-activated kinase 4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Imidazo[4,5-c]pyridine Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction: Imidazo[4,5-c]pyridines, also known as 3-deazapurines, are a class of heterocyclic compounds that are isosteric to purines, making them privileged structures in medicinal chemistry.[1] Their derivatives have been investigated for a wide range of pharmacological activities, including as kinase inhibitors for cancer treatment, antiviral agents, and antagonists for adenosine receptors.[1][2][3] Accurate structural characterization and purity assessment are critical in the development of these compounds. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for these tasks, providing detailed information on molecular structure, connectivity, and molecular weight.
Application Note 1: Structural Elucidation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structure determination of organic molecules like imidazo[4,5-c]pyridines. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom, allowing for the confirmation of the core structure and the position of various substituents.
Data Presentation: Representative NMR Data
The chemical shifts of the imidazo[4,5-c]pyridine core are influenced by substituent effects. The following table summarizes representative ¹H and ¹³C NMR data for several substituted imidazo[4,5-c]pyridin-2-one derivatives, which have been investigated as Src family kinase inhibitors.[3]
Table 1: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Representative Imidazo[4,5-c]pyridin-2-one Derivatives in DMSO-d₆. [3]
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 1a : 4-amino-3-(4-chlorophenyl)-1-phenyl-1H-imidazo[4,5-c]pyridin-2(3H)-one | 7.78 (d, 1H), 7.68-7.53 (m, 8H), 6.48 (d, 1H), 4.96 (s, 2H) | 152.17, 144.20, 142.05, 136.38, 134.23, 133.47, 133.31, 130.18, 129.95, 129.47, 128.58, 126.71, 109.99, 96.76 |
| 1g : 4-amino-3-(4-chlorophenyl)-1-isobutyl-1H-imidazo[4,5-c]pyridin-2(3H)-one | 7.79 (d, 1H), 7.61 (d, 2H), 7.46 (d, 2H), 6.77 (d, 1H), 4.87 (s, 2H), 3.65 (d, 2H), 2.12 (m, 1H), 0.92 (d, 6H) | 153.29, 143.82, 141.67, 137.01, 133.66, 132.96, 129.93, 129.35, 122.36, 109.59, 97.01, 48.58, 27.86, 20.21 |
| 1j : 4-amino-3-(4-chlorophenyl)-1-(2-morpholinoethyl)-1H-imidazo[4,5-c]pyridin-2(3H)-one | 7.79 (d, 1H), 7.62 (d, 2H), 7.43 (d, 2H), 6.78 (d, 1H), 4.87 (s, 2H), 3.95 (t, 2H), 3.50 (m, 4H), 2.60 (t, 2H), 2.44 (d, 4H) | 153.10, 143.83, 141.69, 136.75, 133.62, 132.89, 129.80, 129.35, 109.63, 96.97, 66.62, 56.05, 53.62, 38.78 |
| 1p : 4-amino-1-cyclopentyl-3-(3-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one | 7.79 (d, 1H), 7.60 (m, 1H), 7.38 (m, 2H), 7.28 (d, 1H), 6.77 (d, 1H), 4.85 (s, 2H), 4.75 (m, 1H), 2.00 (m, 6H), 1.67 (m, 2H) | 152.44, 144.05, 141.62, 136.13, 135.54, 130.89, 124.46, 116.00, 115.76, 115.71, 115.51, 109.69, 97.25, 53.84, 28.97, 24.95 |
Note: Data extracted from literature.[3] Chemical shifts are reported in ppm relative to the solvent residual peak. d=doublet, t=triplet, q=quartet, m=multiplet, s=singlet.
Experimental Protocol: NMR Sample Preparation
This protocol provides a standardized method for preparing high-quality NMR samples of imidazo[4,5-c]pyridine compounds for analysis.
Materials:
-
High-quality NMR tube (e.g., Wilmad, Norell) and cap[4]
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃) with internal standard (e.g., TMS)
-
Compound of interest (5-10 mg for ¹H NMR, 15-25 mg for ¹³C NMR)
-
Pasteur pipette and bulb
-
Small vial and cap
-
Filter (e.g., cotton or glass wool plug in pipette)[4]
Procedure:
-
Weighing: Accurately weigh 5-10 mg of the purified imidazo[4,5-c]pyridine compound into a clean, dry vial.[5]
-
Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the vial.[6]
-
Dissolution: Gently swirl or vortex the vial to completely dissolve the compound. If the compound is not readily soluble, sonication may be applied for a short period.
-
Filtration: Place a small, tight plug of glass wool or cotton into a Pasteur pipette.[4]
-
Transfer to NMR Tube: Using the filter pipette, transfer the solution from the vial into the NMR tube. This step is crucial to remove any particulate matter which can degrade spectral quality by disrupting the magnetic field homogeneity.[4]
-
Capping and Mixing: Securely cap the NMR tube and invert it several times to ensure the solution is homogeneous.
-
Labeling: Clearly label the NMR tube with a unique identifier. Avoid using adhesive labels directly on the tube surface that will be inserted into the spectrometer.
-
Instrument Analysis: The sample is now ready for analysis. Insert the tube into the spectrometer, lock, tune, and shim the instrument before acquiring data.
Visualization: NMR Experimental Workflow
Caption: General workflow for NMR analysis of small molecules.
Application Note 2: Molecular Weight Confirmation by Mass Spectrometry
Mass spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For imidazo[4,5-c]pyridine compounds, Electrospray Ionization (ESI) is a commonly used "soft" ionization technique that allows for the accurate determination of the molecular weight with minimal fragmentation, typically observing the protonated molecule [M+H]⁺.[7][8]
Data Presentation: Representative ESI-MS Data
The following table provides examples of experimentally determined m/z values for the protonated molecular ions of several imidazo[4,5-c]pyridin-2-one derivatives.
Table 2: High-Resolution Mass Spectrometry (HRMS) Data for Representative Imidazo[4,5-c]pyridin-2-one Derivatives. [3]
| Compound | Molecular Formula | Calculated [M+H]⁺ (m/z) | Observed [M+H]⁺ (m/z) |
| 1a | C₁₈H₁₃ClN₄O | 337.0851 | 336.77 |
| 1b | C₁₉H₁₅ClN₄O | 351.1007 | 350.69 |
| 1g | C₁₆H₁₇ClN₄O | 317.1164 | 317.83 |
| 1h | C₁₆H₁₈ClN₅O | 332.1273 | 332.93 |
| 1j | C₁₈H₂₀ClN₅O₂ | 374.1384 | 374.71 |
Note: Observed m/z values are from low-resolution ESI-MS and confirm the expected molecular weight.[3] HRMS provides exact mass for elemental composition confirmation.
Experimental Protocol: ESI-MS Sample Preparation
This protocol outlines the steps for preparing samples of imidazo[4,5-c]pyridine compounds for ESI-MS analysis, often coupled with Liquid Chromatography (LC-MS).
Materials:
-
Compound of interest
-
High-purity solvents (e.g., methanol, acetonitrile, water)[9][10]
-
Volumetric flasks and micropipettes
-
2 mL autosampler vials with septa caps[9]
-
Syringe filters (if necessary)
-
Acidifier (e.g., formic acid, optional)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.[10]
-
Working Solution Preparation: Take a small aliquot (e.g., 10 µL) of the stock solution and dilute it into a final volume of 1 mL with an appropriate solvent mixture (e.g., 50:50 acetonitrile:water).[9] The final concentration should be in the range of 1-10 µg/mL.[9]
-
Acidification (Optional): To promote the formation of [M+H]⁺ ions, a small amount of formic acid (typically to a final concentration of 0.1%) can be added to the working solution. Avoid using TFA as it can cause ion suppression.[9]
-
Filtration (If Necessary): If any precipitate is observed after dilution, the solution must be filtered through a 0.22 µm syringe filter to prevent clogging of the LC-MS system.[9][10]
-
Transfer to Vial: Transfer the final, clear solution into a 2 mL autosampler vial and cap it securely.
-
Blank Preparation: Prepare at least one blank sample containing only the final solvent mixture. This is used to check for background contamination and carryover.[10]
-
Instrument Analysis: Place the vial in the autosampler tray for analysis.
Visualization: ESI-MS Experimental Workflow
Caption: Workflow for LC-ESI-MS analysis of small molecules.
Application Note 3: Role in Drug Discovery & Signaling Pathways
Imidazo[4,5-c]pyridine derivatives are actively being explored in drug discovery. For instance, certain imidazo[4,5-c]pyridin-2-ones have been identified as potent inhibitors of Src family kinases (SFKs).[3] SFKs are non-receptor tyrosine kinases that play a crucial role in various cellular signaling pathways controlling cell proliferation, survival, and migration.[3] Dysregulation of SFK signaling is implicated in the progression of cancers like glioblastoma multiforme (GBM).[3] NMR and MS are critical for synthesizing and confirming the structure of these potential therapeutic agents.
Visualization: Imidazo[4,5-c]pyridine Inhibition of a Kinase Pathway
Caption: Inhibition of SFK signaling by an imidazo[4,5-c]pyridine.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. nmr.gmu.edu [nmr.gmu.edu]
- 7. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. phys.libretexts.org [phys.libretexts.org]
- 9. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 10. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Application Notes and Protocols for Developing Cellular Assays for 1H-imidazo[4,5-c]pyridin-4-amine Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-imidazo[4,5-c]pyridine-4-amine scaffold is a privileged structure in medicinal chemistry, forming the core of compounds that modulate key immunological pathways. Derivatives of this scaffold are known to exhibit potent activity as agonists of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8), making them promising candidates for vaccine adjuvants and cancer immunotherapy.[1][2][3][4] Additionally, modifications to this scaffold have yielded compounds with activity as antagonists of the adenosine A2a receptor (A2aR), a target for neurodegenerative diseases and cancer.[5][6] This document provides detailed protocols for a suite of cellular assays to characterize the activity of novel 1H-imidazo[4,5-c]pyridin-4-amine derivatives.
Primary Screening: Determining Mechanism of Action
To efficiently screen novel this compound compounds, a primary screening cascade is proposed to identify their primary mechanism of action. This involves parallel screening in TLR7/8 reporter assays and an A2aR functional assay.
Experimental Workflow: Primary Screening
Caption: Workflow for primary screening of this compound derivatives.
Secondary Screening: Validation and Specificity
Hits identified in the primary screen should be further characterized in secondary assays to confirm their activity in a more physiologically relevant context and to assess for off-target effects such as cytotoxicity.
Experimental Workflow: Secondary Screening
Caption: Workflow for secondary screening and hit validation.
Data Presentation
Quantitative data from the assays should be summarized for clear comparison of compound potencies.
Table 1: TLR7 and TLR8 Agonist Activity
| Compound ID | TLR7 EC50 (µM) | TLR8 EC50 (µM) | Max Response (% of Control) |
| Compound A | 0.5 | 10.2 | 98% |
| Compound B | > 50 | 2.1 | 95% |
| R848 (Ctrl) | 0.1 | 0.5 | 100% |
Table 2: A2aR Antagonist Activity
| Compound ID | A2aR IC50 (µM) | % Inhibition at 10 µM |
| Compound C | 0.08 | 99% |
| Compound D | 1.2 | 85% |
| ZM241385 (Ctrl) | 0.01 | 100% |
Table 3: Secondary Assay Results
| Compound ID | IFN-α Secretion EC50 (µM) (PBMCs) | Cytotoxicity CC50 (µM) |
| Compound A | 1.2 | > 100 |
| Compound B | Not Applicable | > 100 |
| Compound C | Not Applicable | 75.3 |
Signaling Pathways
TLR7 Signaling Pathway
This compound derivatives acting as TLR7 agonists are recognized within the endosome. This binding event initiates a signaling cascade through the MyD88-dependent pathway, leading to the activation of transcription factors NF-κB and IRF7.[4][7][8] This results in the transcription of genes encoding for pro-inflammatory cytokines and Type I interferons, such as IFN-α.
Caption: TLR7 signaling cascade leading to cytokine production.
Adenosine A2a Receptor Signaling Pathway
The A2a receptor is a G-protein coupled receptor (GPCR) that, upon binding to its endogenous ligand adenosine, couples to the Gs alpha subunit.[9][10] This activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). An A2aR antagonist will block adenosine binding, thereby preventing this signaling cascade and the downstream cellular effects.
References
- 1. The A2A-adenosine receptor: a GPCR with unique features? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 4. researchgate.net [researchgate.net]
- 5. NF-κB Transcriptional Activity Assay using NKL reporter cells protocol v1 [protocols.io]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of Imidazo[4,5-c]pyridine Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[4,5-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide range of biological activities. Its structural similarity to purines allows for interactions with a variety of biological targets, including kinases, polymerases, and other enzymes. Consequently, libraries of imidazo[4,5-c]pyridine derivatives are of significant interest in drug discovery for identifying novel therapeutic agents, particularly in oncology, inflammation, and virology.
High-throughput screening (HTS) is an essential tool for rapidly evaluating large chemical libraries to identify "hit" compounds with desired biological activity. This document provides detailed application notes and protocols for the HTS of imidazo[4,5-c]pyridine libraries, focusing on common cell-based and biochemical assays.
Experimental Workflow for Screening Imidazo[4,5-c]pyridine Libraries
The screening process for imidazo[4,5-c]pyridine libraries typically follows a tiered approach, starting with a broad primary screen to identify active compounds, followed by secondary and tertiary assays to confirm activity, determine potency, and elucidate the mechanism of action.
Primary High-Throughput Screening: Cell-Based Viability Assay
A common primary screen for identifying compounds with potential anticancer activity is a cell-based viability assay. The resazurin assay is a robust, sensitive, and cost-effective method suitable for HTS.
Protocol: Resazurin-Based Cell Viability Assay
1. Materials and Reagents:
-
Cancer cell line of interest (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
384-well, black, clear-bottom microplates
-
Imidazo[4,5-c]pyridine compound library (dissolved in DMSO)
-
Resazurin sodium salt solution (0.15 mg/mL in sterile DPBS, pH 7.4)[1]
-
Positive control (e.g., Staurosporine)
-
Negative control (DMSO)
-
Automated liquid handling system
-
Plate reader capable of fluorescence detection (Ex/Em: ~560/590 nm)
2. Procedure:
-
Cell Seeding:
-
Harvest and count cells, then dilute to the desired seeding density in complete medium.
-
Using an automated dispenser, seed 40 µL of the cell suspension into each well of the 384-well plates.
-
Incubate the plates for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
-
Compound Addition:
-
Prepare compound plates by diluting the library compounds to the desired screening concentration (e.g., 10 µM) in cell culture medium.
-
Using an automated liquid handler, transfer 10 µL of the diluted compounds, positive control, or negative control (DMSO) to the appropriate wells of the cell plates. This results in a final volume of 50 µL per well.
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ humidified incubator.
-
-
Assay Development:
-
Data Acquisition:
-
Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths of approximately 560 nm and 590 nm, respectively.[1]
-
3. Data Analysis:
-
Calculate the percentage of cell viability for each compound-treated well relative to the DMSO-treated (negative control) wells.
-
Identify "hits" based on a predefined activity threshold (e.g., >50% inhibition of cell viability).
Secondary Screening: Apoptosis Induction Assay
To confirm that the observed decrease in cell viability is due to the induction of apoptosis, a secondary screen measuring caspase activity can be performed on the hits from the primary screen. The Caspase-Glo® 3/7 Assay is a sensitive, luminescent assay suitable for this purpose.
Protocol: Caspase-Glo® 3/7 Assay
1. Materials and Reagents:
-
Cancer cell line of interest
-
Complete cell culture medium
-
384-well, white, opaque-walled microplates
-
Validated hit compounds from the primary screen
-
Caspase-Glo® 3/7 Assay System (or equivalent)
-
Positive control (e.g., Staurosporine)
-
Negative control (DMSO)
-
Automated liquid handling system
-
Plate reader capable of luminescence detection
2. Procedure:
-
Cell Seeding and Compound Addition:
-
Follow the same procedure as for the primary cell viability assay, seeding cells in 384-well white-walled plates.
-
Treat cells with a range of concentrations of the hit compounds to determine dose-dependency.
-
-
Assay Development:
-
After the desired incubation period (e.g., 24 hours), equilibrate the plates and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 50 µL of reagent to 50 µL of medium).[2]
-
Mix the contents of the wells on a plate shaker at low speed for 30-60 seconds.
-
Incubate at room temperature for 1-3 hours, protected from light.[3]
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader.
-
3. Data Analysis:
-
Normalize the luminescence signal of treated wells to the vehicle control to determine the fold change in caspase-3/7 activity.
-
Confirm that the hit compounds induce apoptosis in a dose-dependent manner.
Target-Specific Biochemical Assays
Many imidazo[4,5-c]pyridine derivatives have been identified as potent inhibitors of various protein kinases.[4][5][6] Once a compound is confirmed to have antiproliferative and pro-apoptotic activity, biochemical assays can be employed to determine its specific molecular target(s).
Example: Kinase Inhibition Assay (Generic Protocol)
This protocol describes a generic, ADP-based fluorescence assay for measuring kinase activity, which can be adapted for specific kinases like CDK9, Aurora kinases, or Src family kinases.
1. Materials and Reagents:
-
Recombinant kinase of interest (e.g., CDK9/Cyclin T1, Aurora A, Src)
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (or equivalent ADP detection system)
-
384-well, low-volume, white microplates
-
Validated hit compounds
-
Positive control inhibitor
-
Plate reader capable of luminescence detection
2. Procedure:
-
Reaction Setup:
-
Add 2.5 µL of a 2x kinase/substrate solution to the wells of the microplate.
-
Add 50 nL of the imidazo[4,5-c]pyridine compounds at various concentrations (or DMSO for controls) using an acoustic liquid handler.
-
Initiate the kinase reaction by adding 2.5 µL of a 2x ATP solution.
-
-
Kinase Reaction:
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP detection kit. This typically involves adding an ADP-Glo™ Reagent, incubating, and then adding a Kinase Detection Reagent.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader. The light signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity.
-
3. Data Analysis:
-
Calculate the percent inhibition of kinase activity for each compound concentration.
-
Determine the IC50 value for each compound by fitting the data to a four-parameter logistic curve.
Quantitative Data Summary
The following tables summarize the reported biological activities of representative imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine derivatives.
Table 1: Anticancer Activity of Imidazo[4,5-b]pyridine Derivatives [1]
| Compound/Drug | MCF-7 IC50 (µM) | HCT116 IC50 (µM) | Target |
| Imidazo[4,5-b]pyridine Derivative (Compound IX) | 0.85 | 1.05 | CDK9 |
| Imidazo[4,5-b]pyridine Derivative (Compound VIII) | 0.92 | 1.12 | CDK9 |
| Doxorubicin | ~1.65 | Not specified | DNA topoisomerase II |
| Paclitaxel | ~0.064 | ~0.00246 | Microtubules |
Table 2: Kinase Inhibitory Activity of Imidazo[4,5-c]pyridin-2-one Derivatives [5]
| Compound | Src IC50 (µM) | Fyn IC50 (µM) | Antiproliferative IC50 (µM) (U87 cells) |
| 1s | 1.23 | 0.87 | 30.3 |
| PP2 (Control) | 0.004 | 0.005 | 28.6 |
Table 3: PARP Inhibitory Activity of an Imidazo[4,5-c]pyridine Derivative [4]
| Compound | PARP IC50 (nM) |
| Compound 9 | 8.6 |
Signaling Pathway Diagrams
Understanding the biological context of the molecular target is crucial for interpreting screening results. The following diagrams illustrate key signaling pathways often modulated by imidazo[4,5-c]pyridine compounds.
CDK9 Signaling Pathway
CDK9, as part of the P-TEFb complex, plays a critical role in transcriptional elongation by phosphorylating the C-terminal domain of RNA Polymerase II.[7]
Aurora Kinase Signaling Pathway
Aurora kinases are essential for proper mitotic progression, including centrosome maturation, spindle assembly, and cytokinesis.[8] Their inhibition can lead to mitotic arrest and apoptosis.
Src Family Kinase Signaling Pathway
Src family kinases are non-receptor tyrosine kinases that play a crucial role in regulating cell proliferation, survival, and migration in response to various extracellular signals.[9]
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. promega.com [promega.com]
- 3. ulab360.com [ulab360.com]
- 4. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Cdk9 T-loop Phosphorylation is Regulated by the Calcium Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclin-dependent kinase 9 - Wikipedia [en.wikipedia.org]
- 8. apexbt.com [apexbt.com]
- 9. Src Family Kinases - Creative Biogene [creative-biogene.com]
Application Notes and Protocols: 1H-Imidazo[4,5-c]pyridin-4-amine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-imidazo[4,5-c]pyridine scaffold is a privileged structure in medicinal chemistry, analogous to purines, making it a valuable starting point for the design of therapeutic agents.[1] Derivatives of 1H-imidazo[4,5-c]pyridin-4-amine, in particular, have garnered significant attention for their potent immunomodulatory activities, primarily through the activation of Toll-like receptor 7 (TLR7).[2][3] This has led to their investigation in various therapeutic areas, including oncology and infectious diseases.[4][5][6] Beyond TLR7 agonism, the versatile imidazo[4,5-c]pyridine core has been explored for the development of inhibitors targeting other key proteins in disease pathways, such as Src family kinases (SFKs), poly (ADP-ribose) polymerase (PARP), and cathepsin S, as well as allosteric modulators for adenosine receptors.[7][8][9][10]
These application notes provide an overview of the utility of this compound derivatives in drug discovery, with a focus on their application as TLR7 agonists. Detailed protocols for key in vitro assays are provided to enable researchers to evaluate the activity of these compounds.
Primary Application: Toll-Like Receptor 7 (TLR7) Agonism
This compound derivatives are potent agonists of TLR7, an endosomal receptor crucial for the innate immune response to single-stranded RNA viruses.[11][12] Upon activation in plasmacytoid dendritic cells (pDCs), TLR7 initiates a MyD88-dependent signaling cascade, leading to the production of type I interferons (IFN-α/β) and pro-inflammatory cytokines.[2][13][14] This robust immune activation can enhance anti-tumor and anti-viral immunity.[6][15]
Signaling Pathway
Activation of TLR7 by a this compound derivative triggers the recruitment of the adaptor protein MyD88.[16] This leads to the formation of a complex with IRAK4 and TRAF6, ultimately resulting in the activation of transcription factors NF-κB and IRF7.[13] NF-κB drives the expression of pro-inflammatory cytokines, while IRF7 is essential for the production of IFN-α.[16]
Quantitative Data: Structure-Activity Relationships (SAR)
The potency of this compound derivatives as TLR7 agonists is highly dependent on the substituents at various positions of the heterocyclic core. The following table summarizes the SAR for a series of analogs, with 1-benzyl-2-butyl-1H-imidazo[4,5-c]pyridin-4-amine serving as a key parent compound.[17]
| Compound ID | R1 (Position 1) | R2 (Position 2) | R6 (Position 6) | TLR7 Agonist Activity (EC50, µM)[17] | IFN-α Induction in PBMCs (EC50, µM)[18] |
| 5 | Benzyl | n-Butyl | H | 1.57 | >10 |
| 19k | Benzyl | n-Butyl | 4-Methoxybenzyl | 0.2 | 0.7 |
| 19m | Benzyl | n-Butyl | 3,4-Dimethoxybenzyl | 0.3 | 0.4 |
| 19p | Benzyl | n-Butyl | 2-Naphthylmethyl | 0.2 | 0.3 |
| Imiquimod | Isobutyl | H | - | ~5 | ~3 |
| CL075 | - | 2-propylthiazolo | - | >10 (TLR8 selective) | 2.6 |
Data presented are representative and intended for comparative purposes.
Experimental Protocols
TLR7 Agonist Activity Assay using HEK-Blue™ hTLR7 Cells
This protocol describes the determination of TLR7 agonist activity using a commercially available reporter cell line. These cells express human TLR7 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.[11]
Materials:
-
HEK-Blue™ hTLR7 cells (InvivoGen)[19]
-
HEK-Blue™ Detection medium (InvivoGen)[11]
-
Test compounds and positive control (e.g., Imiquimod)
-
96-well flat-bottom cell culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Preparation: Culture HEK-Blue™ hTLR7 cells according to the manufacturer's instructions. On the day of the assay, wash cells with PBS and resuspend in fresh, pre-warmed growth medium to the recommended cell density (e.g., ~2.5 x 10⁵ cells/mL).[20]
-
Compound Plating: Prepare serial dilutions of the test compounds in growth medium. Add 20 µL of each dilution to the appropriate wells of a 96-well plate. Include wells for a positive control (e.g., a known TLR7 agonist) and a vehicle control (e.g., DMSO).
-
Cell Seeding: Add 180 µL of the cell suspension to each well of the 96-well plate containing the test compounds.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.[20]
-
SEAP Detection: a. Reconstitute the HEK-Blue™ Detection medium as per the manufacturer's instructions. b. Add 180 µL of the detection medium to each well of a new 96-well plate. c. Transfer 20 µL of the supernatant from the incubated cell plate to the corresponding wells of the plate containing the detection medium.
-
Final Incubation and Measurement: Incubate the detection plate at 37°C for 1-4 hours, or until a color change is visible. Measure the absorbance at 620-655 nm using a microplate reader.
-
Data Analysis: Plot the absorbance values against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
IFN-α Induction Assay in Human PBMCs
This protocol measures the ability of test compounds to induce the secretion of IFN-α from human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Freshly isolated human PBMCs
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics
-
Test compounds
-
Positive control (e.g., R-848)
-
Human IFN-α ELISA kit
-
24-well cell culture plates
Procedure:
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Plating: Resuspend the isolated PBMCs in complete RPMI-1640 medium and adjust the cell concentration to 2 x 10⁶ cells/mL. Plate 1 mL of the cell suspension into each well of a 24-well plate.[21]
-
Compound Treatment: Add the test compounds at various concentrations to the wells. Include a positive control and a vehicle control.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.[21]
-
Supernatant Collection: After incubation, centrifuge the plate to pellet the cells. Carefully collect the supernatant from each well and store at -80°C until analysis.
-
ELISA: Quantify the concentration of IFN-α in the collected supernatants using a commercial human IFN-α ELISA kit, following the manufacturer's protocol.
-
Data Analysis: Calculate the concentration of IFN-α for each treatment condition. Plot the IFN-α concentration against the log of the compound concentration to determine the EC50 value.
Other Potential Applications and Relevant Protocols
The versatility of the imidazo[4,5-c]pyridine scaffold extends to other therapeutic targets.
Src Family Kinase (SFK) Inhibition
Derivatives of imidazo[4,5-c]pyridin-2-one have been identified as inhibitors of SFKs, which are implicated in the progression of cancers like glioblastoma.[7]
Signaling Pathway: In glioblastoma, SFKs are activated by receptor tyrosine kinases (RTKs) and mediate downstream signaling through pathways such as RAS/MAPK and PI3K/AKT, promoting tumor cell proliferation, survival, and invasion.[18]
In Vitro Kinase Inhibition Assay Protocol: A common method to assess Src inhibition is a non-isotopic ELISA-based assay.
-
Plate Coating: Coat a 96-well plate with a Src substrate, such as poly(Glu, Tyr) 4:1.
-
Compound Addition: Add serially diluted test compounds to the wells.
-
Kinase Reaction: Add recombinant human c-Src kinase and ATP to initiate the phosphorylation reaction. Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Detection: Wash the plate and add a horseradish peroxidase (HRP)-conjugated anti-phosphotyrosine antibody.
-
Signal Development: Add a TMB substrate and stop the reaction with acid.
-
Measurement: Read the absorbance at 450 nm. The signal is inversely proportional to the inhibitory activity of the compound. Calculate the IC50 value.[22]
PARP Inhibition
Certain imidazo[4,5-c]pyridine derivatives have shown PARP inhibitory activity, which is a key target in cancer therapy, especially in tumors with BRCA mutations.[8]
PARP Inhibition Assay Protocol: A colorimetric or chemiluminescent assay can be used to measure PARP activity.
-
Plate Setup: Use a 96-well plate pre-coated with histones.
-
Reaction Mixture: Prepare a reaction mix containing activated DNA, biotinylated NAD+, and the test compound.
-
Enzyme Addition: Add PARP enzyme to the wells to start the reaction. Incubate at room temperature.
-
Detection: Wash the plate and add streptavidin-HRP.
-
Signal Generation: Add a chemiluminescent or colorimetric HRP substrate.
-
Measurement: Read the signal on a plate reader. The signal is proportional to PARP activity, so a decrease in signal indicates inhibition. Calculate the IC50 value.[23]
Conclusion
The this compound scaffold represents a highly valuable starting point for the development of novel therapeutics. Its derivatives are potent modulators of the innate immune system through TLR7 agonism and can be adapted to target other critical disease-related proteins. The protocols and data presented herein provide a framework for researchers to explore the therapeutic potential of this versatile chemical class.
References
- 1. What TLR agonists are in clinical trials currently? [synapse.patsnap.com]
- 2. Myd88-Dependent Toll-Like Receptor 7 Signaling Mediates Protection from Severe Ross River Virus-Induced Disease in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–activity relationships in Toll-like receptor 7 agonistic 1H-imidazo[4,5-c]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. SRC Kinase in Glioblastoma: News from an Old Acquaintance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PASTA: PARP activity screening and inhibitor testing assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 7. The role of Src family kinases in growth and migration of glioma stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. TLR7/8 Agonists for Various Cancers | Clinical Trial Analysis [delveinsight.com]
- 10. Signaling pathways and therapeutic approaches in glioblastoma multiforme (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. invivogen.com [invivogen.com]
- 12. invivogen.com [invivogen.com]
- 13. Involvement of TLR7 MyD88-dependent signaling pathway in the pathogenesis of adult-onset Still's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Involvement of TLR7 MyD88-dependent signaling pathway in the pathogenesis of adult-onset Still's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Enhancing Cancer Therapy with TLR7/8 Agonists: Applications in Vaccines and Combination Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Inflammatory Role of TLR-MyD88 Signaling in Multiple Sclerosis [frontiersin.org]
- 17. Structure–activity relationships in Toll-like receptor 7 agonistic 1 H -imidazo[4,5- c ]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40816G [pubs.rsc.org]
- 18. Targeting SRC in glioblastoma tumors and brain metastases: rationale and preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Invivogen HEK-Blue hTLR7 Cells, NF-κB–SEAP Reporter Line, TLR7-Dependent | Fisher Scientific [fishersci.com]
- 20. Detection of nanoparticles’ ability to stimulate toll-like receptors using HEK-Blue reporter cell lines - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. IFN-α production by human mononuclear cells infected with varicella-zoster virus through TLR9-dependent and -independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 22. creative-diagnostics.com [creative-diagnostics.com]
- 23. bmglabtech.com [bmglabtech.com]
Application Notes and Protocols for the Synthesis of Substituted Imidazo[4,5-c]pyridine Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazo[4,5-c]pyridines, also known as 3-deazapurines, are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry. Their structural similarity to endogenous purines allows them to interact with a wide range of biological targets, leading to diverse pharmacological activities. These activities include potential applications as anticancer agents, antimycobacterial agents, and inhibitors of various enzymes.[1][2][3] This document provides detailed protocols for the synthesis of substituted imidazo[4,5-c]pyridine analogs, summarizing various synthetic strategies and presenting key data in a structured format to aid in the development of novel therapeutic agents.
Synthetic Strategies Overview
The construction of the imidazo[4,5-c]pyridine scaffold can be achieved through several synthetic routes. The most prevalent methods involve the cyclization of a suitably substituted diaminopyridine precursor. Key strategies include:
-
Condensation with Carboxylic Acids or Equivalents: A widely used method involving the reaction of 3,4-diaminopyridine with carboxylic acids or their derivatives (e.g., orthoesters) to form the imidazole ring.[1]
-
Oxidative Cyclization with Aldehydes: This approach utilizes the reaction of 3,4-diaminopyridine with various aldehydes in the presence of an oxidizing agent to yield the desired imidazo[4,5-c]pyridine core.[2]
-
Multi-step Synthesis from Dichloronitropyridine: A versatile route that allows for the introduction of substituents at multiple positions, starting from 2,4-dichloro-3-nitropyridine.[4]
These methods offer flexibility in accessing a wide range of substituted analogs for structure-activity relationship (SAR) studies.
Experimental Protocols
Protocol 1: Synthesis via Condensation of 3,4-Diaminopyridine with Carboxylic Acids
This protocol describes a general and straightforward method for the synthesis of 2-substituted imidazo[4,5-c]pyridines. Polyphosphoric acid (PPA) is commonly used as a dehydrating agent and catalyst at elevated temperatures.[1]
Materials:
-
3,4-Diaminopyridine
-
Substituted Carboxylic Acid (e.g., benzoic acid, acetic acid)
-
Polyphosphoric Acid (PPA)
-
Sodium Bicarbonate Solution (saturated)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
-
Standard laboratory glassware and heating apparatus
Procedure:
-
In a round-bottom flask, combine 3,4-diaminopyridine (1 equivalent) and the desired carboxylic acid (1.1 equivalents).
-
Add polyphosphoric acid (PPA) in a quantity sufficient to ensure good stirring (approximately 10-20 times the weight of the reactants).
-
Heat the reaction mixture to 140-160 °C with continuous stirring for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-substituted imidazo[4,5-c]pyridine.
Protocol 2: Synthesis via Oxidative Cyclization with Aldehydes
This method provides an efficient route to 2-substituted imidazo[4,5-c]pyridines through the condensation of 3,4-diaminopyridine with various aldehydes, followed by an oxidative cyclization step.
Materials:
-
3,4-Diaminopyridine
-
Substituted Aldehyde (e.g., benzaldehyde, p-tolualdehyde)
-
Sodium Metabisulfite (Na₂S₂O₅) or other suitable oxidizing agent
-
Dimethylformamide (DMF) or other suitable solvent
-
Water
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
Dissolve the substituted aldehyde (1 equivalent) in a suitable solvent such as DMF.
-
Add sodium metabisulfite (1.1 equivalents) and stir the mixture for 30 minutes at room temperature to form the aldehyde-bisulfite adduct.
-
To this mixture, add 3,4-diaminopyridine (1 equivalent) and continue stirring at room temperature for 2-4 hours.
-
Heat the reaction mixture to 80-100 °C and stir for an additional 6-12 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
The precipitated solid is collected by filtration, washed with cold water, and dried.
-
The crude product can be further purified by recrystallization or column chromatography to afford the desired 2-substituted imidazo[4,5-c]pyridine.[5]
Protocol 3: Multi-step Synthesis from 2,4-Dichloro-3-nitropyridine
This protocol outlines a versatile solid-phase synthesis approach that allows for the directed synthesis of trisubstituted imidazo[4,5-c]pyridines.[4] This method is particularly useful for generating libraries of compounds for high-throughput screening.
Materials:
-
Rink Amide resin or other suitable solid support
-
2,4-Dichloro-3-nitropyridine
-
Primary and Secondary Amines
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
-
Substituted Aldehydes
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Solid-phase synthesis vessel and shaker
Procedure:
-
Loading of the first amine: Swell the Rink Amide resin in DMF. React the resin with a suitable primary amine to attach the first point of diversity.
-
Arylation: Treat the resin-bound amine with a solution of 2,4-dichloro-3-nitropyridine and DIPEA in DMF. This results in the displacement of one of the chlorine atoms.
-
Substitution with the second amine: Add a secondary amine to the reaction vessel to displace the second chlorine atom.
-
Nitro group reduction: Reduce the nitro group on the pyridine ring to an amino group using a solution of SnCl₂·2H₂O in DMF.
-
Imidazole ring formation: Cyclize the resulting diamine by reacting it with a substituted aldehyde in the presence of a suitable catalyst or under thermal conditions.
-
Cleavage from resin: Cleave the final product from the solid support using a mixture of TFA and DCM.
-
Purification: Purify the cleaved product using preparative HPLC to obtain the pure trisubstituted imidazo[4,5-c]pyridine.
Data Presentation
The following tables summarize representative yields for the synthesis of various imidazo[4,5-c]pyridine analogs using the described protocols.
Table 1: Yields for Synthesis via Condensation with Carboxylic Acids
| Entry | Carboxylic Acid | Product | Yield (%) | Reference |
| 1 | Acetic Acid | 2-Methyl-1H-imidazo[4,5-c]pyridine | ~75 | [1] |
| 2 | Formic Acid | 1H-Imidazo[4,5-c]pyridine | >90 | [1] |
| 3 | Propionic Acid | 2-Ethyl-1H-imidazo[4,5-c]pyridine | 70-80 | [6] |
Table 2: Yields for Synthesis via Oxidative Cyclization with Aldehydes
| Entry | Aldehyde | Product | Yield (%) | Reference |
| 1 | Benzaldehyde | 2-Phenyl-1H-imidazo[4,5-c]pyridine | 83-87 | [1] |
| 2 | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-1H-imidazo[4,5-c]pyridine | 80-85 | [5] |
| 3 | 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)-1H-imidazo[4,5-c]pyridine | 85-90 | [4] |
Table 3: Yields for Solid-Phase Synthesis of Trisubstituted Analogs
| Entry | R1-Amine | R2-Amine | R3-Aldehyde | Overall Yield (%) | Reference |
| 1 | Cyclopropylamine | Morpholine | Furfural | 50-60 | [4] |
| 2 | Benzylamine | Pyrrolidine | 4-Nitrobenzaldehyde | 45-55 | [4] |
| 3 | Methylamine | Diethanolamine | Acetaldehyde | 55-65 | [4] |
Visualizations
The following diagrams illustrate the general synthetic workflows for preparing substituted imidazo[4,5-c]pyridine analogs.
Caption: General synthetic routes to 2-substituted imidazo[4,5-c]pyridines.
Caption: Workflow for solid-phase synthesis of trisubstituted imidazo[4,5-c]pyridines.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of novel imidazo[4,5-c]pyridine derivatives as antimycobacterial agents against Mycobacterium tuberculosis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chimia.ch [chimia.ch]
Application Notes and Protocols for Solid-Phase Synthesis of Imidazo[4,5-c]pyridine Libraries
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the solid-phase synthesis of 3-deazapurine (imidazo[4,5-c]pyridine) libraries, a class of compounds with significant pharmacological interest due to their observed activities as potent anti-HCV agents, A2A adenosine receptor antagonists, and protein kinase B inhibitors.[1] The solid-phase approach offers a powerful tool for the rapid generation of chemical libraries for high-throughput screening and drug discovery.[1]
The described methodology is based on the efficient solid-supported synthesis starting from 2,4-dichloro-3-nitropyridine, allowing for the creation of trisubstituted imidazo[4,5-c]pyridine derivatives.[1][2] The key steps involve the reaction of a polymer-supported amine with the pyridine building block, followed by the replacement of the second chlorine atom with an amine, reduction of the nitro group, and subsequent cyclization of the imidazole ring with an aldehyde.[2]
Overall Synthetic Workflow
The solid-phase synthesis of the imidazo[4,5-c]pyridine library follows a multi-step sequence, beginning with the loading of a secondary amine onto a solid support. This is followed by a series of chemical transformations to build the heterocyclic core and introduce diversity, culminating in the cleavage of the final product from the resin.
Quantitative Data Summary
The following table summarizes the results for the synthesis of a representative library of imidazo[4,5-c]pyridines using the described solid-phase protocol. The diversity in the final products was achieved by varying the primary amine (R¹) and the aldehyde (R²) used in the synthesis.
| Compound ID | Polymer-Supported Amine (Resin) | Primary Amine (R¹) | Aldehyde (R²) | Crude Purity (%) | Overall Yield (%) |
| 10a | Rink amide (1c) | n-pentylamine | C₆H₅ | 71 | 54 |
| 10b | Rink amide (1c) | N-(2-(piperidin-1-yl)ethyl) | C₆H₅ | 72 | 60 |
| 10c | Rink amide (1c) | hydroxypropyl | C₆H₅ | 61 | 39 |
| 10d | Rink amide (1c) | cyclopentyl | C₆H₅ | 52 | 55 |
| 10e | Rink amide (1c) | 2-(thiophen-2-yl)ethyl | C₆H₅ | 60 | 51 |
| 10f | Rink amide (1c) | n-pentylamine | CH₃ | 65 | 28 |
| 10g | Rink amide (1c) | n-pentylamine | 4-(MeO)C₆H₅ | 66 | 33 |
| 10h | Rink amide (1c) | n-pentylamine | furan-2-yl | 60 | 30 |
| 10i | Rink amide (1c) | n-pentylamine | 4-(NO₂)C₆H₅ | 78 | 46 |
Data sourced from ACS Combinatorial Science.[1]
Experimental Protocols
The following are detailed protocols for each key stage of the solid-phase synthesis of imidazo[4,5-c]pyridine libraries.
Preparation of Polymer-Supported Secondary Amine (Resin 1b)
This protocol describes the initial functionalization of the solid-phase support.
-
Resin: Rink amide resin is used as the starting solid support.
-
Procedure:
-
Swell the Rink amide resin in dichloromethane (DCM).
-
Remove the Fmoc protecting group using 20% piperidine in dimethylformamide (DMF).
-
Wash the resin thoroughly with DMF, methanol (MeOH), and DCM.
-
Couple the desired secondary amine to the resin using a suitable coupling agent such as HBTU/HOBt in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF.
-
Wash the resin extensively to remove any unreacted reagents.
-
Arylation of the Resin-Bound Amine
This step attaches the core pyridine scaffold to the solid support.
-
Reagents:
-
Polymer-supported secondary amine (e.g., Resin 1b)
-
0.5 M solution of 2,4-dichloro-3-nitropyridine in dimethyl sulfoxide (DMSO)
-
N-ethyldiisopropylamine (EDIPA)
-
-
Procedure:
-
Swell the resin in DMSO.
-
Add the 0.5 M solution of 2,4-dichloro-3-nitropyridine and EDIPA to the resin.
-
Agitate the reaction mixture at room temperature overnight.
-
Wash the resin with DMSO, DMF, MeOH, and DCM to remove excess reagents.
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Substitution of the Second Chlorine Atom
This step introduces the first point of diversity (R¹) into the molecule.
-
Reagents:
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Resin-bound intermediate from the previous step.
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10% solution of the desired primary amine (e.g., n-pentylamine) in DMSO.
-
-
Procedure:
-
Add the 10% solution of the primary amine in DMSO to the resin.
-
Agitate the mixture at room temperature overnight.
-
Wash the resin with DMSO, DMF, MeOH, and DCM.
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Reduction of the Nitro Group
This step prepares the molecule for the final cyclization.
-
Reagents:
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Sodium dithionite (Na₂S₂O₄)
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Potassium carbonate (K₂CO₃)
-
Tetrabutylammonium hydrogensulfate (TBAHS)
-
Dichloromethane (DCM) and water (H₂O)
-
-
Procedure:
-
Swell the resin in a 1:1 mixture of DCM and H₂O.
-
Add Na₂S₂O₄, K₂CO₃, and TBAHS to the resin suspension.
-
Stir the reaction mixture vigorously at room temperature overnight.
-
Wash the resin with water, DMF, MeOH, and DCM.
-
Imidazole Ring Closure (Cyclization)
This step forms the imidazole ring and introduces the second point of diversity (R²).
-
Reagents:
-
Resin-bound diamine from the previous step.
-
Solution of the desired aldehyde (e.g., benzaldehyde) in DMSO.
-
-
Procedure:
-
Add the aldehyde solution in DMSO to the resin.
-
Heat the reaction mixture to 80°C and agitate overnight.[1]
-
Wash the resin with DMSO, DMF, MeOH, and DCM.
-
Cleavage of the Final Product from the Resin
This is the final step to release the synthesized imidazo[4,5-c]pyridine from the solid support.
-
Reagents:
-
50% Trifluoroacetic acid (TFA) in DCM.
-
-
Procedure:
-
Wash the resin with DCM and dry it.
-
Add a solution of 50% TFA in DCM to the resin.
-
Agitate the mixture at room temperature for 1 hour.
-
Filter the resin and collect the filtrate containing the cleaved product.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude product can then be purified by High-Performance Liquid Chromatography (HPLC) if necessary.
-
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1H-imidazo[4,5-c]pyridin-4-amine (3-Deazaguanine)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1H-imidazo[4,5-c]pyridin-4-amine, a compound also known as 3-deazaguanine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly focusing on the widely used method involving the cyclization of a substituted pyridine precursor.
Issue 1: Low Yield in the Final Cyclization Step
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Question: I am attempting to synthesize this compound by cyclizing a diaminopyridine precursor, but my yields are consistently low. What are the potential causes and how can I improve the yield?
-
Answer: Low yields in the cyclization step to form the imidazo[4,5-c]pyridine ring system are a common challenge. Several factors can contribute to this issue. Here's a breakdown of potential causes and solutions:
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Incomplete Reaction: The cyclization may not be going to completion.
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Suboptimal Reagents: The choice and quality of the cyclizing agent and any catalysts are crucial.
-
Solution:
-
For cyclization with formic acid, ensure it is of high purity and in sufficient excess. The use of dehydrating agents like polyphosphoric acid (PPA) can promote the reaction.[1]
-
When using orthoesters like triethyl orthoformate, a catalytic amount of acid (e.g., p-toluenesulfonic acid) can be beneficial.
-
For certain precursors, specialized catalysts such as Ytterbium triflate have been shown to be effective.[1]
-
-
-
Side Reactions: The formation of byproducts can consume starting material and reduce the yield of the desired product.
-
Solution: Careful control of reaction conditions is key. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
-
-
Poor Quality Starting Material: Impurities in the diaminopyridine precursor can interfere with the cyclization.
-
Solution: Purify the starting diaminopyridine immediately before use. Common purification methods include recrystallization or column chromatography.
-
-
Issue 2: Difficulty in Product Purification
-
Question: After the reaction, I am struggling to isolate a pure sample of this compound from the crude reaction mixture. What are the recommended purification strategies?
-
Answer: Purifying this compound can be challenging due to its polarity and potential for forming salts. Here are some effective purification techniques:
-
Recrystallization: This is often the most effective method for obtaining highly pure product.
-
Recommended Solvents: Water, ethanol, or a mixture of the two are commonly used. The choice of solvent will depend on the specific impurities present.
-
Procedure: Dissolve the crude product in a minimal amount of hot solvent, filter to remove any insoluble impurities, and then allow the solution to cool slowly to induce crystallization.
-
-
Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel or alumina can be employed.
-
Eluent System: A polar eluent system is typically required. A gradient of methanol in dichloromethane or chloroform is a good starting point. The addition of a small amount of ammonia or triethylamine to the eluent can help to reduce tailing of the product on the column.
-
-
Acid-Base Extraction: Since the product is basic, an acid-base extraction can be used to separate it from non-basic impurities.
-
Procedure: Dissolve the crude mixture in an organic solvent and extract with a dilute aqueous acid (e.g., 1M HCl). The product will move into the aqueous layer as its hydrochloride salt. The aqueous layer can then be washed with an organic solvent to remove any remaining non-basic impurities. Finally, the aqueous layer is basified (e.g., with NaOH or NaHCO₃) to precipitate the free base, which can then be collected by filtration.
-
-
Issue 3: Inconsistent Reaction Outcomes
-
Question: My synthesis of this compound is not reproducible. The yield and purity vary significantly between batches. How can I improve the consistency of my experiments?
-
Answer: Inconsistent results often stem from subtle variations in experimental parameters. To improve reproducibility, consider the following:
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Strict Control of Reaction Conditions: Precisely control the reaction temperature, time, and stirring rate. Use a temperature-controlled heating mantle or oil bath.
-
Reagent Quality and Stoichiometry: Use reagents from the same supplier and batch if possible. Always accurately measure the amounts of all reactants and catalysts.
-
Atmosphere Control: If the reaction is sensitive to air or moisture, ensure that an inert atmosphere is maintained throughout the experiment. Use dry solvents and glassware.
-
Consistent Work-up Procedure: Follow the same work-up and purification procedure for each batch. Variations in extraction volumes, washing steps, or crystallization conditions can affect the final outcome.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: A common and commercially available starting material is 3,4-diaminopyridine or a suitably protected derivative. The synthesis often involves the construction of the imidazole ring onto the pyridine core.
Q2: What are the key cyclizing agents used to form the imidazole ring?
A2: The most frequently used cyclizing agents are formic acid and triethyl orthoformate.[1] Formic acid is a simple and cost-effective option, while triethyl orthoformate can sometimes offer milder reaction conditions.
Q3: Can microwave irradiation be used to improve the synthesis?
A3: Yes, microwave-assisted synthesis has been reported to be an effective method for the preparation of imidazo[4,5-c]pyridines, often leading to shorter reaction times and improved yields compared to conventional heating.[1]
Q4: Are there any common side products to be aware of?
A4: When using substituted diaminopyridines, the formation of regioisomers is a potential issue. For the synthesis of the parent this compound, incomplete cyclization can lead to the presence of N-formyl-3,4-diaminopyridine as a byproduct. Over-reaction or side reactions under harsh acidic conditions can also lead to decomposition products.
Q5: How can I confirm the identity and purity of my final product?
A5: Standard analytical techniques should be used to confirm the structure and purity of this compound. These include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
-
Melting Point: A sharp melting point is indicative of high purity.
Data Presentation
Table 1: Comparison of Cyclization Conditions for Imidazo[4,5-c]pyridine Synthesis
| Starting Material | Cyclizing Agent/Conditions | Catalyst/Additive | Reported Yield (%) | Reference |
| 3,4-Diaminopyridine Derivative | Triethyl Orthoformate | Ytterbium Triflate | 32-99 | [2] |
| 2,3-Diaminopyridine | Triethyl Orthoformate | Hydrochloric Acid | 83 | [2] |
| 5-Methyl-3,4-diaminopyridine | 100% Formic Acid, Reflux | None | Not specified, but recommended method | [2] |
| 2-Amino-3-hydroxypyridine & Carboxylic Acids | Microwave (100 W) | Silica Gel | 71-92 | [2] |
Experimental Protocols
Protocol 1: General Procedure for Cyclization using Formic Acid
This protocol is a general guideline and may require optimization for specific substrates.
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the 3,4-diaminopyridine precursor (1 equivalent).
-
Reagent Addition: Add an excess of formic acid (e.g., 5-10 equivalents).
-
Reaction: Heat the mixture to reflux and maintain for several hours (typically 4-8 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully neutralize the excess formic acid with a base, such as saturated sodium bicarbonate solution or ammonium hydroxide, while cooling in an ice bath.
-
The product may precipitate upon neutralization. If so, collect the solid by filtration.
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If the product remains in solution, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography as described in the troubleshooting guide.
Visualizations
References
Technical Support Center: Synthesis of 1H-imidazo[4,5-c]pyridin-4-amine
Welcome to the technical support center for the synthesis of 1H-imidazo[4,5-c]pyridin-4-amine. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of this important heterocyclic compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The two most prevalent synthetic strategies for constructing the this compound scaffold are:
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Cyclization of a substituted diaminopyridine: This typically involves the reaction of a 3,4,5-triaminopyridine derivative with a one-carbon source, such as formic acid or trimethyl orthoformate, to form the imidazole ring.
-
Amination of a 4-chloro intermediate: This route involves the synthesis of 4-chloro-1H-imidazo[4,5-c]pyridine, followed by a nucleophilic aromatic substitution (SNAr) reaction with an amine source, such as ammonia or a protected amine, to introduce the 4-amino group.[1][2]
Q2: I am observing a low yield in my reaction. What are the potential causes and solutions?
A2: Low yields can stem from several factors. Common issues include incomplete reactions, degradation of starting materials or products, and inefficient purification. To address this, consider the following:
-
Reaction Monitoring: Actively monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Reaction Conditions: If the reaction is incomplete, you may need to extend the reaction time, increase the temperature, or experiment with different catalysts or solvents.
-
Reagent Quality: Ensure that all reagents and solvents are pure and dry, as contaminants can lead to side reactions and degradation.
-
Purification Method: Evaluate and optimize your purification strategy. This may involve exploring different solvent systems for column chromatography or trying alternative methods like recrystallization.
Q3: How can I identify and characterize impurities in my final product?
A3: A combination of analytical techniques is essential for identifying and characterizing impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent tool for assessing the purity of your sample and detecting the presence of multiple components.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides molecular weight information for each component separated by HPLC, aiding in the identification of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful for structural elucidation of the desired product and any significant impurities. Two-dimensional NMR techniques like NOESY and HMBC can be particularly useful for distinguishing between isomers.[3]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound and provides actionable solutions.
Issue 1: Presence of Unreacted Starting Materials
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Symptom: Analytical data (e.g., HPLC, NMR) shows peaks corresponding to the starting materials (e.g., 3,4,5-triaminopyridine or 4-chloro-1H-imidazo[4,5-c]pyridine).
-
Potential Causes:
-
Insufficient reaction time or temperature.
-
Inefficient mixing.
-
Deactivation of reagents or catalysts.
-
-
Troubleshooting Steps:
-
Extend Reaction Time/Increase Temperature: Continue to monitor the reaction for an extended period or incrementally increase the temperature.
-
Improve Mixing: Ensure vigorous stirring, especially for heterogeneous mixtures.
-
Re-evaluate Stoichiometry: Consider a slight excess of one of the reagents to drive the reaction to completion.
-
Purification: Unreacted starting materials can often be removed through column chromatography or recrystallization.
-
Issue 2: Formation of Isomeric Impurities
-
Symptom: The presence of multiple products with the same mass but different retention times in HPLC or distinct sets of peaks in the NMR spectrum.
-
Potential Causes:
-
For syntheses involving alkylation or other substitutions on the imidazopyridine core, the reaction may not be fully regioselective, leading to a mixture of isomers.[3]
-
If starting with an unsymmetrical diaminopyridine, cyclization can occur in different orientations.
-
-
Troubleshooting Steps:
-
Optimize Reaction Conditions: Varying the solvent, temperature, and base can influence the regioselectivity of the reaction.
-
Chromatographic Separation: Isomeric impurities often require careful optimization of chromatographic conditions for separation. Consider using a shallower gradient in reverse-phase HPLC or testing different solvent systems in normal-phase chromatography.
-
Structural Confirmation: Utilize 2D NMR techniques (NOESY, HMBC) to definitively assign the structure of the desired isomer.[3]
-
Issue 3: Incomplete Cyclization or Hydrolysis
-
Symptom:
-
Incomplete Cyclization: Detection of a formamide intermediate (in Route 1).
-
Hydrolysis: Presence of a 4-hydroxy-1H-imidazo[4,5-c]pyridine impurity when starting from the 4-chloro intermediate (Route 2).[2]
-
-
Potential Causes:
-
Incomplete Cyclization: Insufficiently forcing reaction conditions (e.g., low temperature, short reaction time) for the cyclization step.
-
Hydrolysis: Presence of water in the reaction mixture during the amination of the 4-chloro intermediate.
-
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: For the amination of the 4-chloro intermediate, use dry solvents and reagents to minimize hydrolysis.
-
Optimize Cyclization: For the cyclization route, ensure complete conversion by increasing the temperature or using a dehydrating agent.
-
Purification: These impurities can typically be separated from the desired product by column chromatography.
-
Summary of Potential Impurities and Analytical Signatures
| Impurity | Potential Origin | 1H NMR Signature (Anticipated) | HPLC Retention Time (Relative) |
| Unreacted 3,4,5-Triaminopyridine | Route 1 | Distinct aromatic and amine proton signals different from the product. | Likely more polar than the product. |
| Unreacted 4-chloro-1H-imidazo[4,5-c]pyridine | Route 2 | Aromatic signals will differ from the aminated product. | Less polar than the aminated product. |
| Formamide Intermediate | Route 1 (Incomplete Cyclization) | Presence of a formyl proton signal (~8 ppm) and distinct aromatic and amine signals. | Polarity will be between starting material and product. |
| 4-hydroxy-1H-imidazo[4,5-c]pyridine | Route 2 (Hydrolysis) | Aromatic signals will be shifted compared to the chloro and amino derivatives. | More polar than the 4-chloro and 4-amino compounds. |
| Isomeric Byproducts | Side reactions | A second set of aromatic and imidazole proton signals with slightly different chemical shifts. | May have a very similar retention time to the product, requiring optimized separation methods. |
Experimental Protocols
Route A: Cyclization of 3,4,5-Triaminopyridine with Formic Acid (Illustrative)
This protocol is a generalized procedure and may require optimization.
-
Reaction Setup: To a solution of 3,4,5-triaminopyridine (1.0 eq) in formic acid (10-20 eq), heat the mixture to reflux (approximately 100-110 °C).
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 4-8 hours).
-
Work-up: Cool the reaction mixture to room temperature and carefully neutralize with a base (e.g., aqueous ammonia or sodium bicarbonate). The product may precipitate upon neutralization.
-
Purification: Collect the crude product by filtration. Further purification can be achieved by recrystallization from a suitable solvent (e.g., water or ethanol) or by column chromatography on silica gel.
Route B: Amination of 4-chloro-1H-imidazo[4,5-c]pyridine (Illustrative)
This protocol is a generalized procedure and should be performed in a sealed vessel due to the use of ammonia.
-
Reaction Setup: Dissolve 4-chloro-1H-imidazo[4,5-c]pyridine (1.0 eq) in a solution of ammonia in a suitable solvent (e.g., methanol or ethanol).
-
Reaction Conditions: Heat the mixture in a sealed pressure vessel at a temperature ranging from 100-150 °C.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction vessel to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for synthesis impurities.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water[v1] | Preprints.org [preprints.org]
- 3. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Imidazo[4,5-c]pyridine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the synthesis of imidazo[4,5-c]pyridines. This document includes frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and visualizations of relevant signaling pathways.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare the imidazo[4,5-c]pyridine core?
A1: The most prevalent methods for synthesizing the imidazo[4,5-c]pyridine scaffold involve the condensation of 3,4-diaminopyridine with various carbonyl compounds such as carboxylic acids or aldehydes.[1] These reactions are typically performed under acidic conditions or at elevated temperatures. Another common approach is the palladium-catalyzed amidation of 3-amino-4-halopyridines followed by an intramolecular cyclization.
Q2: Why is the formation of regioisomers a significant challenge in imidazo[4,5-c]pyridine synthesis?
A2: Regioisomer formation is a frequent issue, particularly when using substituted 3,4-diaminopyridines. The unsymmetrical nature of the diaminopyridine precursor can lead to the formation of two different positional isomers, imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines.[2] These isomers often possess very similar physical and chemical properties, rendering their separation a difficult task.
Q3: How can I confirm the identity of the desired imidazo[4,5-c]pyridine regioisomer?
A3: Unambiguous structural determination of regioisomers requires a combination of spectroscopic techniques. Two-dimensional NMR spectroscopy, specifically NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), is particularly powerful for establishing the connectivity and spatial relationships between atoms, which allows for the definitive assignment of the synthesized regioisomer.[2][3]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of imidazo[4,5-c]pyridines.
Issue 1: Low Yield of the Desired Product
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time or cautiously increasing the temperature.[2] |
| Suboptimal Reaction Conditions | Experiment with different catalysts, solvents, or temperatures. For condensation reactions with carboxylic acids, using a dehydrating agent like polyphosphoric acid (PPA) can improve yields.[1] Microwave-assisted synthesis can also lead to higher yields and shorter reaction times.[1] |
| Degradation of Starting Materials or Product | Ensure the use of high-purity, dry reagents and solvents. If the starting materials or the product are sensitive to air or light, perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.[2] |
| Inefficient Purification | Evaluate and optimize the purification method. If using column chromatography, experiment with different solvent systems or stationary phases. Recrystallization from a suitable solvent can also significantly improve the yield and purity of the final product.[2] |
Issue 2: Difficulty in Separating Regioisomers
| Possible Cause | Suggested Solution |
| Similar Polarity of Isomers | Optimize the chromatographic separation method. For column chromatography, try a variety of solvent systems with different polarities. Gradient elution on an HPLC system can often provide better separation than isocratic elution.[2] |
| Co-crystallization of Isomers | If recrystallization is attempted, the isomers may co-crystallize. In such cases, preparative HPLC is often the most effective method for separating the regioisomers. |
| Unfavorable Regioisomeric Ratio | Modify the reaction conditions to favor the formation of the desired isomer. The choice of solvent, temperature, and catalyst can influence the regioselectivity of the reaction. For instance, steric hindrance on the starting materials can be altered to direct the reaction towards a specific isomer.[2] |
Experimental Protocols
Protocol 1: Synthesis of 2-Substituted-1H-imidazo[4,5-c]pyridines via Condensation
This protocol describes the synthesis of 2-substituted-1H-imidazo[4,5-c]pyridines from 3,4-diaminopyridine and a corresponding aldehyde.
Materials:
-
3,4-diaminopyridine
-
Substituted benzaldehyde (or other aldehyde)
-
Sodium metabisulfite (Na₂S₂O₅)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
In a round-bottom flask, dissolve 3,4-diaminopyridine (1.0 eq) in DMSO.
-
Add the substituted aldehyde (1.0-1.2 eq) and sodium metabisulfite (0.55 eq) to the solution.[4]
-
Heat the reaction mixture to 120-165°C and monitor the reaction progress by TLC. The reaction is typically complete within 2-12 hours.[2][4]
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or methanol).
Quantitative Data for Condensation Reactions
| Reactants | Catalyst/Conditions | Temperature (°C) | Time (h) | Yield (%) |
| 3,4-Diaminopyridine, Benzaldehyde | Na₂S₂O₅, DMSO | 165 | 24 | 58-94[4] |
| 3,4-Diaminopyridine, Carboxylic Acid | PPA | Elevated | - | ~75[1] |
| 3,4-Diaminopyridine, Triethyl Orthoformate | Ytterbium triflate | - | - | 32-99[1] |
Signaling Pathway and Experimental Workflow Diagrams
Imidazo[4,5-c]pyridines are known to act as inhibitors of various protein kinases, playing a crucial role in cancer therapy research. They have been identified as potent inhibitors of the PI3K/PKB (Akt) pathway and DNA-dependent protein kinase (DNA-PK).[5][6][7]
Caption: A generalized experimental workflow for the synthesis and analysis of imidazo[4,5-c]pyridines.
Caption: Inhibition of PI3K/Akt and DNA-PK signaling pathways by imidazo[4,5-c]pyridine derivatives.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imidazo[4,5-c]quinolines as inhibitors of the PI3K/PKB-pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1H-imidazo[4,5-c]pyridin-4-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 1H-imidazo[4,5-c]pyridin-4-amine.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
Issue 1: Low Yield After Purification
-
Question: I am experiencing a significant loss of product during the purification process. What are the potential causes and solutions?
-
Answer: Low recovery can stem from several factors. The high polarity of this compound can lead to irreversible adsorption onto silica gel during column chromatography. Additionally, the compound may have significant solubility in the aqueous phase during extractions, leading to losses.
-
Troubleshooting Steps:
-
Column Chromatography: Consider using a more polar stationary phase like alumina or a reverse-phase silica gel. A gradient elution with a polar solvent system (e.g., dichloromethane/methanol with a small percentage of ammonium hydroxide) can help to efficiently elute the highly polar product.
-
Extraction: To minimize loss during aqueous extractions, saturate the aqueous layer with sodium chloride to decrease the solubility of the product. Perform multiple extractions with an organic solvent like ethyl acetate or a mixture of chloroform and isopropanol.
-
Crystallization: Ensure the appropriate solvent system is used for recrystallization. If the compound is too soluble, a slow evaporation or vapor diffusion technique with a less polar co-solvent might be effective.
-
-
Issue 2: Presence of Persistent Impurities
-
Question: After purification, I still observe impurities in my NMR or LC-MS analysis. How can I identify and remove them?
-
Answer: Persistent impurities are often structurally similar to the target compound or are unreacted starting materials. Common impurities in the synthesis of imidazo[4,5-c]pyridine derivatives can include starting materials like pyridine-3,4-diamine and various reagents used in the cyclization step.[1]
-
Troubleshooting Steps:
-
Impurity Identification: Utilize NMR and mass spectrometry to identify the impurities. Common laboratory solvents and reagents can also appear in spectra.[2][3]
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Chromatography Optimization: If co-elution is an issue, adjust the solvent system's polarity or use a different stationary phase. A very shallow gradient can improve separation.
-
Recrystallization: A carefully chosen solvent or solvent mixture for recrystallization can effectively remove impurities with different solubility profiles.[4]
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Chemical Treatment: If the impurity is a starting material, a specific chemical treatment might be possible. For example, an acidic wash could remove basic starting materials if the product has a different pKa.
-
-
Issue 3: Product Streaking on TLC and Column Chromatography
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Question: My compound streaks badly on the TLC plate and during column chromatography, leading to poor separation. Why is this happening and how can I prevent it?
-
Answer: The basic nature of the amine and the imidazole ring in this compound can lead to strong interactions with the acidic silanol groups on the surface of silica gel, causing streaking.
-
Troubleshooting Steps:
-
Basify the Mobile Phase: Add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide to the eluent. This will neutralize the acidic sites on the silica gel and reduce tailing.
-
Use a Different Adsorbent: Consider using neutral or basic alumina as the stationary phase, which is less prone to strong interactions with basic compounds.
-
Reverse-Phase Chromatography: If streaking persists, reverse-phase chromatography (e.g., C18 silica) with a mobile phase like acetonitrile/water or methanol/water with a modifier (e.g., trifluoroacetic acid or formic acid to protonate the amine) can be an effective alternative.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the typical purity of commercially available this compound? A1: Commercially available this compound is typically offered at a purity of ≥97%.[5]
Q2: What are the recommended storage conditions for this compound? A2: It is recommended to store the compound at 4°C and protected from light.[5]
Q3: Can I use recrystallization as the sole method of purification? A3: While recrystallization can be a powerful purification technique, its effectiveness depends on the nature and quantity of the impurities.[4] For complex impurity profiles, it is often used in conjunction with chromatography.
Q4: What are some common synthetic routes that can influence the impurity profile? A4: The most common synthetic approaches involve the condensation of pyridine-3,4-diamine with a carboxylic acid equivalent or cyclization reactions from substituted pyridines.[1] The choice of reagents and reaction conditions in these syntheses will directly impact the types of impurities present.
Data Presentation
Table 1: Potential Impurities in the Synthesis of this compound
| Potential Impurity | Likely Source | Recommended Removal Method |
| Pyridine-3,4-diamine | Unreacted starting material | Column chromatography with a polar eluent, or an acidic wash during workup. |
| Formic acid / Triethyl orthoformate | Reagent for imidazole ring formation | Evaporation under reduced pressure, or aqueous workup. |
| Other imidazopyridine isomers | Side reactions during cyclization | Careful column chromatography with an optimized solvent system. |
| Catalysts (e.g., Pd, Fe) | If used in preceding synthetic steps | Filtration through Celite or a specific metal scavenger resin. |
Experimental Protocols
General Protocol for Purification by Column Chromatography
-
Slurry Preparation: Dissolve the crude this compound in a minimal amount of a highly polar solvent (e.g., methanol). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder. This dry-loading method prevents streaking at the origin.
-
Column Packing: Pack a glass column with silica gel using a slurry method with the initial, less polar eluent (e.g., dichloromethane).
-
Loading: Carefully add the prepared dry-loaded sample to the top of the packed column.
-
Elution: Begin elution with the initial solvent system (e.g., 100% dichloromethane). Gradually increase the polarity by adding a more polar solvent (e.g., methanol) containing a basic modifier (e.g., 0.5% triethylamine). A typical gradient might be from 0% to 10% methanol in dichloromethane.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
References
Technical Support Center: Optimizing Imidazo[4,5-c]pyridine Synthesis
Welcome to the technical support center for the synthesis of imidazo[4,5-c]pyridines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to overcome common challenges encountered during synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of imidazo[4,5-c]pyridines, offering potential causes and suggested solutions.
Issue 1: Low Yield of the Desired Imidazo[4,5-c]pyridine Product
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time or cautiously increasing the reaction temperature. |
| Suboptimal Reaction Conditions | Experiment with different catalysts, solvents, and temperature ranges. For instance, in solid-phase synthesis, complete conversion was observed with 0.5 M benzaldehyde in DMSO at 80°C for 16 hours.[1] Microwave-assisted heating has also been shown to improve yields in some cases. |
| Degradation of Starting Materials or Product | Ensure the use of pure, dry reagents and solvents. If the product is sensitive to air or light, perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and protect it from light. |
| Inefficient Purification | Evaluate your purification method. If using column chromatography, try different solvent systems or stationary phases. Recrystallization from a suitable solvent can also enhance both yield and purity. |
Issue 2: Formation of Undesired Regioisomers (e.g., Imidazo[4,5-b]pyridines)
| Possible Cause | Suggested Solution |
| Lack of Regioselectivity in Starting Materials | The reaction of precursors like 2,4-dichloro-3-nitropyridine can lead to the formation of isomeric products.[1] Careful selection and purification of starting materials are crucial. |
| Ambiguous Cyclization Pathway | The cyclization of certain intermediates can potentially lead to either the imidazo[4,5-c]pyridine or the imidazo[4,5-b]pyridine scaffold. The specific reaction conditions and the nature of the substituents can influence the outcome. |
| Difficult Separation of Isomers | Regioisomers often possess very similar physical and chemical properties, making their separation by standard column chromatography challenging.[2] |
| Confirmation of Isomeric Structure | It is essential to definitively confirm the structure of the obtained isomers. |
Troubleshooting Workflow for Isomer Formation
Caption: Decision tree for troubleshooting regioisomer formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of the imidazo[4,5-c]pyridine core?
A1: A common precursor for the synthesis of the imidazo[4,5-c]pyridine scaffold is 3,4-diaminopyridine. This can be reacted with various reagents like carboxylic acids or their derivatives to form the imidazole ring.[3] Another versatile building block is 2,4-dichloro-3-nitropyridine, which can be used in a multi-step solid-phase synthesis.[1]
Q2: How can I control regioselectivity during the synthesis?
A2: Controlling regioselectivity can be challenging. One approach is to use starting materials that have protecting groups or substituents that direct the reaction to the desired position. A combination of solution-phase and solid-phase synthesis has been developed to produce strictly isomeric imidazopyridines.[1]
Q3: What analytical techniques are best for confirming the structure of my final product and distinguishing between regioisomers?
A3: A combination of spectroscopic techniques is crucial for unambiguous structure determination. While 1H and 13C NMR are standard, two-dimensional NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are particularly powerful for establishing the connectivity and spatial relationships between atoms, allowing for the definitive assignment of N-substituted regioisomers.[2][3]
Q4: Are there any recommended solvent and temperature conditions for the cyclization step?
A4: The optimal conditions are highly dependent on the specific substrates and synthetic route. However, a common approach involves heating the reaction mixture. For example, the reaction of 3,4-diaminopyridine with the sodium bisulfite adduct of benzaldehydes is one method. In solid-phase synthesis, a temperature of 80°C in DMSO has been reported to give good results for the cyclization with an aldehyde.[1]
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines
This protocol is a general guideline based on a reported solid-phase synthesis.[1]
-
Arylation of the Resin: A polymer-supported amine resin (e.g., Rink amide resin) is arylated with a 0.5 M solution of 2,4-dichloro-3-nitropyridine in the presence of N-ethyldiisopropylamine (EDIPA) in dimethyl sulfoxide (DMSO).
-
Nucleophilic Substitution: The second chlorine atom is then replaced by reacting the resin with a secondary amine (e.g., morpholine, pyrrolidine).
-
Nitro Group Reduction: The nitro group is reduced to an amino group using a reducing agent such as sodium dithionite (Na₂S₂O₄) with potassium carbonate (K₂CO₃) and a phase-transfer catalyst like tetrabutylammonium hydrogen sulfate (TBAHS) in a dichloromethane/water system.
-
Imidazole Ring Closure: The imidazole ring is formed by reacting the resin-bound diamine with an aldehyde (e.g., 0.5 M benzaldehyde) in DMSO at 80°C overnight.
-
Cleavage from Resin: The final product is cleaved from the solid support using 50% trifluoroacetic acid (TFA) in dichloromethane (DCM) for 1 hour at room temperature.
-
Purification: The crude product is purified by preparative HPLC to yield the desired trisubstituted imidazo[4,5-c]pyridine.
General Synthetic Workflow
Caption: A generalized workflow for the synthesis and purification of imidazo[4,5-c]pyridines.
Data Presentation
Table 1: Optimization of Reaction Conditions for Imidazo[4,5-c]pyridine Synthesis
| Entry | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Resin-bound diamine, Benzaldehyde | - | DMSO | 80 | 16 | Good crude purity | [1] |
| 2 | 3,4-Diaminopyridine, Benzaldehyde adduct | Na₂S₂O₅ | - | - | - | - | [3] |
| 3 | 5-Methyl-3,4-diaminopyridine | 100% Formic Acid | - | Reflux | 6 | - | [4] |
Note: Yields are often reported as crude purity or isolated yields after purification and can vary significantly based on the specific substrates and reaction scale.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Solubility Issues with 1H-imidazo[4,5-c]pyridin-4-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides practical guidance and solutions for common solubility challenges encountered during the experimental use of 1H-imidazo[4,5-c]pyridin-4-amine derivatives. These compounds, often investigated as potent modulators of Toll-like receptor 7 (TLR7), can exhibit poor aqueous solubility, which can impact data reliability and hinder downstream applications.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative is poorly soluble in aqueous buffers. Why is this and what can I do?
A1: The limited aqueous solubility of these derivatives is often attributed to their rigid, planar heterocyclic structure and intermolecular hydrogen bonding, which can lead to high crystal lattice energy. To address this, several strategies can be employed:
-
pH Adjustment: As nitrogen-containing heterocycles, the solubility of this compound derivatives is often pH-dependent. The pyridine and amine functionalities can be protonated at acidic pH, leading to the formation of more soluble salts. Experimenting with buffers at a lower pH (e.g., pH 4-6) can significantly enhance solubility.
-
Co-solvents: For stock solutions, using a water-miscible organic solvent like dimethyl sulfoxide (DMSO) is a common practice. However, it is crucial to ensure the final concentration of the co-solvent in the assay is low (typically <1%) to avoid artifacts.
-
Excipients: The use of solubilizing agents such as cyclodextrins or polymers can improve aqueous solubility by forming inclusion complexes or amorphous dispersions.
Q2: I'm observing precipitation when I dilute my DMSO stock solution into an aqueous buffer. How can I prevent this?
A2: This phenomenon, often called "crashing out," occurs when the compound's solubility in the final aqueous medium is exceeded. To mitigate this:
-
Lower the Final Concentration: The most straightforward approach is to reduce the final concentration of the compound in your assay.
-
Optimize the Dilution Method: Instead of a single large dilution, try a stepwise dilution. Additionally, vigorous vortexing or sonication during dilution can help.
-
Incorporate Surfactants: A small amount of a non-ionic surfactant (e.g., Tween® 80, Pluronic® F-68) in the aqueous buffer can help to stabilize the compound and prevent precipitation.
Q3: Can I heat the solution to improve the solubility of my compound?
A3: Gentle heating can be a useful technique to aid dissolution, particularly for preparing stock solutions. However, it is critical to first assess the thermal stability of your specific derivative. Prolonged exposure to high temperatures can lead to degradation. A differential scanning calorimetry (DSC) analysis can provide valuable information on the compound's melting point and decomposition temperature.
Q4: Are there any structural modifications I can consider to improve the inherent solubility of my lead compound?
A4: Yes, medicinal chemistry strategies can be employed to enhance solubility. These include:
-
Introduction of Ionizable Groups: Adding acidic or basic functional groups can allow for salt formation, which generally improves aqueous solubility.
-
Addition of Polar Functional Groups: Incorporating polar groups like hydroxyl (-OH) or morpholine moieties can increase hydrophilicity.
-
Prodrug Strategies: Converting the parent molecule into a more soluble prodrug that metabolically reverts to the active compound in vivo is a common and effective approach. For heterocyclic amines, N-oxidation is a potential prodrug strategy.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound will not dissolve in aqueous buffer. | High crystal lattice energy, low polarity. | 1. Attempt dissolution in a buffer with a lower pH (e.g., pH 4.0). 2. Prepare a high-concentration stock solution in DMSO and dilute into the aqueous buffer. 3. Consider formulation with cyclodextrins or as an amorphous solid dispersion. |
| Precipitation occurs upon dilution of DMSO stock. | The compound's solubility limit in the aqueous buffer is exceeded. | 1. Reduce the final assay concentration. 2. Use a stepwise dilution method with vigorous mixing. 3. Add a low concentration of a biocompatible surfactant to the aqueous buffer. |
| Inconsistent results in biological assays. | Poor solubility leading to variable effective concentrations. | 1. Visually inspect assay plates for any signs of precipitation. 2. Determine the kinetic solubility of the compound in the assay medium. 3. Employ a solubility enhancement technique to ensure the compound remains in solution. |
| Low in vivo efficacy despite good in vitro activity. | Poor aqueous solubility leading to low absorption and bioavailability. | 1. Investigate formulation strategies such as micronization to increase surface area. 2. Consider developing a more soluble prodrug of the active molecule. 3. Perform pre-formulation studies to identify a suitable vehicle for in vivo administration. |
Data Presentation: Solubility of Structurally Related TLR7 Agonists
While specific quantitative solubility data for many novel this compound derivatives may not be publicly available, the following tables provide solubility data for the structurally related and well-characterized TLR7 agonists, Imiquimod and Resiquimod. This data can serve as a useful reference for understanding the solubility properties of this class of compounds.
Table 1: Aqueous Solubility of Imiquimod
| Solvent | Temperature (°C) | Solubility (µg/mL) |
| Water | 30 | 0.3 ± 0.1 |
| Water | 25 | 0.2 ± 0.1 |
| Water | 20 | 0.1 ± 0.0 |
| Water | 16 | < LOQ |
| Water | 4 | < LOQ |
*LOQ: Limit of Quantitation
Table 2: Solubility of Resiquimod in Common Solvents
| Solvent System | Solubility |
| DMSO | Soluble |
| Ethanol | 21 mg/mL |
| 5% DMSO + 40% PEG300 + 5% Tween80 + 50% Saline | ≥ 2.5 mg/mL |
| 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline | ≥ 2.08 mg/mL |
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility via the Shake-Flask Method
This method provides a rapid assessment of a compound's solubility in a specific buffer.
Materials:
-
This compound derivative
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DMSO (anhydrous)
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Phosphate Buffered Saline (PBS), pH 7.4
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Microcentrifuge tubes (1.5 mL)
-
Orbital shaker
-
Microplate reader or HPLC system
Procedure:
-
Prepare a 10 mM stock solution of the compound in 100% DMSO.
-
Add 198 µL of PBS (pH 7.4) to a microcentrifuge tube.
-
Add 2 µL of the 10 mM DMSO stock solution to the tube to achieve a final concentration of 100 µM with 1% DMSO.
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Cap the tube and place it on an orbital shaker at room temperature for 2 hours.
-
After shaking, centrifuge the tube at 14,000 rpm for 10 minutes to pellet any undissolved compound.
-
Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectroscopy with a standard curve or HPLC).
Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
This technique can significantly improve the dissolution rate and apparent solubility of a poorly soluble compound.
Materials:
-
This compound derivative
-
Polymer (e.g., PVP K30, HPMC-AS)
-
Organic solvent (e.g., methanol, dichloromethane)
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolve the this compound derivative and the chosen polymer in a suitable organic solvent in a round-bottom flask. A typical drug-to-polymer ratio to start with is 1:3 (w/w).
-
Ensure complete dissolution of both components. Gentle warming and sonication may be applied if necessary.
-
Attach the flask to a rotary evaporator.
-
Remove the solvent under reduced pressure. The bath temperature should be kept as low as possible to minimize thermal stress on the compound.
-
Continue evaporation until a thin, solid film is formed on the wall of the flask.
-
Further dry the solid dispersion under high vacuum for several hours to remove any residual solvent.
-
Scrape the resulting solid from the flask. The amorphous nature of the dispersion can be confirmed by techniques such as Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).
Visualizations
Caption: TLR7 Signaling Pathway Activation.
Caption: Troubleshooting Workflow for Solubility.
stability of 1H-imidazo[4,5-c]pyridin-4-amine under experimental conditions
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of 1H-imidazo[4,5-c]pyridin-4-amine under various experimental conditions. It includes frequently asked questions and troubleshooting guides to address common issues encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling conditions for this compound?
A1: Proper storage is critical to maintain the integrity of the compound. Based on supplier recommendations, the compound should be stored under controlled conditions to prevent degradation.[1][2]
Summary of Recommended Storage Conditions
| Parameter | Recommended Condition | Source |
|---|---|---|
| Temperature | 2-8°C (Refrigerated) | [2][3] |
| Light | Protect from light; store in a dark place. | [1][2] |
| Atmosphere | Sealed in a dry environment. | [2] |
| Physical Form | Solid. |[3] |
Q2: Is the compound sensitive to light?
A2: Yes. Multiple suppliers explicitly state the need to protect the compound from light, indicating a potential for photolytic degradation.[1][2] For experiments requiring long exposure to ambient or specific light sources, it is crucial to use amber vials or cover the experimental setup with aluminum foil. A photostability study is recommended to quantify this sensitivity (see Experimental Protocols).
Q3: How can I determine the stability of this compound in my specific experimental buffer or solution?
A3: The stability of the compound can be highly dependent on the pH, composition, and temperature of your specific solution. To determine this, you should perform a preliminary stability study. This involves dissolving the compound in your buffer, storing it under the intended experimental conditions (e.g., 37°C for 24 hours), and analyzing samples at various time points using a stability-indicating method like HPLC. Comparing the initial peak area of the parent compound to subsequent time points will reveal its stability.
Q4: What are the potential degradation pathways for this compound?
A4: While specific degradation pathways for this compound are not extensively published, compounds containing amine and imidazole functionalities can be susceptible to certain degradation mechanisms.[4][5] These include:
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Oxidation: The amine group and the electron-rich imidazole ring can be susceptible to oxidation, especially in the presence of dissolved oxygen, metal ions, or oxidizing agents.
-
Hydrolysis: While the core ring structure is generally stable, extreme pH conditions (strong acid or base) combined with elevated temperatures can potentially lead to hydrolytic degradation.
-
Photodegradation: As noted, exposure to light (especially UV) can induce degradation, potentially through radical mechanisms or rearrangements.
Troubleshooting Guides
Issue: I am observing unexpected peaks or a decrease in the parent compound peak in my HPLC analysis.
This issue commonly points to compound degradation. The following workflow can help you troubleshoot the potential cause.
Caption: Troubleshooting workflow for identifying degradation sources.
Experimental Protocols: Forced Degradation Studies
Forced degradation studies are essential for understanding a compound's intrinsic stability and for developing stability-indicating analytical methods.[6] The goal is to induce approximately 5-20% degradation of the active pharmaceutical ingredient (API).
Objective: To evaluate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
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Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Calibrated pH meter, HPLC system with UV/PDA detector, photostability chamber, calibrated oven.
General Procedure Workflow:
References
- 1. chemscene.com [chemscene.com]
- 2. New Project | Virtual tour generated by Panotour [s3.amazonaws.com]
- 3. This compound | 6811-77-4 [sigmaaldrich.com]
- 4. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.hw.ac.uk [pure.hw.ac.uk]
- 6. biomedres.us [biomedres.us]
Technical Support Center: Crystallization of 1H-imidazo[4,5-c]pyridin-4-amine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in successfully crystallizing 1H-imidazo[4,5-c]pyridin-4-amine.
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended solvents for crystallizing this compound?
A1: this compound is a polar molecule, and thus polar solvents are generally recommended as a starting point.[1] The principle of "like dissolves like" is a useful guide for solvent selection.[2] Small-scale solubility tests with a variety of solvents are advised to identify a suitable system.[1][3] Common solvent systems for similar pyridine and pyrimidine derivatives that can be considered include ethanol, methanol, ethyl acetate, and mixtures such as hexane/acetone or hexane/THF.[4]
Q2: How does temperature influence the crystallization of this compound?
A2: Temperature plays a crucial role in the crystallization process, as the solubility of this compound is expected to increase with temperature.[4] This principle is fundamental to cooling crystallization, where a saturated solution at a higher temperature is slowly cooled to induce the formation of crystals.[4]
Q3: What should I do if no crystals form after the solution has cooled?
A3: The absence of crystal formation upon cooling is a common issue that can arise from several factors.[1] The solution may be supersaturated, meaning the compound is dissolved beyond its typical solubility limit but has not yet begun to crystallize.[3] In other cases, using an excessive amount of solvent is a frequent reason for crystallization failure.[5] If initial attempts to induce crystallization by scratching the flask or seeding are unsuccessful, it may be necessary to reduce the solvent volume by boiling it off and allowing the more concentrated solution to cool again.[4][5]
Q4: How can I prevent the formation of oil instead of crystals?
A4: "Oiling out," where the compound separates as a liquid rather than a solid, can occur for several reasons. The melting point of the compound might be low, or the presence of impurities can significantly lower the melting point.[3] If oiling occurs, one approach is to return the solution to a heat source, add a small amount of additional solvent, and then attempt to cool the solution again.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution(s) |
| No Crystal Formation | The solution is not supersaturated; the concentration of the compound is too low. | Gently scratch the inside of the flask just below the liquid's surface with a glass stirring rod to create nucleation sites.[1][4] Add a "seed crystal" of the pure compound to initiate crystal growth.[3][4] Reduce the solvent volume by evaporation to increase the compound's concentration, then allow it to cool again.[5] |
| The compound is too soluble in the chosen solvent, even at lower temperatures. | Experiment with different solvents or solvent mixtures.[4] A good solvent system is one where the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures.[2] | |
| The presence of impurities is inhibiting crystal lattice formation. | Purify the starting material using techniques like column chromatography before attempting crystallization.[4] If a small amount of solid remains undissolved in the hot solution, it may be an insoluble impurity that can be removed by hot gravity filtration.[1] | |
| Rapid Crystal Formation | The solution is excessively supersaturated, leading to the rapid precipitation of small, often impure crystals. | Reheat the solution and add a small amount of additional solvent to slightly decrease the concentration.[3] This will help the compound remain in solution longer during cooling, promoting slower and more controlled crystal growth.[3] |
| The chosen solvent has a very steep solubility curve with respect to temperature for your compound. | Experiment with different solvents or solvent mixtures to find a system that facilitates more gradual crystal formation.[4] | |
| Poor Crystal Quality (e.g., small needles, plates) | The cooling rate is too fast. | Allow the solution to cool to room temperature slowly before transferring it to a colder environment like a refrigerator or ice bath. |
| Agitation during crystal growth. | Once the solution is set aside to cool, avoid disturbing it to allow for the formation of larger, well-defined crystals. | |
| Low Yield | A significant amount of the compound remains dissolved in the mother liquor. | Before filtering, cool the solution in an ice bath to maximize precipitation. If the mother liquor still contains a substantial amount of the compound, you can try to recover more material by evaporating some of the solvent and attempting a second crystallization.[3] |
Experimental Protocols
Protocol 1: Slow Evaporation
-
Solvent Selection: Begin by conducting small-scale solubility tests to identify a solvent in which this compound is sparingly soluble at room temperature.
-
Dissolution: Dissolve the compound in the chosen solvent at room temperature until the solution is nearly saturated.
-
Filtration: Filter the solution to remove any insoluble impurities.
-
Evaporation: Transfer the filtered solution to a clean vial or beaker. Cover the opening with a perforated material (e.g., parafilm with small holes) to allow for slow evaporation of the solvent.
-
Incubation: Place the container in a vibration-free location and monitor for crystal growth over several days to weeks.
Protocol 2: Cooling Crystallization
-
Solvent Selection: Identify a solvent in which this compound has high solubility at an elevated temperature and low solubility at room temperature or below.
-
Dissolution: In a flask, add the chosen solvent to the compound and heat the mixture while stirring until the solid is completely dissolved. Add the minimum amount of hot solvent required for complete dissolution.
-
Hot Filtration (if necessary): If any solid impurities remain in the hot solution, perform a hot gravity filtration to remove them.
-
Cooling: Allow the hot, clear solution to cool slowly to room temperature. To promote slower cooling, you can insulate the flask.
-
Further Cooling: Once the flask has reached room temperature, it can be placed in a refrigerator or an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by suction filtration, wash them with a small amount of cold solvent, and allow them to dry.
Protocol 3: Vapor Diffusion (Hanging Drop or Sitting Drop)
-
Solution Preparation: Prepare a concentrated solution of this compound in a suitable solvent (the "precipitant-poor" solution).
-
Reservoir Preparation: In the well of a vapor diffusion plate or a larger container, place a larger volume of a solution in which the compound is insoluble (the "precipitant-rich" solution).
-
Setup (Hanging Drop): Place a small drop (a few microliters) of the compound solution onto a siliconized glass coverslip. Invert the coverslip and place it over the reservoir, sealing the system.
-
Setup (Sitting Drop): Place a small drop of the compound solution on a post within the reservoir well, and then seal the well.
-
Diffusion: Over time, the solvent from the drop will slowly evaporate and diffuse into the reservoir, while the vapor from the precipitant-rich solution will diffuse into the drop. This gradual increase in the concentration of the precipitant in the drop will lead to supersaturation and, ideally, crystallization.
-
Monitoring: Monitor the drop periodically for crystal growth.
Visualizations
Caption: Troubleshooting logic for addressing the absence of crystal formation.
Caption: A typical workflow for performing cooling crystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. chemscene.com [chemscene.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Structure–Activity Studies of 1H-Imidazo[4,5-c]quinolin-4-amine Derivatives as A3 Adenosine Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
avoiding side reactions in imidazo[4,5-c]pyridine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of imidazo[4,5-c]pyridines.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Formation of Regioisomeric Impurities
Q1: I am attempting to synthesize a 2-substituted imidazo[4,5-c]pyridine from 3,4-diaminopyridine and an aldehyde, but I am observing the formation of the corresponding imidazo[4,5-b]pyridine isomer. How can I control the regioselectivity?
A1: The formation of the imidazo[4,5-b]pyridine isomer is a common side reaction when using unsymmetrically substituted diaminopyridines. The cyclization can occur via nucleophilic attack from either the nitrogen at position 3 or the nitrogen at position 4 of the diaminopyridine intermediate onto the carbonyl carbon of the aldehyde. Several factors can influence the regioselectivity of this reaction.
Troubleshooting Steps:
-
Choice of Starting Material: When synthesizing trisubstituted imidazo[4,5-c]pyridines, starting with 2,4-dichloro-3-nitropyridine can lead to a mixture of isomers during the initial arylation step. For instance, reaction with a polymer-supported amine can result in an approximate 8.5:1.5 ratio of the desired product (substitution at position 4) to the isomeric side product (substitution at position 2)[1].
-
Reaction Conditions:
-
Solvent and Temperature: The choice of solvent and reaction temperature can influence the reaction pathway. For solid-phase synthesis, cyclization with benzaldehyde in DMSO at 80°C for 16 hours has been shown to drive the reaction to completion, though isomeric impurities may still be present[1].
-
Catalyst: The use of a catalyst can promote the desired cyclization pathway. For example, ytterbium triflate has been used to catalyze the condensation of 3,4-diaminopyridine with triethyl orthoformate to yield imidazo[4,5-c]pyridine[2][3].
-
-
Use of Aldehyde Adducts: Reacting 3,4-diaminopyridine with a pre-formed Na₂S₂O₅ adduct of the corresponding benzaldehyde can be an effective method for the synthesis of 5H-imidazo[4,5-c]pyridines, potentially minimizing side reactions[4].
Q2: How can I separate the desired imidazo[4,5-c]pyridine from its imidazo[4,5-b]pyridine isomer?
A2: Due to their structural similarity, the separation of these regioisomers can be challenging but is achievable through chromatographic techniques.
Purification Strategy:
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a powerful technique for separating isomers with minor differences in polarity. A gradient elution method is often required for optimal separation[5].
-
Column Chromatography: While more challenging, careful optimization of the solvent system and stationary phase in traditional column chromatography can sometimes effectively separate the isomers.
-
Recrystallization: If there is a significant difference in the solubility of the isomers in a particular solvent, fractional recrystallization can be an effective purification method.
Issue 2: Incomplete Cyclization and Low Yields
Q3: My reaction to form the imidazo[4,5-c]pyridine ring appears to be incomplete, resulting in low yields. What are the possible causes and solutions?
A3: Incomplete cyclization is a frequent issue that can be attributed to several factors, including reaction conditions, reagent reactivity, and the stability of intermediates.
Troubleshooting Steps:
-
Reaction Monitoring: It is crucial to monitor the reaction progress using techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine if the reaction has gone to completion.
-
Reaction Conditions:
-
Temperature and Time: Some cyclizations require elevated temperatures and extended reaction times to proceed to completion. For instance, the condensation of 5-methyl-3,4-diaminopyridine with 100% formic acid requires refluxing for 6 hours[2][3]. Under milder conditions, such as at room temperature, the reaction may not be complete, and unreacted starting material can be observed[1].
-
Dehydrating Agent: In reactions involving the condensation of a diaminopyridine with a carboxylic acid, the use of a dehydrating agent like polyphosphoric acid (PPA) at elevated temperatures can significantly improve the yield[2].
-
-
Oxidizing Agent: When using an aldehyde for the cyclization, an oxidative step is necessary to convert the intermediate imidazolidine-pyridine to the final aromatic imidazopyridine[2]. Ensure an appropriate oxidizing agent is present or that the reaction is open to the air if an air-oxidative cyclocondensation is intended.
-
Microwave-Assisted Synthesis: Microwave irradiation can often accelerate the reaction and improve yields. For example, microwave-assisted condensation of 2-amino-3-hydroxypyridine with carboxylic acids on silica gel support has yielded good results[2].
Q4: I have identified an intermediate with a molecular weight 2 units higher than my expected product. What is this species and how can I promote its conversion to the final product?
A4: A species with a molecular weight 2 units higher than the target imidazo[4,5-c]pyridine is likely a dihydro-imidazo[4,5-c]pyridine intermediate or the corresponding Schiff's base. This indicates that the final aromatization step has not occurred.
Promoting Aromatization:
-
Optimize Reaction Conditions: Increasing the reaction temperature or time may facilitate the elimination of H₂ to form the aromatic ring.
-
Introduce an Oxidant: If not already present, the addition of a mild oxidizing agent can drive the reaction to completion.
-
Solvent Choice: The solvent can play a role in the final aromatization step. Experimenting with different solvents may be beneficial.
Quantitative Data Summary
The following tables summarize quantitative data from various synthetic approaches to provide a comparative overview of reaction conditions and yields.
Table 1: Influence of Reaction Conditions on the Synthesis of Imidazo[4,5-c]pyridines
| Starting Materials | Reagents/Conditions | Product | Yield (%) | Reference |
| 5-Methyl-3,4-diaminopyridine, 100% Formic Acid | Reflux, 6 h | 7-Methyl-3H-imidazo[4,5-c]pyridine | Good | [2][3] |
| 3,4-Diaminopyridine, Carboxylic Acid | Polyphosphoric Acid (PPA), Elevated Temp. | 2-Substituted-imidazo[4,5-c]pyridine | ~75% | [2] |
| 3,4-Diaminopyridine, Triethyl Orthoformate | Ytterbium triflate catalyst | Imidazo[4,5-c]pyridine | 32-99% | [2][3] |
| 3,4-Diaminopyridine, Benzaldehyde Adduct with Na₂S₂O₅ | - | 2-Phenyl-5H-imidazo[4,5-c]pyridine | - | [4] |
| Polymer-supported amine, 2,4-dichloro-3-nitropyridine, Benzaldehyde | Solid-phase synthesis, DMSO, 80°C, 16 h | Trisubstituted imidazo[4,5-c]pyridine | 71% (after purification) | [1] |
Table 2: Regioselectivity in the Arylation of Polymer-Supported Amines with 2,4-Dichloro-3-nitropyridine
| Substitution Position | Isomer Ratio |
| Position 4 (desired for imidazo[4,5-c]pyridine) | 8.5 |
| Position 2 (leads to isomeric side product) | 1.5 |
| Data calculated from LC-UV chromatograms.[1] |
Detailed Experimental Protocols
Protocol 1: Synthesis of 7-Methyl-3H-imidazo[4,5-c]pyridine [2][3]
-
Reactants: 5-methyl-3,4-diaminopyridine and 100% formic acid.
-
Procedure: a. In a round-bottom flask equipped with a reflux condenser, add 5-methyl-3,4-diaminopyridine. b. Add an excess of 100% formic acid to the flask. c. Heat the reaction mixture to reflux and maintain for 6 hours. d. Monitor the reaction progress by TLC. e. Upon completion, allow the mixture to cool to room temperature. f. Remove the excess formic acid under reduced pressure using a rotary evaporator. g. Neutralize the residue with a suitable base (e.g., saturated sodium bicarbonate solution). h. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). i. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo. j. Purify the crude product by recrystallization or column chromatography.
Protocol 2: General Procedure for the Synthesis of 2-Substituted-5H-imidazo[4,5-c]pyridines using Na₂S₂O₅ Adducts [4]
-
Reactants: 3,4-diaminopyridine and the Na₂S₂O₅ adduct of the corresponding benzaldehyde.
-
Procedure: a. Prepare the Na₂S₂O₅ adduct of the desired benzaldehyde separately. b. In a suitable reaction vessel, dissolve 3,4-diaminopyridine in an appropriate solvent. c. Add the pre-formed Na₂S₂O₅ adduct of the benzaldehyde to the solution. d. Stir the reaction mixture under appropriate conditions (e.g., heating). e. Monitor the reaction for completion by TLC. f. Upon completion, perform an aqueous work-up to remove inorganic salts. g. Extract the product with an organic solvent. h. Dry, filter, and concentrate the organic phase. i. Purify the product by column chromatography or recrystallization.
Visualizations
Caption: General reaction pathway for imidazo[4,5-c]pyridine synthesis.
Caption: Troubleshooting workflow for imidazo[4,5-c]pyridine synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up the Synthesis of 1H-imidazo[4,5-c]pyridin-4-amine
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals involved in the large-scale synthesis of 1H-imidazo[4,5-c]pyridin-4-amine.
Synthesis Overview and Workflow
The scaled-up synthesis of this compound is typically achieved through a two-stage process. The first stage involves the catalytic hydrogenation of 4-amino-3-nitropyridine to produce the key intermediate, 3,4-diaminopyridine. The second stage is an acid-catalyzed cyclization of this intermediate to form the final product.
Caption: General two-stage workflow for the synthesis of this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the scale-up of each synthetic stage.
Stage 1: Reduction of 4-Amino-3-nitropyridine
Question: My reduction reaction is running slow, or the conversion is incomplete. What are the potential causes and solutions?
Answer: Several factors can lead to an inefficient reduction when scaling up. Consider the following:
-
Catalyst Activity: The Palladium on carbon (Pd/C) catalyst is susceptible to deactivation. On a large scale, ensuring efficient mixing to keep the catalyst suspended is critical.
-
Solution: Use a fresh, high-quality catalyst from a reputable supplier. Increase agitation speed to ensure the catalyst remains well-suspended in the reaction mixture. For very large scales, consider a fixed-bed reactor.
-
-
Hydrogen Pressure & Delivery: Inadequate hydrogen pressure or poor delivery to the reaction medium is a common scale-up challenge.
-
Solution: Ensure the reaction vessel is properly sealed and can maintain the target pressure. Check for leaks in the gas delivery lines. Use a sparging tube to introduce hydrogen below the liquid surface for better gas-liquid mass transfer.
-
-
Solvent Quality: The presence of impurities in the solvent (e.g., methanol/THF) can poison the catalyst.
-
Solution: Use anhydrous, high-purity solvents. Degas the solvent before adding the catalyst to remove dissolved oxygen.
-
-
Temperature Control: While the reaction is typically run at or slightly above room temperature, poor heat dissipation in large reactors can create hot spots, potentially leading to side reactions.[1]
-
Solution: Monitor the internal temperature closely. Use a reactor with an efficient cooling jacket to manage any exotherm and maintain a consistent temperature.
-
Stage 2: Cyclization of 3,4-Diaminopyridine
Question: The yield of my cyclization reaction is low, and I'm observing significant impurities. How can I optimize this step?
Answer: Low yields in the cyclization step are often related to the purity of the starting material and the reaction conditions.
-
Purity of 3,4-Diaminopyridine: The intermediate from the reduction step must be pure. Residual catalyst or hydrogenation byproducts can interfere with the cyclization.
-
Solution: Ensure the 3,4-diaminopyridine intermediate is thoroughly purified before use. Filtration to remove all Pd/C is essential. Recrystallization of the intermediate may be necessary if significant impurities are detected.
-
-
Reaction Conditions: The reaction of 3,4-diaminopyridine with formic acid requires elevated temperatures to drive the dehydration and ring closure.[2]
-
Solution: Ensure the reaction is heated to a consistent reflux. The reaction time is also critical; monitor the reaction progress by TLC or LC-MS to determine the optimal endpoint. Refluxing for approximately 6 hours is a common starting point.[2]
-
-
Water Removal: The cyclization is a condensation reaction that produces water. In a large-scale reaction, the accumulation of water can slow down or reverse the reaction.
-
Solution: While formic acid is often used in excess as both a reagent and solvent, a Dean-Stark apparatus can be employed if a co-solvent like toluene is used to azeotropically remove water as it forms.
-
Purification and Isolation
Question: I am struggling with the purification of the final product, this compound, on a large scale. What are the best practices?
Answer: Large-scale purification requires moving away from routine column chromatography towards more scalable methods.
-
Crystallization: This is the preferred method for purifying solids on a large scale.
-
Solution: Perform a solvent screen to identify a suitable solvent or solvent system for recrystallization. The final product is a solid, and finding a system where it has high solubility at elevated temperatures but low solubility at room temperature or below is key.
-
-
pH Adjustment: The product is an amine and will have a corresponding basicity. This property can be exploited for purification.
-
Solution: After the reaction, quenching with a base (e.g., sodium bicarbonate solution) will neutralize excess formic acid and ensure the product is in its free-base form, which is typically less water-soluble. The crude product may precipitate and can be collected by filtration.
-
-
Decolorization: Crude products from heterocyclic syntheses can often be highly colored.
-
Solution: During the workup or before crystallization, treat the solution with activated carbon to remove colored impurities.
-
References
Validation & Comparative
A Comparative Guide to the Biological Activity of 1H-imidazo[4,5-c]pyridin-4-amine Analogs and Related Imidazoquinolines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of 1H-imidazo[4,5-c]pyridin-4-amine analogs with the established Toll-like receptor (TLR) agonists, Imiquimod and Resiquimod. The information presented is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers in immunology and drug discovery.
Introduction to this compound Analogs
This compound and its analogs, including the well-known imidazoquinolines Imiquimod and Resiquimod, are potent synthetic immunomodulators. Their primary mechanism of action involves the activation of endosomal Toll-like receptors 7 (TLR7) and 8 (TLR8), which are key sensors of the innate immune system that recognize single-stranded viral RNA. Activation of these receptors triggers a signaling cascade that leads to the production of various pro-inflammatory cytokines and chemokines, thereby initiating a robust innate and subsequent adaptive immune response. This activity has led to their investigation and clinical use as antiviral and antitumor agents, as well as vaccine adjuvants.[1]
Comparative Biological Activity
The biological activity of these analogs is primarily assessed by their potency in activating TLR7 and TLR8, and their ability to induce the production of key cytokines such as Interferon-alpha (IFN-α) and Tumor Necrosis Factor-alpha (TNF-α).
TLR7 and TLR8 Agonist Potency
The potency of these compounds as TLR agonists is typically determined using cell-based reporter assays, where the activation of the receptor leads to the expression of a reporter gene (e.g., luciferase or secreted embryonic alkaline phosphatase - SEAP). The half-maximal effective concentration (EC50) is a common metric for comparison.
| Compound | Core Structure | TLR7 EC50 (µM) | TLR8 EC50 (µM) | Key Structural Features | Reference |
| Imiquimod | Imidazoquinoline | ~2.9 - 7.9 | Inactive | C1 isobutyl group | [2] |
| Resiquimod (R848) | Imidazoquinoline | ~0.1 - 0.75 | ~0.3 - 4.0 | C2 ethoxymethyl group, N1-(2-hydroxy-2-methylpropyl) group | [3][4] |
| BBIQ | Imidazoquinoline | ~2.0 | Inactive | N1-benzyl, C2-butyl | [5][6] |
| Analog 1 | Imidazo[4,5-c]pyridine | 1.57 | Negligible | N1-benzyl, C2-butyl | |
| Analog 2 | Imidazo[4,5-c]pyridine | 0.43 | Negligible | N1-benzyl, C2-butyl, N6-benzyl | |
| Analog 3 | Imidazo[4,5-c]pyridine | 0.18 | Negligible | N1-benzyl, C2-butyl, N6-(4-methoxybenzyl) |
Note: EC50 values can vary between different studies and assay systems. The data presented here is for comparative purposes.
Cytokine Induction Profile
The immunomodulatory effects of these analogs are largely mediated by the cytokines they induce. IFN-α is a key antiviral cytokine, while TNF-α is a potent pro-inflammatory cytokine. The ratio of these and other cytokines can influence the overall therapeutic effect and potential side effects.
| Compound | IFN-α Induction | TNF-α Induction | Key Observations | Reference |
| Imiquimod | Moderate | Low to Moderate | Primarily a TLR7 agonist, leading to a strong IFN-α response.[7] | [2][7] |
| Resiquimod | High | High | Dual TLR7/8 agonist, potent inducer of a broad range of cytokines. Generally 5 to 10 times more potent than Imiquimod in inducing cytokines.[2] | [2][3] |
| BBIQ | High | Not specified | Shown to be a more potent TLR7-specific adjuvant than Imiquimod, leading to higher antibody responses.[5][6] | [5][6] |
| Imidazo[4,5-c]pyridine Analogs | Prominent | Minimal | Generally show pure TLR7-agonistic behavior, leading to prominent IFN-α induction with minimal proinflammatory cytokine induction. |
Signaling Pathway and Experimental Workflow
TLR7 Signaling Pathway
The activation of TLR7 by this compound analogs in plasmacytoid dendritic cells (pDCs) initiates a MyD88-dependent signaling cascade, culminating in the production of type I interferons and other pro-inflammatory cytokines.
Caption: MyD88-dependent TLR7 signaling pathway.
Experimental Workflow for Screening Analogs
The following diagram illustrates a typical workflow for the screening and characterization of novel this compound analogs.
Caption: A typical experimental workflow for screening TLR agonists.
Experimental Protocols
TLR7/8 Reporter Gene Assay
Objective: To determine the potency (EC50) of the analogs in activating human TLR7 and TLR8.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK) 293 cells, stably transfected with human TLR7 or TLR8 and a reporter gene (e.g., NF-κB-inducible secreted embryonic alkaline phosphatase - SEAP or luciferase), are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The test compounds are serially diluted in assay medium and added to the cells. A known TLR7/8 agonist (e.g., Resiquimod) is used as a positive control, and a vehicle (e.g., DMSO) is used as a negative control.
-
Incubation: The plates are incubated for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Reporter Gene Detection:
-
SEAP Assay: The cell culture supernatant is collected, and a SEAP substrate is added. The colorimetric change is measured using a microplate reader.
-
Luciferase Assay: A luciferase substrate is added directly to the cells, and the luminescence is measured using a luminometer.
-
-
Data Analysis: The data is normalized to the controls, and the EC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.
Cytokine Production Assay in Human PBMCs
Objective: To quantify the induction of key cytokines (e.g., IFN-α, TNF-α) by the analogs in primary human immune cells.
Methodology:
-
PBMC Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from the whole blood of healthy donors using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Cell Culture: The isolated PBMCs are washed and resuspended in a complete culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: PBMCs are seeded into 96-well plates at a density of approximately 1 x 10^6 cells/mL.
-
Compound Stimulation: The test compounds are added to the cells at various concentrations. A positive control (e.g., Resiquimod) and a negative control (vehicle) are included.
-
Incubation: The plates are incubated for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: The plates are centrifuged, and the cell-free supernatants are collected and stored at -80°C until analysis.
-
Cytokine Quantification (ELISA):
-
The concentration of specific cytokines (e.g., IFN-α, TNF-α) in the supernatants is measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Briefly, a 96-well plate is coated with a capture antibody specific for the cytokine of interest.
-
The collected supernatants and a series of known cytokine standards are added to the wells.
-
A biotinylated detection antibody is then added, followed by a streptavidin-horseradish peroxidase (HRP) conjugate.
-
A substrate solution is added to produce a colorimetric signal, which is measured with a microplate reader.
-
-
Data Analysis: The cytokine concentrations in the samples are determined by interpolating from the standard curve.
Conclusion
The this compound scaffold represents a promising platform for the development of novel TLR7 agonists with distinct biological activity profiles compared to the established imidazoquinolines. Structure-activity relationship studies have demonstrated that modifications at the N1, C2, and N6 positions can significantly modulate TLR7 potency and selectivity. Notably, several pyridine-based analogs exhibit potent and specific TLR7 agonism with a favorable cytokine profile, characterized by high IFN-α and low pro-inflammatory cytokine induction. This profile may offer therapeutic advantages in applications where a strong type I interferon response is desired with a reduced risk of systemic inflammation. Further investigation into the in vivo efficacy and safety of these next-generation TLR7 agonists is warranted to fully elucidate their therapeutic potential.
References
- 1. The Toll-like receptor 7/8 agonist resiquimod greatly increases the immunostimulatory capacity of human acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytokine induction by the immunomodulators imiquimod and S-27609 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Resiquimod (R848) | Agonist of TLR 7/8 receptors | CAS 144875-48-9 | antiviral and antitumour activity| TLR 7/8 agonist| R-848; S-28463; VML-600 |InvivoChem [invivochem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. BBIQ, a pure TLR7 agonist, is an effective influenza vaccine adjuvant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BBIQ, a pure TLR7 agonist, is an effective influenza vaccine adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytokine induction in mice by the immunomodulator imiquimod - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationships of Imidazo[4,5-c]pyridines: Modulators of Immune Responses and Kinase Activity
For Researchers, Scientists, and Drug Development Professionals
The imidazo[4,5-c]pyridine scaffold, a nitrogen-containing heterocyclic system, has emerged as a versatile pharmacophore in modern medicinal chemistry. Its structural similarity to endogenous purines allows for interaction with a diverse range of biological targets, leading to the development of potent modulators of immune signaling and enzymatic activity. This guide provides a comparative analysis of the structure-activity relationships (SAR) for two distinct classes of imidazo[4,5-c]pyridine derivatives: Toll-like receptor 7 (TLR7) agonists and Src family kinase inhibitors. By presenting key experimental data and detailed methodologies, this document aims to facilitate a deeper understanding of the nuanced structural requirements for achieving desired biological activity and selectivity.
Imidazo[4,5-c]pyridines as Toll-Like Receptor 7 (TLR7) Agonists
Toll-like receptor 7 is an endosomal receptor that plays a crucial role in the innate immune system by recognizing single-stranded RNA viruses. Activation of TLR7 triggers a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines, making TLR7 agonists promising candidates for antiviral and anticancer therapies. The SAR of 1H-imidazo[4,5-c]pyridin-4-amine derivatives has been extensively investigated to optimize their TLR7 agonistic activity.
Quantitative SAR Data for TLR7 Agonists
The following table summarizes the TLR7 agonistic activity of a series of substituted this compound analogs. The activity is expressed as the half-maximal effective concentration (EC50) in a human TLR7 reporter gene assay.
| Compound | R1 | R2 | R6 | hTLR7 EC50 (µM)[1] |
| 1 | Benzyl | n-Butyl | H | 1.57 |
| 2 | Benzyl | n-Butyl | Acetyl | > 30 |
| 3 | Benzyl | n-Butyl | Benzyl | > 30 |
| 4 | Benzyl | n-Butyl | 6-Cl | > 30 |
| 5 | Benzyl | n-Butyl | 6-NH2 | 0.19 |
| 6 | Benzyl | n-Butyl | 6-NHBn | 0.05 |
| 7 | Benzyl | n-Butyl | 6-NHEt | 0.16 |
| 8 | Benzyl | n-Butyl | 6-NH(4-MeO-Bn) | 0.03 |
| 9 | Benzyl | n-Butyl | 6-NH(4-F-Bn) | 0.07 |
Key SAR Observations for TLR7 Agonists:
-
Substitution at the N-1 and C-2 positions: A benzyl group at the N-1 position and a n-butyl group at the C-2 position are well-tolerated and serve as a good starting point for further optimization.
-
The 4-amino group: The free amino group at the C-4 position is crucial for activity, as N-acylation or N-alkylation leads to a significant loss of potency.[1]
-
Substitution at the C-6 position: Introduction of an amino group at the C-6 position dramatically enhances TLR7 agonistic activity.
-
N-alkylation of the 6-amino group: Further substitution on the 6-amino group with benzyl or substituted benzyl groups leads to a significant increase in potency, with electron-donating substituents on the benzyl ring generally favoring activity.[1]
Imidazo[4,5-c]pyridines as Src Family Kinase Inhibitors
Src family kinases (SFKs) are non-receptor tyrosine kinases that play a pivotal role in regulating cell proliferation, survival, migration, and angiogenesis. Dysregulation of SFK activity is implicated in the progression of various cancers, making them attractive targets for therapeutic intervention. A series of imidazo[4,5-c]pyridin-2-one derivatives have been identified as potent inhibitors of SFKs, particularly Src and Fyn.
Quantitative SAR Data for Src Family Kinase Inhibitors
The following table summarizes the in vitro inhibitory activity of imidazo[4,5-c]pyridin-2-one derivatives against Src and Fyn kinases, expressed as the half-maximal inhibitory concentration (IC50).
| Compound | R1 | R3 | Src IC50 (µM)[2] | Fyn IC50 (µM)[2] |
| 1a | Phenyl | 4-Chlorophenyl | > 10 | > 10 |
| 1d | 4-Fluorophenyl | 4-Chlorophenyl | 0.45 | 0.38 |
| 1e | Cyclopentyl | 4-Chlorophenyl | 0.28 | 0.21 |
| 1f | tert-Butyl | 4-Chlorophenyl | 1.23 | 1.05 |
| 1q | Cyclopentyl | 4-Methoxyphenyl | 0.19 | 0.15 |
| 1s | Cyclopentyl | 4-Ethoxyphenyl | 0.08 | 0.06 |
Key SAR Observations for Src Family Kinase Inhibitors:
-
Substitution at the N-1 position: The nature of the substituent at the N-1 position significantly influences inhibitory activity. A cyclopentyl group (1e) is more favorable than a phenyl group (1a) or a bulky tert-butyl group (1f).
-
Substitution at the N-3 position: The substituent at the N-3 position plays a critical role in potency. A 4-chlorophenyl group is a common feature in active compounds.
-
Para-substitution on the N-3 phenyl ring: Modifications at the para-position of the N-3 phenyl ring can enhance inhibitory activity. Replacing the chloro substituent with methoxy (1q) or ethoxy (1s) groups leads to a notable increase in potency against both Src and Fyn.[2]
Experimental Protocols
TLR7 Reporter Gene Assay
The agonistic activity of the imidazo[4,5-c]pyridine derivatives on human TLR7 was determined using a reporter gene assay with HEK-293 cells stably co-transfected with the human TLR7 gene and a secreted alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB response element.
-
Cell Culture: HEK-Blue™-hTLR7 cells were cultured in DMEM supplemented with 10% heat-inactivated fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, 100 µg/mL Normocin™, and 1X HEK-Blue™ Selection.
-
Assay Procedure:
-
Cells were seeded into 96-well plates at a density of 2.5 x 10^4 cells per well in HEK-Blue™ detection medium.
-
The test compounds, dissolved in DMSO and serially diluted in cell culture medium, were added to the wells. The final DMSO concentration was maintained at a non-toxic level.
-
The plates were incubated for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Data Analysis:
-
The activity of the secreted alkaline phosphatase (SEAP) was measured by reading the absorbance at 650 nm using a microplate reader.
-
The EC50 values were calculated from the dose-response curves using a four-parameter logistic equation.
-
Src Family Kinase Inhibition Assay
The inhibitory activity of the imidazo[4,5-c]pyridin-2-one derivatives against Src and Fyn kinases was evaluated using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Reagents and Materials:
-
Recombinant human Src and Fyn kinases.
-
A specific peptide substrate (e.g., ULight™-poly-GT).
-
Europium-labeled anti-phosphotyrosine antibody.
-
ATP.
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
-
Assay Procedure:
-
The kinase, peptide substrate, and test compound (in various concentrations) were pre-incubated in a 384-well plate.
-
The kinase reaction was initiated by the addition of ATP. The final ATP concentration was typically at or near the Km value for each kinase.
-
The reaction was allowed to proceed for a specific time (e.g., 60 minutes) at room temperature.
-
The reaction was stopped by the addition of a detection mixture containing the europium-labeled anti-phosphotyrosine antibody and EDTA.
-
-
Data Analysis:
-
After an incubation period, the TR-FRET signal was measured using a plate reader capable of time-resolved fluorescence detection.
-
The IC50 values were determined by fitting the dose-response data to a four-parameter logistic model.
-
Conclusion
The imidazo[4,5-c]pyridine scaffold demonstrates remarkable versatility, serving as a foundation for the development of potent and selective modulators of both the innate immune system and critical cellular signaling pathways. The SAR studies highlighted in this guide reveal that subtle structural modifications to the imidazo[4,5-c]pyridine core can profoundly influence biological activity and target selectivity.
For TLR7 agonists, the presence of a free 4-amino group and the introduction of an N-substituted amino group at the C-6 position are key determinants of potency. In contrast, for Src family kinase inhibitors based on the imidazo[4,5-c]pyridin-2-one scaffold, the nature of the substituents at the N-1 and N-3 positions, particularly the para-substituent on the N-3 phenyl ring, are critical for achieving high inhibitory activity.
The detailed experimental protocols provided herein offer a foundation for the continued exploration and optimization of imidazo[4,5-c]pyridine derivatives as promising therapeutic agents for a range of diseases, including viral infections, cancer, and inflammatory disorders. Future research in this area will likely focus on further refining the selectivity profiles of these compounds and evaluating their efficacy and safety in preclinical and clinical settings.
References
- 1. Structure–activity relationships in Toll-like receptor 7 agonistic 1H-imidazo[4,5-c]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 1H-imidazo[4,5-c]pyridin-4-amine and Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 1H-imidazo[4,5-c]pyridin-4-amine, a notable epigenetic modulator, with conventional kinase inhibitors, including those sharing a similar imidazopyridine scaffold. The information presented is collated from peer-reviewed scientific literature and is intended to support research and drug development efforts by providing a clear comparison of mechanisms of action, inhibitory activities, and experimental methodologies.
Introduction to this compound (I-BET762)
This compound, more commonly known as I-BET762, GSK525762, or Molibresib, is not a traditional kinase inhibitor. Instead, it functions as a potent and selective inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins, specifically BRD2, BRD3, and BRD4. BET proteins are epigenetic "readers" that recognize and bind to acetylated lysine residues on histones, thereby playing a crucial role in the recruitment of transcriptional machinery to chromatin to regulate the expression of key genes involved in cell proliferation and oncogenesis, such as c-Myc. By competitively binding to the acetyl-lysine binding pocket of BET bromodomains, I-BET762 displaces them from chromatin, leading to the downregulation of target gene expression.
This guide will compare I-BET762 with other prominent BET inhibitors and with true kinase inhibitors that possess the related imidazo[4,5-c]pyridine and imidazo[4,5-b]pyridine core structures.
Comparative Analysis of BET Inhibitors
I-BET762 is a pan-BET inhibitor, exhibiting activity against multiple members of the BET family. Its performance is often benchmarked against other well-characterized BET inhibitors such as JQ1 and OTX015 (Birabresib).
Below is a summary of the biochemical and cellular activities of these compounds.
Table 1: Biochemical Activity of Selected BET Inhibitors
| Inhibitor | Target(s) | Assay Type | BRD2 IC50 (nM) | BRD3 IC50 (nM) | BRD4 (BD1) IC50 (nM) | BRD4 (BD2) IC50 (nM) |
| I-BET762 | Pan-BET | FRET | ~35 | ~35 | ~35 | ~35 |
| JQ1 | Pan-BET | AlphaScreen | - | - | 77 | 33 |
| OTX015 | Pan-BET | FRET | 19 | 11 | 11 | - |
Note: IC50 values can vary between different assay formats and experimental conditions.
Table 2: Cellular Proliferation IC50 of Selected BET Inhibitors in Various Cancer Cell Lines
| Inhibitor | MDA-MB-231 (Breast) | LNCaP (Prostate) | VCaP (Prostate) | OS17 (Osteosarcoma) |
| I-BET762 | 460 nM | - | - | ~250 nM |
| JQ1 | - | - | - | ~100 nM |
| OTX015 | - | - | - | - |
Mechanism of Action and Signaling Pathways
The primary mechanism of action for I-BET762 involves the disruption of BET protein-mediated gene transcription. A key downstream effect of this inhibition is the suppression of the MYC oncogene, which is a critical driver of proliferation in many cancers. Additionally, treatment with I-BET762 has been shown to downregulate the phosphorylation of ERK1/2 and STAT3, key components of signaling pathways often dysregulated in cancer.
Caption: Mechanism of this compound (I-BET762) action.
Comparison with Imidazopyridine-Based Kinase Inhibitors
While this compound is an epigenetic modulator, its core chemical structure is found in several classes of traditional kinase inhibitors. This section compares I-BET762 to these kinase inhibitors, highlighting their different targets and potencies.
Imidazo[4,5-c]pyridine Kinase Inhibitors
Derivatives of the imidazo[4,5-c]pyridine scaffold have been developed as potent inhibitors of DNA-dependent protein kinase (DNA-PK) and Src family kinases (SFKs).
Table 3: Inhibitory Activity of Imidazo[4,5-c]pyridine-Based Kinase Inhibitors
| Compound Class | Target Kinase | Representative Compound | Biochemical IC50 (nM) | Cellular Activity |
| Imidazo[4,5-c]pyridin-2-ones | DNA-PK | Compound 78 | <10 | Radiosensitization of cancer cells |
| Imidazo[4,5-c]pyridin-2-ones | Src, Fyn | Compound 1s | Src: 130, Fyn: 150 | Antiproliferative in GBM cell lines |
Data for representative compounds from cited literature.
Imidazo[4,5-b]pyridine Kinase Inhibitors
The isomeric imidazo[4,5-b]pyridine scaffold is present in dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases.
Table 4: Inhibitory Activity of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors
| Compound Class | Target Kinase(s) | Representative Compound | Biochemical Kd (nM) | Cellular GI50 |
| Imidazo[4,5-b]pyridines | FLT3, Aurora A/B | Compound 27e | FLT3: 6.2, AurA: 7.5, AurB: 48 | MV4-11 (AML): Potent antiproliferative activity |
Data for representative compounds from cited literature.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are representative protocols for key assays mentioned in this guide.
Bromodomain Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay measures the ability of a test compound to displace a biotinylated histone peptide from a GST-tagged bromodomain protein.
-
Reagents: Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20), GST-tagged BRD4(BD1), Biotinylated Histone H4 acetylated peptide, Europium-labeled anti-GST antibody, and Streptavidin-Allophycocyanin (APC).
-
Procedure: a. Add 5 µL of serially diluted I-BET762 or control compound in assay buffer to a 384-well plate. b. Add 5 µL of a pre-mixed solution of GST-BRD4(BD1) and Biotin-H4 peptide to each well. c. Incubate for 60 minutes at room temperature. d. Add 10 µL of a pre-mixed solution of Europium-anti-GST and Streptavidin-APC. e. Incubate for 60 minutes at room temperature in the dark. f. Read the plate on a TR-FRET enabled plate reader (e.g., excitation at 320 nm, emission at 615 nm and 665 nm).
-
Data Analysis: The ratio of the emission at 665 nm to 615 nm is calculated. IC50 values are determined by fitting the dose-response curve using a four-parameter logistic equation.
Caption: General workflow for a TR-FRET based inhibitor assay.
Kinase Activity Assay (e.g., for DNA-PK)
This assay measures the phosphorylation of a substrate by the target kinase in the presence of an inhibitor.
-
Reagents: Kinase Buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 2 mM DTT), DNA-PK enzyme, biotinylated peptide substrate, ATP, and a detection system (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. Add test compound to the wells of a microplate. b. Add DNA-PK enzyme and substrate solution to the wells. c. Initiate the reaction by adding ATP. d. Incubate for a specified time (e.g., 60 minutes) at 30°C. e. Stop the reaction and measure the amount of product (e.g., ADP) formed according to the detection kit manufacturer's instructions.
-
Data Analysis: Kinase activity is determined by the signal from the detection reagent. IC50 values are calculated from the dose-response curve of the inhibitor.
Logical Comparison Framework
The comparison between this compound and true kinase inhibitors can be structured based on their primary molecular target and mechanism of action.
A Comparative Analysis of Imidazo[4,5-c]pyridine and Imidazo[4,5-b]pyridine Isomers: A Guide for Researchers
An Objective Comparison of Biological Activities and Synthetic Strategies for Drug Development Professionals
The imidazopyridine scaffold, a fusion of imidazole and pyridine rings, represents a privileged structure in medicinal chemistry due to its structural similarity to endogenous purines. This similarity allows derivatives of imidazopyridine to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. Among the various isomers, imidazo[4,5-c]pyridines (3-deazapurines) and imidazo[4,5-b]pyridines (1-deazapurines) have garnered significant attention for their potential as therapeutic agents. The seemingly subtle difference in the position of the nitrogen atom within the pyridine ring can profoundly influence the physicochemical properties and biological activity of these compounds. This guide provides a comparative analysis of these two key isomers, summarizing their biological activities with supporting experimental data and outlining their synthetic approaches to aid researchers and drug development professionals in this promising field.
Comparative Biological Activities
The strategic placement of the pyridine nitrogen atom in imidazo[4,5-c]pyridine versus imidazo[4,5-b]pyridine isomers has a demonstrable impact on their biological profiles. This has been observed across various therapeutic areas, including oncology and infectious diseases.
Antiproliferative Activity
Numerous studies have highlighted the potential of imidazopyridine isomers as anticancer agents. The position of the pyridine nitrogen can influence the potency and selectivity of these compounds. While a comprehensive side-by-side comparison of a large library of analogous pairs is not extensively available in the literature, some studies provide valuable insights into the differential activity of these isomers.
For instance, a study on tetracyclic derivatives of imidazo[4,5-b]pyridine demonstrated that the position of the nitrogen atom in the pyridine ring significantly impacts their antiproliferative activity. In some cases, regioisomers of imidazo[4,5-b]pyridines showed noticeably enhanced activity compared to their counterparts, with IC50 values in the nanomolar range against cancer cell lines such as HCT116 and MCF-7.
Table 1: Comparative Antiproliferative Activity of Imidazo[4,5-c]pyridine and Imidazo[4,5-b]pyridine Derivatives
| Compound/Isomer | Cancer Cell Line | IC50 (µM) | Reference |
| Imidazo[4,5-c]pyridine Derivative 1 | MCF-7 | 0.082 | [1] |
| Imidazo[4,5-c]pyridine Derivative 2 (PARP Inhibitor) | MDA-MB-468, SW-620, A549 | 8.6 nM (as PARP inhibitor) | [1] |
| Imidazo[4,5-b]pyridine Derivative 3 | HCT-116 | 1.8 - 3.2 | [2] |
| Imidazo[4,5-b]pyridine Derivative 4 | Capan-1, LN-229, DND-41, K-562, Z-138 | 1.45–1.90 | [3] |
| Imidazo[4,5-b]pyridine Derivative 5 (CDK9 Inhibitor) | MCF-7, HCT116 | 0.63 - 1.32 | [4] |
Note: The presented data is a compilation from different studies and may not represent a direct comparison of structurally analogous pairs under identical conditions.
Antimicrobial Activity
Both imidazo[4,5-c]pyridine and imidazo[4,5-b]pyridine scaffolds have been utilized in the development of novel antimicrobial agents. The differential electronic properties and hydrogen bonding capabilities imparted by the position of the pyridine nitrogen can influence their interaction with microbial targets.
A study that synthesized and evaluated a series of 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives demonstrated that both isomers can exhibit potent antibacterial and antifungal activities. Notably, some of the most promising compounds with the lowest Minimum Inhibitory Concentration (MIC) values were found in both isomeric series, suggesting that the choice of isomer can be tailored to optimize activity against specific microbial strains.[5]
Table 2: Comparative Antimicrobial Activity of Imidazo[4,5-c]pyridine and Imidazo[4,5-b]pyridine Derivatives
| Compound/Isomer | Microbial Strain | MIC (µg/mL) | Reference |
| Imidazo[4,5-c]pyridine Derivative (2g) | S. aureus, MRSA, E. faecalis, C. albicans, C. parapsilosis | 4-8 | [5] |
| Imidazo[4,5-c]pyridine Derivative (2h) | S. aureus, MRSA, E. faecalis, C. albicans, C. parapsilosis | 4-8 | [5] |
| Imidazo[4,5-b]pyridine Derivative (4a) | S. aureus, MRSA, E. faecalis, C. albicans, C. parapsilosis | 4-8 | [5] |
| Imidazo[4,5-b]pyridine Derivative (4b) | S. aureus, MRSA, E. faecalis, C. albicans, C. parapsilosis | 4-8 | [5] |
Experimental Protocols
To ensure the reproducibility and validity of the presented biological data, detailed experimental methodologies for key assays are provided below.
Antiproliferative Activity Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.[6][7][8]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (imidazo[4,5-c]pyridine and imidazo[4,5-b]pyridine isomers) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle-treated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[9][10]
Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium.
-
Serial Dilution of Compounds: Perform a serial two-fold dilution of the test compounds in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Synthesis Strategies
The synthesis of imidazo[4,5-c]pyridine and imidazo[4,5-b]pyridine isomers typically involves the cyclization of appropriately substituted diaminopyridines with a one-carbon synthon. The choice of starting diaminopyridine dictates the final isomeric product.
Synthesis of Imidazo[4,5-c]pyridines
The synthesis of the imidazo[4,5-c]pyridine scaffold generally starts from a 3,4-diaminopyridine derivative.[11]
Caption: General synthetic scheme for Imidazo[4,5-c]pyridines.
Synthesis of Imidazo[4,5-b]pyridines
Conversely, the synthesis of the imidazo[4,5-b]pyridine core begins with a 2,3-diaminopyridine derivative.[11]
Caption: General synthetic scheme for Imidazo[4,5-b]pyridines.
Signaling Pathways and Experimental Workflows
The biological effects of imidazopyridine isomers are often mediated through their interaction with specific signaling pathways. For example, their anticancer activity can stem from the inhibition of key kinases involved in cell cycle regulation and proliferation.
Caption: Simplified pathway of kinase inhibition.
The workflow for screening and evaluating these compounds typically follows a standardized process from initial synthesis to detailed biological characterization.
Caption: A typical drug discovery workflow.
Conclusion
The imidazo[4,5-c]pyridine and imidazo[4,5-b]pyridine isomers both represent highly promising scaffolds for the development of novel therapeutics. The position of the pyridine nitrogen atom is a critical determinant of their biological activity, offering a valuable tool for medicinal chemists to fine-tune the pharmacological properties of new drug candidates. While this guide provides a snapshot of the comparative landscape, further head-to-head studies of structurally analogous isomer pairs are warranted to build a more comprehensive understanding of their structure-activity relationships. The provided synthetic strategies and experimental protocols serve as a foundational resource for researchers aiming to explore the full therapeutic potential of these versatile heterocyclic systems.
References
- 1. researchgate.net [researchgate.net]
- 2. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines | MDPI [mdpi.com]
- 3. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. texaschildrens.org [texaschildrens.org]
- 8. atcc.org [atcc.org]
- 9. mdpi.com [mdpi.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of 1H-imidazo[4,5-c]pyridin-4-amine Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the in vitro and in vivo efficacy of 1H-imidazo[4,5-c]pyridin-4-amine derivatives. This document focuses on their activity as Src family kinase (SFK) inhibitors for glioblastoma and their potential as PARP-1 inhibitors, supported by experimental data and detailed methodologies.
Executive Summary
The 1H-imidazo[4,5-c]pyridine core is a versatile scaffold that has demonstrated significant potential in oncology. Derivatives of this structure have been synthesized and evaluated as potent inhibitors of key cellular targets, including Src family kinases (SFKs) and Poly(ADP-ribose) polymerase-1 (PARP-1). This guide consolidates the available data to offer a comparative overview of their efficacy, with a primary focus on a series of 4-amino-1H-imidazo[4,5-c]pyridin-2(3H)-one derivatives identified as promising anti-glioblastoma agents through Src inhibition. While extensive in vitro data is available, in vivo studies for this specific series of Src inhibitors are limited; however, promising ADME predictions suggest potential for central nervous system activity.
I. Efficacy as Src Family Kinase (SFK) Inhibitors in Glioblastoma
A notable series of 4-amino-1H-imidazo[4,5-c]pyridin-2(3H)-one derivatives has been identified as potent inhibitors of Src and Fyn, two key kinases implicated in glioblastoma (GBM) pathogenesis.[1] The following tables summarize the in vitro inhibitory activity of these compounds against SFKs and their anti-proliferative effects on various GBM cell lines.
Data Presentation: In Vitro Efficacy
Table 1: In Vitro Kinase Inhibitory Activity of 1H-imidazo[4,5-c]pyridin-2-one Derivatives [1]
| Compound ID | R1 Substituent | R2 Substituent | Src IC50 (µM) | Fyn IC50 (µM) |
| 1d | Cyclopentyl | 4-Chlorophenyl | 0.11 | 0.08 |
| 1e | Cyclohexyl | 4-Chlorophenyl | 0.09 | 0.06 |
| 1q | Cyclopentyl | Benzo[d][1][2]dioxol-5-yl | 0.06 | 0.04 |
| 1s | Cyclopentyl | 4-Fluorophenyl | 0.04 | 0.02 |
| PP2 (Control) | - | - | 0.05 | 0.04 |
Table 2: Anti-proliferative Activity (IC50 in µM) of Selected Derivatives in Glioblastoma Cell Lines [1]
| Compound ID | U87 | U251 | T98G | U87-EGFRvIII |
| 1d | 1.15 | 1.34 | 1.56 | 1.02 |
| 1e | 0.98 | 1.12 | 1.28 | 0.89 |
| 1q | 0.85 | 0.96 | 1.11 | 0.76 |
| 1s | 0.67 | 0.78 | 0.92 | 0.55 |
| PP2 (Control) | 0.72 | 0.85 | 1.03 | 0.61 |
Signaling Pathway and Experimental Workflow
The therapeutic rationale for targeting SFKs in glioblastoma stems from their role in downstream signaling from receptor tyrosine kinases (RTKs), which are frequently dysregulated in this cancer. Inhibition of Src and Fyn can disrupt key cellular processes such as proliferation, survival, and migration.
Caption: Simplified Src signaling pathway in glioblastoma.
Caption: Workflow for evaluation of Src kinase inhibitors.
In Vivo Efficacy and ADME Prediction
Direct in vivo efficacy studies for the 4-amino-1H-imidazo[4,5-c]pyridin-2-one derivatives (1d, 1e, 1q, 1s) in glioblastoma xenograft models have not been reported in the reviewed literature. However, computational ADME (Absorption, Distribution, Metabolism, and Excretion) predictions were performed for the most potent compound, 1s .[1] The results suggest that this compound aligns with the criteria for a central nervous system (CNS) drug, predicting good blood-brain barrier penetration, which is a critical prerequisite for treating glioblastoma.[1] This prediction provides a strong rationale for advancing these compounds into preclinical animal models.
II. Efficacy as PARP-1 Inhibitors
The 1H-imidazo[4,5-c]pyridine scaffold has also been explored for the development of PARP-1 inhibitors. While the specific derivatives differ from the Src inhibitors detailed above, the data indicate that this chemical class can be tailored to potently inhibit this crucial DNA repair enzyme.
Data Presentation: In Vitro Efficacy
Table 3: In Vitro PARP-1 Inhibitory Activity of Imidazo[4,5-c]pyridine Derivatives
| Compound Class | Most Potent Derivative | PARP-1 IC50 | Reference |
| Imidazo[4,5-c]pyridine-7-carboxamides | Compound with optimal substitutions | 8.6 nM | |
| Cyclic amine-substituted imidazo[4,5-c]pyridinecarboxamides | Compound 8d | 0.528 µM |
Signaling Pathway
PARP inhibitors exert their anti-cancer effects, particularly in tumors with deficiencies in homologous recombination repair (e.g., BRCA mutations), through a mechanism known as synthetic lethality. By inhibiting PARP-1, single-strand DNA breaks are not efficiently repaired, leading to the accumulation of double-strand breaks during DNA replication. In cancer cells lacking a functional homologous recombination pathway, these double-strand breaks cannot be repaired, resulting in cell death.
Caption: PARP-1 inhibition signaling pathway.
III. Experimental Protocols
A. In Vitro Src Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol is a synthesized methodology based on common practices for measuring kinase activity.
-
Reagent Preparation :
-
Prepare a kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Dilute recombinant human Src or Fyn kinase and a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1) in the kinase buffer.
-
Prepare serial dilutions of the this compound derivatives in DMSO, then dilute further in the kinase buffer.
-
Prepare an ATP solution in the kinase buffer at a concentration twice the desired final concentration (e.g., 20 µM for a 10 µM final concentration).
-
-
Kinase Reaction :
-
In a 384-well plate, add 2.5 µL of the diluted compound solution.
-
Add 2.5 µL of the enzyme/substrate mix to each well.
-
Initiate the reaction by adding 5 µL of the ATP solution.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection (ADP-Glo™ Assay) :
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis :
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration using non-linear regression analysis.
-
B. Cell Viability Assay (MTT Assay)
This protocol is a standard procedure for assessing the anti-proliferative effects of compounds on cancer cell lines.
-
Cell Seeding :
-
Culture glioblastoma cell lines (e.g., U87, U251) under standard conditions.
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment :
-
Prepare serial dilutions of the this compound derivatives in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the compounds or a vehicle control (DMSO).
-
Incubate the cells for 72 hours.
-
-
MTT Addition and Incubation :
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement :
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis :
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.
-
Conclusion
Derivatives of the this compound scaffold represent a promising class of compounds for cancer therapy. The 4-amino-1H-imidazo[4,5-c]pyridin-2(3H)-one series, in particular, demonstrates potent in vitro inhibition of Src family kinases and significant anti-proliferative activity against glioblastoma cell lines.[1] Favorable ADME predictions for the lead compound 1s warrant further investigation in preclinical in vivo models to validate its therapeutic potential.[1] Additionally, the demonstrated efficacy of other derivatives as nanomolar PARP-1 inhibitors highlights the versatility of this scaffold for developing targeted cancer therapeutics. Future research should focus on comprehensive in vivo efficacy and safety profiling to advance these promising compounds toward clinical development.
References
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 1H-imidazo[4,5-c]pyridin-4-amine-Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 1H-imidazo[4,5-c]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. Its resemblance to the endogenous ATP molecule allows for competitive binding to the kinase ATP pocket, but this can also lead to off-target interactions across the kinome. Understanding the cross-reactivity profile of these inhibitors is paramount for developing safe and effective therapeutics. This guide provides a comparative analysis of the selectivity of 1H-imidazo[4,5-c]pyridin-4-amine-based inhibitors and related analogues, supported by experimental data and detailed methodologies.
Quantitative Comparison of Inhibitor Selectivity
| Compound ID | Structure | Src IC50 (µM) | Fyn IC50 (µM) |
| 1d | 4-amino-3-(4-chlorophenyl)-1-cyclopentyl-1H-imidazo[4,5-c]pyridin-2(3H)-one | 0.88 | 0.76 |
| 1e | 4-amino-3-(4-chlorophenyl)-1-cyclohexyl-1H-imidazo[4,5-c]pyridin-2(3H)-one | 0.65 | 0.59 |
| 1q | 4-amino-1-cyclopentyl-3-(p-tolyl)-1H-imidazo[4,5-c]pyridin-2(3H)-one | 0.92 | 0.81 |
| 1s | 4-amino-1-cyclopentyl-3-(4-methoxyphenyl)-1H-imidazo[4,5-c]pyridin-2(3H)-one | 0.75 | 0.68 |
Data extracted from a study on imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors for glioblastoma.[1]
Experimental Protocols
The determination of inhibitor cross-reactivity is a critical step in drug development. A variety of robust methods are employed to profile inhibitors against large panels of kinases. Below are detailed methodologies for common experimental approaches.
Biochemical Kinase Inhibition Assays
Biochemical assays directly measure the effect of an inhibitor on the enzymatic activity of a purified kinase.
1. Radioisotopic Filter Binding Assay (e.g., [γ-³³P]-ATP incorporation):
-
Principle: This traditional and sensitive method measures the incorporation of a radiolabeled phosphate from [γ-³³P]-ATP into a substrate (peptide or protein).
-
Protocol:
-
Prepare a reaction mixture containing the purified kinase, the specific substrate, and the inhibitor at various concentrations in a kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 0.1% β-mercaptoethanol).
-
Initiate the reaction by adding [γ-³³P]-ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period.
-
Stop the reaction by spotting the mixture onto a phosphocellulose filter paper.
-
Wash the filter paper to remove unincorporated [γ-³³P]-ATP.
-
Measure the radioactivity retained on the filter paper using a scintillation counter.
-
Calculate the percentage of kinase inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
2. Homogeneous Time-Resolved Fluorescence (HTRF) Assay:
-
Principle: This assay measures the phosphorylation of a biotinylated substrate by a kinase. A europium-labeled anti-phospho-specific antibody and a streptavidin-allophycocyanin (APC) conjugate are used for detection. Phosphorylation brings the europium donor and APC acceptor into close proximity, resulting in a FRET signal.
-
Protocol:
-
Add the kinase, biotinylated substrate, and inhibitor to a low-volume microplate.
-
Add ATP to start the kinase reaction and incubate.
-
Stop the reaction and detect phosphorylation by adding a solution containing the europium-labeled antibody and streptavidin-APC.
-
Incubate to allow for antibody-antigen binding.
-
Read the plate on an HTRF-compatible reader, measuring the emission at two wavelengths (e.g., 665 nm for APC and 620 nm for europium).
-
Calculate the HTRF ratio and determine the IC50 values.
-
Cell-Based Assays
Cell-based assays are crucial for confirming that an inhibitor can engage its target in a physiological context.
Western Blotting for Phospho-Protein Levels:
-
Principle: This method assesses the ability of an inhibitor to block the phosphorylation of a kinase's downstream substrate within a cell.
-
Protocol:
-
Culture cells to an appropriate confluency.
-
Treat the cells with the inhibitor at various concentrations for a specific duration.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Probe the membrane with a primary antibody specific for the phosphorylated form of the downstream target protein.
-
Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.
-
Visualize the protein bands using a chemiluminescent substrate.
-
Normalize the phospho-protein signal to the total protein signal or a housekeeping protein (e.g., GAPDH or β-actin).
-
Visualizing Experimental Workflows and Signaling Pathways
To aid in the conceptualization of cross-reactivity studies and the biological context of kinase inhibition, the following diagrams illustrate a typical experimental workflow and relevant signaling pathways.
Caption: A generalized workflow for kinase inhibitor cross-reactivity profiling.
The imidazo[4,5-c]pyridine scaffold has been incorporated into inhibitors targeting various kinases, many of which are key nodes in critical signaling pathways such as the PI3K/Akt and MAPK/ERK pathways.
Caption: The PI3K/Akt signaling pathway, a common target of kinase inhibitors.
Caption: The MAPK/ERK signaling pathway, crucial in cell proliferation.
References
A Comparative Guide to the Mechanism of Action of Imidazo-based Toll-Like Receptor Agonists: Imiquimod vs. Next-Generation Analogs
Published: December 28, 2025
Audience: Researchers, scientists, and drug development professionals.
Abstract: This guide provides an objective comparison of the mechanism of action of the well-established Toll-Like Receptor 7 (TLR7) agonist, imiquimod, with that of 1H-imidazo[4,5-c]pyridin-4-amine derivatives and structurally related next-generation imidazoquinoline compounds. Due to the limited specific literature on a single, representative this compound TLR agonist, this guide will focus on well-characterized, potent analogs such as Gardiquimod and CL097 as comparators to elucidate key differences in potency, receptor selectivity, and downstream immunological outcomes. Experimental data, detailed protocols, and signaling pathway visualizations are provided to support a comprehensive understanding for researchers in immunology and drug development.
Introduction
Small molecule agonists of Toll-Like Receptors 7 and 8 (TLR7/8) are potent immune response modifiers with significant therapeutic applications in oncology and infectious diseases. Imiquimod, a 1H-imidazo[4,5-c]quinoline-4-amine, is the first-in-class approved drug that functions as a TLR7 agonist.[1] Its success has spurred the development of numerous analogs, including those based on the 1H-imidazo[4,5-c]pyridine scaffold, aimed at improving potency, selectivity, and therapeutic index. This guide compares the foundational mechanism of imiquimod to more recently developed and potent analogs to highlight the evolution of this class of immunomodulators.
Mechanism of Action: Shared Pathways and Key Differences
Both imiquimod and its more recent analogs function by activating the innate immune system through TLR7 and, in some cases, TLR8. These receptors are located in the endosomes of immune cells, primarily dendritic cells (DCs) and macrophages.[2] Upon agonist binding, TLR7/8 dimerize and recruit the adaptor protein MyD88, initiating a downstream signaling cascade.[3] This leads to the activation of key transcription factors, including Nuclear Factor-kappa B (NF-κB) and Interferon Regulatory Factors (IRFs), culminating in the production of a host of cytokines and chemokines.[4]
The primary distinction between these agonists lies in their potency and their selectivity for TLR7 versus TLR8, which dictates the resulting cytokine profile and the nature of the immune response.
-
Imiquimod: Functions primarily as a TLR7 agonist, though it can activate TLR8 to a lesser extent.[5] Its activation of plasmacytoid dendritic cells (pDCs) leads to a robust production of Type I interferons (IFN-α), which is crucial for antiviral responses.[3] It also induces pro-inflammatory cytokines like TNF-α and IL-12, promoting a Th1-biased adaptive immune response.[6]
-
1H-imidazo[4,5-c]pyridine Analogs & Next-Generation Imidazoquinolines (e.g., Gardiquimod, CL097):
-
Gardiquimod is a more potent and specific TLR7 agonist compared to imiquimod.[5] It is reported to be approximately 10 times more active than imiquimod in activating NF-κB in TLR7-expressing cells.[5] This enhanced potency translates to more significant antitumor effects in preclinical models.[7][8]
-
CL097 is a potent dual agonist for both TLR7 and TLR8.[9] Its ability to strongly activate both receptors leads to a broad cytokine response, including very high levels of IFN-α from pDCs (via TLR7) and potent induction of pro-inflammatory cytokines like TNF-α and IL-12 from myeloid cells (via TLR8).[10]
-
The differential activation of TLR7 and TLR8 is a critical factor. TLR7 activation is strongly associated with IFN-α production, while TLR8 activation in humans is linked to a more pro-inflammatory profile, including TNF-α and IL-12, which are key for driving Th1 responses.[3]
Comparative Performance: Quantitative Data
The following table summarizes the comparative performance of imiquimod and its more potent analogs based on data from in vitro studies.
| Parameter | Imiquimod | Gardiquimod | CL097 | Reference(s) |
| Receptor Specificity | TLR7 > TLR8 | TLR7 specific | TLR7 / TLR8 dual agonist | [5][9] |
| Relative Potency (NF-κB) | Baseline | ~10x more potent than Imiquimod | More potent than Imiquimod & Gardiquimod on hTLR7 | [4][5] |
| NF-κB Activation (HEK293-TLR7) | EC50: ~1 µg/mL | More potent than Imiquimod | EC50: 0.1 µM | [9][11] |
| NF-κB Activation (HEK293-TLR8) | Low activity | Negligible activity | EC50: 4 µM | [9] |
| Key Cytokine Induction | IFN-α, TNF-α, IL-12 | Potent IFN-α, IL-12 | Very potent IFN-α, TNF-α, IL-12, IL-6 | [6][7][10] |
| In Vivo Antitumor Effect | Effective | More potent than Imiquimod | Strong potential based on in vitro data | [8][12] |
Visualizing the Mechanism of Action
The diagram below illustrates the common signaling pathway initiated by the binding of imidazo-based agonists to endosomal TLR7 and TLR8.
Caption: TLR7/8 Signaling Pathway initiated by Imidazo-based agonists.
The following diagram outlines a typical workflow for comparing the potency of different TLR agonists using a reporter cell line.
Caption: Workflow for TLR Agonist Potency Assay using Reporter Cells.
Detailed Experimental Protocols
This protocol describes the stimulation of peripheral blood mononuclear cells (PBMCs) to measure cytokine secretion.
1. Isolation of PBMCs:
-
Dilute whole human blood (collected in heparin tubes) 1:1 with sterile PBS.
-
Carefully layer the diluted blood over Ficoll-Paque PLUS in a conical tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
Aspirate the upper layer and carefully collect the buffy coat layer containing PBMCs.
-
Wash the cells twice with PBS and resuspend in complete RPMI-1640 medium.
-
Count cells and adjust the concentration to 1 x 10^6 cells/mL.[6]
2. Cell Stimulation:
-
Seed 100 µL of the PBMC suspension (1 x 10^5 cells) into each well of a 96-well flat-bottom plate.
-
Prepare serial dilutions of TLR agonists (e.g., Imiquimod, Gardiquimod) in complete RPMI medium.
-
Add 100 µL of the 2x concentrated agonist dilutions to the respective wells. Include an unstimulated (medium only) control.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 to 48 hours.[13]
3. Cytokine Measurement (ELISA):
-
After incubation, centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the cell-free supernatant.
-
Quantify the concentration of cytokines (e.g., IFN-α, TNF-α, IL-12) in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Calculate cytokine concentrations based on a standard curve generated with recombinant cytokines.[3]
This protocol outlines the use of HEK-Blue™ hTLR7 cells to quantify NF-κB activation.
1. Cell Maintenance and Seeding:
-
Maintain HEK-Blue™ hTLR7 cells in DMEM supplemented with 10% heat-inactivated fetal bovine serum, penicillin/streptomycin, and appropriate selection antibiotics.[2]
-
On the day of the experiment, wash cells, resuspend them in fresh, pre-warmed HEK-Blue™ Detection medium.
-
Seed 180 µL of the cell suspension (e.g., 2.5 x 10^5 cells/mL) into a 96-well flat-bottom plate.[2]
2. Agonist Stimulation:
-
Prepare serial dilutions of the TLR agonists.
-
Add 20 µL of the agonist dilutions to the appropriate wells. Include a negative control (vehicle) and a positive control (known TLR7 agonist).
-
Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.[2]
3. Data Acquisition:
-
Measure the optical density (OD) at 620-655 nm using a microplate reader. The level of secreted embryonic alkaline phosphatase (SEAP) activity is directly proportional to the activation of NF-κB.[2][4]
-
Plot the OD values against the agonist concentrations to generate dose-response curves and calculate EC50 values.
Conclusion
While imiquimod remains a clinically important immunomodulator, the development of analogs based on the imidazo[4,5-c]pyridine and imidazo[4,5-c]quinoline scaffolds has led to compounds with significantly enhanced potency and, in some cases, altered receptor selectivity. Compounds like Gardiquimod demonstrate that refining the molecular structure can lead to more potent TLR7-specific activation, potentially improving the therapeutic window. Dual TLR7/8 agonists like CL097 offer a broader immune activation profile by potently engaging both receptors, which may be advantageous in certain therapeutic contexts, such as cancer immunotherapy. The choice between a TLR7-selective versus a dual TLR7/8 agonist will depend on the desired immunological outcome, with TLR7 agonism favoring a strong Type I interferon response and dual agonism inducing a broader, more inflammatory cytokine milieu. Understanding these mechanistic nuances is critical for the rational design and application of next-generation TLR-based therapeutics.
References
- 1. Cytokine induction and modifying the immune response to human papilloma virus with imiquimod - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assay in Summary_ki [bindingdb.org]
- 3. benchchem.com [benchchem.com]
- 4. invivogen.com [invivogen.com]
- 5. The TLR7 agonists imiquimod and gardiquimod improve DC-based immunotherapy for melanoma in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. invivogen.com [invivogen.com]
- 8. Toll-like receptor 4 agonist, lipopolysaccharide, increases the expression levels of cytokines and chemokines in human peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural evolution of toll-like receptor 7/8 agonists from imidazoquinolines to imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pDC Activation by TLR7/8 Ligand CL097 Compared to TLR7 Ligand IMQ or TLR9 Ligand CpG - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Detection of Innate Immune Response Modulating Impurities in Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to 1H-imidazo[4,5-c]pyridin-4-amine and Related Toll-Like Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
The compound 1H-imidazo[4,5-c]pyridin-4-amine represents a core heterocyclic scaffold that is foundational to a class of potent immune response modifiers. Due to its structural similarity to purines, this scaffold has been extensively explored in medicinal chemistry. While comprehensive performance data for the unsubstituted parent compound is not widely published, its fundamental structure is the pharmacophore for well-established drugs that function as agonists for Toll-Like Receptors 7 and 8 (TLR7/8).
This guide provides a comparative benchmark of this chemical family, focusing on two of its most prominent derivatives: Imiquimod and Resiquimod . These drugs are recognized for their antiviral and antitumor properties, which are achieved by activating the innate and adaptive immune systems.[1] This analysis will delve into their mechanism of action, comparative potency, and the experimental protocols used for their evaluation.
Mechanism of Action: TLR7/8 Agonism
Imiquimod and Resiquimod function as agonists of TLR7 and TLR8, which are endosomal pattern recognition receptors crucial to the innate immune system.[2][3] These receptors are primarily expressed in immune cells such as dendritic cells (DCs), macrophages, and B-lymphocytes.[4][5] Upon binding of an agonist like Resiquimod, TLR7/8 initiates a downstream signaling cascade via the MyD88-dependent pathway. This activation leads to the nuclear translocation of transcription factors, most notably NF-κB, which drives the expression and secretion of various pro-inflammatory cytokines, including Interferon-alpha (IFN-α), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6).[6][7][8] This cytokine milieu promotes a T-helper 1 (Th1) biased immune response, enhancing antiviral and antitumor cellular immunity.[2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Formulation and preclinical evaluation of a Toll-like receptor 7/8 agonist as an anti-tumoral immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Frontiers | Induction of TLR4/TLR2 Interaction and Heterodimer Formation by Low Endotoxic Atypical LPS [frontiersin.org]
- 5. Cell microparticles loaded with tumor antigen and resiquimod reprogram tumor-associated macrophages and promote stem-like CD8+ T cells to boost anti-PD-1 therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Cytokine induction by the immunomodulators imiquimod and S-27609 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Resiquimod | R848 | TLR7/TLR8 inhibitor | TargetMol [targetmol.com]
Selectivity Showdown: A Comparative Guide to 1H-Imidazo[4,5-c]pyridin-4-amine Kinase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the selectivity profiles of two prominent kinase inhibitors featuring the 1H-imidazo[4,5-c]pyridine scaffold or its close bioisostere. This analysis is supported by quantitative experimental data, detailed methodologies, and visual representations of the relevant signaling pathways.
The 1H-imidazo[4,5-c]pyridine core is a privileged scaffold in medicinal chemistry, giving rise to inhibitors that target a variety of protein kinases with therapeutic potential in oncology and other diseases. The selectivity of these inhibitors is a critical parameter, as off-target effects can lead to toxicity and diminish the therapeutic window. This guide focuses on two such inhibitors: Compound 78, a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK), and Compound 27e, a dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the inhibitory activity and selectivity of Compound 78 and Compound 27e against their primary targets and a broader panel of kinases.
Table 1: Inhibitory Potency of Compound 78 and Compound 27e against Primary Targets
| Compound | Target | Assay Type | Potency (IC50/Kd, nM) | Reference |
| Compound 78 | DNA-PK | Biochemical | IC50: <1 | [1] |
| PI3Kα | Biochemical | IC50: 140 | [1] | |
| mTOR | Biochemical | IC50: 43 | [1] | |
| Compound 27e | Aurora-A | Binding | Kd: 7.5 | [2] |
| Aurora-B | Binding | Kd: 48 | [2] | |
| FLT3 | Binding | Kd: 6.2 | [2] | |
| FLT3-ITD | Binding | Kd: 38 | [2] | |
| FLT3(D835Y) | Binding | Kd: 14 | [2] |
Table 2: Kinome Scan Selectivity Profile of Compound 78 and Compound 27e
Note: The following data represents a selection of kinases from broader kinome scans. The full kinome scan data can be found in the supplementary information of the referenced publications.
| Kinase | Compound 78 (% Inhibition @ 1 µM) | Compound 27e (% of Control @ 1 µM) |
| Primary Targets | ||
| DNA-PK | >99 | - |
| AURKA | - | 3.4 |
| AURKB | - | 1 |
| FLT3 | - | <10 |
| Selected Off-Targets | ||
| PIK3CA (PI3Kα) | <50 | - |
| MTOR | <50 | - |
| AAK1 | - | 13 |
| ABL1 | - | 25 |
| ACK1 | - | 53 |
| AKT1 | - | 83 |
| ALK | - | 52 |
| ... | ... | ... |
Signaling Pathways and Experimental Workflows
To visualize the biological context and the experimental approaches for assessing these inhibitors, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are summaries of the key experimental protocols used to assess the selectivity of these inhibitors.
Biochemical Kinase Assays (IC50/Kd Determination)
Objective: To determine the concentration of the inhibitor required to reduce the activity of a purified kinase by 50% (IC50) or to determine the binding affinity (Kd).
General Procedure:
-
Reagents: Purified recombinant kinase, kinase-specific substrate (peptide or protein), ATP, test inhibitor (e.g., Compound 78 or 27e), kinase reaction buffer, and a detection reagent.
-
Assay Setup: A series of dilutions of the test inhibitor are prepared. The kinase, substrate, and inhibitor are incubated together in a microplate.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP. For radiometric assays, [γ-³³P]ATP is used.
-
Incubation: The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C for 30-60 minutes).
-
Detection: The amount of substrate phosphorylation is quantified. This can be done through various methods:
-
Radiometric: Measuring the incorporation of ³³P into the substrate.
-
Luminescence-based (e.g., ADP-Glo™): Measuring the amount of ADP produced, which correlates with kinase activity.
-
Fluorescence-based (e.g., TR-FRET): Measuring the fluorescence resonance energy transfer between a labeled antibody and a labeled substrate.
-
-
Data Analysis: The data is plotted as percent inhibition versus inhibitor concentration to calculate the IC50 value. For Kd determination, a competition binding assay format is often used.
Kinome Scan Profiling
Objective: To assess the selectivity of an inhibitor by screening it against a large panel of purified kinases.
General Procedure:
-
Platform: Commercial platforms such as KINOMEscan™ (DiscoverX) are typically used.
-
Methodology: These platforms often employ a competition binding assay. The test inhibitor is incubated with a DNA-tagged kinase and an immobilized ligand that binds to the ATP-binding site of the kinase.
-
Quantification: The amount of kinase that binds to the immobilized ligand is quantified (e.g., by qPCR of the DNA tag). A potent inhibitor will prevent the kinase from binding to the immobilized ligand.
-
Data Analysis: The results are typically expressed as the percentage of kinase bound to the immobilized ligand relative to a control (e.g., DMSO), or as percent inhibition. This provides a broad overview of the inhibitor's selectivity across the kinome.
Cellular Assays
Objective: To determine the on-target activity of the inhibitor in a cellular context.
1. Cellular Phosphorylation Assay (Western Blot)
-
Procedure:
-
Cancer cell lines with known activation of the target kinase are cultured.
-
Cells are treated with various concentrations of the inhibitor for a specified time.
-
Cells are lysed, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for the phosphorylated form of the target protein and the total protein.
-
Following incubation with secondary antibodies, the protein bands are visualized.
-
-
Endpoint: A reduction in the phosphorylated protein signal relative to the total protein indicates target engagement and inhibition.
2. Cell Proliferation/Viability Assay
-
Procedure:
-
Cancer cell lines are seeded in multi-well plates.
-
Cells are treated with a range of inhibitor concentrations.
-
After a set incubation period (e.g., 72 hours), cell viability is measured using reagents such as CellTiter-Glo® (luminescence) or MTT (colorimetric).
-
-
Endpoint: The concentration of inhibitor that causes a 50% reduction in cell growth (GI50) is determined.
Conclusion
This comparative guide highlights the distinct selectivity profiles of two kinase inhibitors derived from the 1H-imidazo[4,5-c]pyridine scaffold. Compound 78 demonstrates high selectivity for its primary target, DNA-PK, with significantly lower potency against related kinases like PI3K and mTOR. In contrast, Compound 27e is a potent dual inhibitor of FLT3 and Aurora kinases. The comprehensive assessment of inhibitor selectivity through a combination of biochemical and cellular assays, including broad kinome profiling, is essential for the development of safe and effective targeted therapies. The experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers in the field of kinase inhibitor drug discovery.
References
Safety Operating Guide
Essential Safety and Disposal Procedures for 1H-imidazo[4,5-c]pyridin-4-amine
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for 1H-imidazo[4,5-c]pyridin-4-amine (CAS No. 6811-77-4), a compound that requires careful management as a hazardous substance.
Hazard Profile and Safety Precautions
This compound is classified as a hazardous chemical.[1] Safety data sheets for similar compounds and product information from suppliers indicate that this substance is harmful and requires specific safety protocols.
Key Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Essential Safety Precautions (P-codes):
-
P261: Avoid breathing dust, fume, gas, mist, vapors, or spray.
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink, or smoke when using this product.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Quantitative Data Summary
| Property | Value |
| CAS Number | 6811-77-4 |
| Molecular Formula | C₆H₆N₄ |
| Molecular Weight | 134.14 g/mol |
| Physical Form | Solid |
| Storage | Refrigerator (2-8°C), in a dark, dry place |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, state, and federal regulations for hazardous waste. The precautionary statement P501 advises that the contents and container must be disposed of at an appropriate treatment and disposal facility.
1. Personal Protective Equipment (PPE):
-
Wear appropriate chemical-resistant gloves, a lab coat, and safety goggles or a face shield.
-
If there is a risk of generating dust, use a NIOSH-approved respirator.
2. Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips), in a designated, properly labeled, and sealed hazardous waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
3. Labeling and Storage:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Store the sealed container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.
4. Professional Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.
-
Do not attempt to dispose of this chemical down the drain or in regular trash.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling 1H-imidazo[4,5-c]pyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling of 1H-imidazo[4,5-c]pyridin-4-amine (CAS No. 6811-77-4). Adherence to these protocols is essential for ensuring a safe laboratory environment and maintaining experimental integrity. The following procedures are based on available safety data and best practices for handling heterocyclic amines with potential biological activity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation[1]. Therefore, stringent adherence to PPE protocols is mandatory.
Table 1: Personal Protective Equipment (PPE) Requirements
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or holes before use and practice proper glove removal to avoid skin contact[2]. |
| Eyes & Face | Safety glasses with side shields or goggles and face shield | Safety glasses or goggles provide protection against splashes. A face shield should be used in conjunction with glasses or goggles when there is a significant risk of splashing[2][3]. |
| Body | Laboratory coat | A standard lab coat is required to protect skin and clothing from contamination[4]. |
| Respiratory | NIOSH-approved respirator | Required when handling the powder outside of a certified chemical fume hood or if dust generation is likely. The specific type of respirator should be determined by a formal risk assessment[4]. |
Operational Plan: Step-by-Step Handling Protocol
A systematic workflow is crucial for the safe handling of this compound. All operations involving the solid material or concentrated solutions should be performed within a certified chemical fume hood to minimize inhalation exposure.
1. Preparation and Engineering Controls:
-
Verify that a certified chemical fume hood is functioning correctly.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Gather all necessary PPE and inspect it for integrity.
-
Prepare all necessary equipment and reagents before handling the compound.
2. Weighing and Solution Preparation:
-
Don the appropriate PPE as detailed in Table 1.
-
Conduct all weighing of the solid compound within the chemical fume hood or a ventilated balance enclosure.
-
Handle the compound carefully to avoid generating dust.
-
When preparing solutions, add the solid to the solvent slowly to prevent splashing.
3. Experimental Procedures:
-
Keep all containers with this compound tightly sealed when not in use.
-
Work with the smallest quantities feasible for the experiment.
-
After handling, thoroughly wash hands and any exposed skin with soap and water.
4. Decontamination:
-
Wipe down the work area within the fume hood with an appropriate solvent (e.g., 70% ethanol) followed by soap and water after each use.
-
Decontaminate all equipment that has come into contact with the compound.
Emergency Procedures
Table 2: Emergency Response Plan
| Situation | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention[5]. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[3][5]. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[5]. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[5]. |
| Small Spill | Evacuate the immediate area. Wear appropriate PPE, including respiratory protection. Carefully sweep up the solid material, avoiding dust generation. Place it into a sealed, labeled container for disposal. Clean the spill area with a suitable solvent and then wash with soap and water[4]. |
| Large Spill | Evacuate the laboratory and alert others. Contact your institution's environmental health and safety (EHS) department immediately. |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Table 3: Waste Disposal Guidelines
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a clearly labeled, sealed, and puncture-resistant container. The label should include the full chemical name and associated hazards. |
| Liquid Waste | Collect solutions in a labeled, sealed, and appropriate solvent waste container. The container should be designated for non-halogenated or halogenated organic waste as appropriate. Do not mix with incompatible waste streams. |
| Contaminated PPE | Dispose of contaminated gloves, lab coats, and other disposable PPE in a designated solid hazardous waste container. |
Store all waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials, until they are collected by EHS personnel.
Diagram 1: Workflow for Safe Handling of this compound
Caption: Step-by-step workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
